4-Pyridylpyridinium chloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-pyridin-1-ium-1-ylpyridine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h1-9H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIZYPUHEGXPEQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=NC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945435 | |
| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22752-98-3 | |
| Record name | 1,4′-Bipyridinium, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22752-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridyl)pyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022752983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-4-yl)pyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-pyridyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Pyridylpyridinium chloride synthesis from pyridine and thionyl chloride
An In-depth Technical Guide to the Synthesis of N-(4-Pyridyl)pyridinium Chloride Hydrochloride from Pyridine and Thionyl Chloride
Foreword: The Strategic Importance of N-(4-Pyridyl)pyridinium Chloride
N-(4-Pyridyl)pyridinium chloride hydrochloride stands as a pivotal intermediate in the landscape of synthetic organic and medicinal chemistry. Its true value is realized in its role as a versatile precursor to a range of functionalized pyridine derivatives. Most notably, it is the key starting material for the production of 4-aminopyridine, a compound with significant therapeutic applications, and 4-pyridinesulfonic acid, another valuable synthetic building block.[1][2] The synthesis, first established by Koenigs and Greiner, involves a robust reaction between pyridine and thionyl chloride.[2] This guide provides a comprehensive exploration of this synthesis, grounded in mechanistic understanding, detailed procedural execution, and rigorous safety protocols to empower researchers in leveraging this critical chemical transformation.
Reaction Principle and Mechanistic Insights
The conversion of pyridine to N-(4-pyridyl)pyridinium chloride hydrochloride is a complex process that, while synthetically reliable, involves intermediates that are not fully established.[1][2] The overall transformation is achieved by reacting neat pyridine with thionyl chloride, followed by a controlled work-up with ethanol.[1]
The reaction is initiated by the nucleophilic attack of the nitrogen atom in a pyridine molecule on the sulfur atom of thionyl chloride (SOCl₂). This displacement of a chloride ion forms a reactive intermediate, pyridinesulfonyl chloride.[3] It has been proposed that this intermediate is then attacked by a second molecule of pyridine.[3] The subsequent steps are thought to involve further oxidation by thionyl chloride and solvolysis by ethanol during the work-up phase to yield the final N-(4-pyridyl)pyridinium chloride hydrochloride salt.[1][2]
While the intermediate steps are a subject of mechanistic investigation, the overall stoichiometry has been observed to be approximately 1:1 for pyridine to thionyl chloride for the complete process, although different ratios have been employed with varying success.[1] The reaction is visually dramatic, transitioning from a deep yellow to brown and finally to a black, viscous mixture over the course of several days.[1]
Proposed Mechanistic Pathway
Caption: Proposed reaction mechanism for the synthesis.
Comprehensive Experimental Protocol
This protocol is a synthesis of established methods, designed for reproducibility and safety.[1][2][4] The causality for each step is explained to provide a deeper understanding beyond simple instruction.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose & Rationale |
| Reagents | ||
| Pyridine | Anhydrous (dried over KOH or BaO) | Moisture reacts with thionyl chloride to form HCl, which protonates pyridine, rendering it inactive.[1] |
| Thionyl Chloride | Good commercial grade | The primary reagent for the transformation. |
| Ethanol | Absolute, ice-cold | Used to cautiously quench excess thionyl chloride and precipitate the crude product. |
| Hydrochloric Acid | 2N solution | Used during the purification step to dissolve the salt for recrystallization.[2][4] |
| Activated Charcoal | Decolorizing grade | To remove colored impurities during purification.[2][4] |
| Phosphorus Pentoxide | Reagent grade | A powerful desiccant for storing the highly deliquescent final product.[1] |
| Equipment | ||
| Round-bottom flask | 2 L, with ground glass joint | Reaction vessel. A removable top is recommended as breaking the final solid residue can be difficult.[1] |
| Dropping funnel | For the controlled, slow addition of pyridine. | |
| Ice bath | To manage the exothermic reaction during pyridine addition. | |
| Magnetic stirrer/bar | For continuous mixing. | |
| Drying tube | (e.g., with CaCl₂) | To protect the reaction from atmospheric moisture. |
| Vacuum distillation setup | To remove excess thionyl chloride after the reaction period. | |
| Sintered glass funnel | For efficient suction filtration of the solid product. | |
| Vacuum desiccator | For drying and storing the final product. |
Step-by-Step Synthesis Procedure
PART A: REACTION AND CRUDE ISOLATION
-
Apparatus Setup: Assemble a 2 L round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Ensure all glassware is thoroughly dried. The reaction must be performed in a well-ventilated chemical fume hood.[1]
-
Reagent Charging: Place 600 g of thionyl chloride into the round-bottom flask. Begin stirring and cool the flask in an ice bath.
-
Causality: The initial reaction is exothermic. Pre-cooling prevents a runaway reaction and potential side product formation.
-
-
Pyridine Addition: Slowly add 200 g of dry pyridine from the dropping funnel to the cooled, stirring thionyl chloride. Maintain the internal reaction temperature between 8-12°C throughout the addition.[2][4]
-
Causality: Slow, controlled addition is critical for temperature management and safety.
-
-
Reaction Period: Once the addition is complete, remove the ice bath and allow the mixture to stir for several hours as it gradually warms to room temperature (~20°C). Fit the flask with a drying tube and let the mixture stand for 3 days under the hood.[1][2]
-
Observation: The mixture's color will change from deep yellow through brown to black during this period.[1]
-
-
Removal of Excess Thionyl Chloride: After 3 days, assemble a vacuum distillation apparatus. Distill the excess thionyl chloride under reduced pressure (water pump). The receiving flask should be cooled to effectively trap the volatile SOCl₂. Gently heat the reaction flask with a water bath, slowly raising the temperature to ~90°C until distillation ceases and a black, solid residue remains.[1]
-
Work-up and Isolation: Cool the flask containing the black residue to 0°C in an ice bath.
-
CRITICAL STEP: Very cautiously add 250 ml of ice-cold absolute ethanol to the flask.[4] This will react vigorously with any residual thionyl chloride.
-
Once the initial reaction subsides, add an additional 400 ml of ice-cold ethanol.[2]
-
Use a sturdy glass rod to carefully break up the resulting solid mass at the bottom of the flask.[1]
-
-
Filtration: Collect the resulting light-brown powder by suction filtration using a sintered glass funnel. Wash the solid cake with five 150-ml portions of ethanol to remove soluble impurities.[1][2]
-
Handling Crude Product: The crude N-(4-pyridyl)pyridinium chloride hydrochloride is very deliquescent. It should be used immediately for purification or stored in a vacuum desiccator over phosphorus pentoxide.[1][2]
PART B: PURIFICATION (RECRYSTALLIZATION)
-
Dissolution: Dissolve the entire crude product in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid.[2][4]
-
Decolorization: Add a small amount of activated charcoal to the solution and boil for 5 minutes.[2][4]
-
Filtration: Hot filter the solution to remove the charcoal.
-
Concentration: Concentrate the filtrate in a vacuum to a final volume of approximately 180 ml.[2][4]
-
Crystallization: Cool the concentrated solution to 0°C to induce crystallization.
-
Final Isolation: Collect the pale-yellow crystals by filtration, wash with a small amount of dry ethanol, and dry thoroughly in a vacuum desiccator.[4]
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety, Hazards, and Risk Mitigation
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
| Hazard | Associated Reagent(s) | Risk Mitigation and PPE |
| Extreme Corrosivity & Reactivity | Thionyl Chloride | Causes severe skin burns and eye damage.[5] Material is extremely destructive to mucous membranes and respiratory tract.[6] PPE: Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[6] |
| Violent Reaction with Water | Thionyl Chloride | Reacts violently with water, releasing toxic gases (SO₂, HCl).[5][7] Control: Ensure all glassware is dry.[1] Never allow water to enter the storage container.[5] Perform reactions under a drying tube. Quench residual reagent with caution using ice-cold ethanol, not water. |
| Toxicity on Inhalation | Thionyl Chloride | Toxic if inhaled; may cause respiratory irritation and delayed pulmonary edema.[5][8] Control: All manipulations must be conducted in a certified chemical fume hood.[9] Ensure adequate ventilation. |
| Flammability & Toxicity | Pyridine | Flammable liquid. Harmful if swallowed or inhaled. Causes skin and eye irritation. Control: Handle in a fume hood away from ignition sources. Use appropriate gloves and eye protection. |
| Exothermic Reaction | Pyridine + Thionyl Chloride | The initial mixing is highly exothermic. Control: Use an ice bath and add pyridine slowly and in a controlled manner to manage the reaction temperature.[2][4] |
Product Characteristics and Data
| Parameter | Value | Source |
| Product Name | N-(4-Pyridyl)pyridinium chloride hydrochloride | [1][2][4] |
| CAS Number | 5421-92-1 | [10] |
| Appearance | Light-brown (crude), Pale-yellow to White (purified) powder/crystals | [1][4] |
| Melting Point | 166-170 °C (decomposes) | [10] |
| Yield | 40-45% (crude) | [1][2] |
| Key Property | Highly deliquescent (absorbs moisture from the air) | [1] |
Analytical Characterization
To confirm the identity and purity of the synthesized N-(4-pyridyl)pyridinium chloride hydrochloride, the following standard analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point within the expected range (166-170 °C with decomposition) is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the pyridinium salt.
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic peaks for the aromatic pyridinium ring system.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[11]
Conclusion
The synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from pyridine and thionyl chloride is a foundational and highly valuable procedure for chemists in research and development. While the reaction mechanism is complex, the experimental protocol is robust and reliable, consistently providing yields of 40-45%. The critical pillars for success in this synthesis are a deep respect for the hazardous nature of the reagents, particularly the anhydrous and controlled handling of thionyl chloride, and meticulous execution of the work-up and purification steps. By following the detailed guidelines and understanding the causality behind each step, researchers can confidently and safely produce this essential chemical intermediate for further synthetic applications.
References
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Terpstra, J. W. N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, Coll. Vol. 7, p.438 (1990); Vol. 60, p.117 (1981). [Link]
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PrepChem. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. PrepChem.com. [Link]
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Oreate AI. The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]
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International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. inchem.org. [Link]
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Loba Chemie. THIONYL CHLORIDE AR. lobachemie.com. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridylpyridinium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Pyridylpyridinium chloride, a versatile pyridinium salt with significant applications in organic synthesis and pharmaceutical development. This document, intended for researchers and professionals in the chemical and pharmaceutical sciences, delves into the synthesis, spectral characteristics, and physical properties of this compound. The guide is structured to provide not only factual data but also expert insights into the experimental methodologies and the implications of these properties for practical applications.
Introduction
This compound, systematically named 1-(4-pyridyl)pyridinium chloride and often encountered as its hydrochloride salt, is a quaternary pyridinium compound that serves as a key building block in the synthesis of more complex heterocyclic structures.[1][2] Its utility is particularly noted in the preparation of pharmaceuticals, where the pyridinium moiety can play a crucial role in biological activity.[3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in research and development, enabling optimization of reaction conditions, formulation development, and quality control. This guide offers a detailed exploration of these properties, grounded in established scientific literature and experimental protocols.
Chemical Identity and Structure
-
Chemical Name: 1-(4-Pyridyl)pyridinium chloride
-
Synonyms: 4-(1-Pyridinio)pyridine chloride, 4,4'-Bipyridinium monochloride
-
CAS Number: 5421-92-1[3]
-
Molecular Formula: C₁₀H₉N₂·Cl (for the simple chloride salt)
-
Molecular Formula (Hydrochloride): C₁₀H₉ClN₂·HCl[3]
-
Molecular Weight (Hydrochloride): 229.11 g/mol [3]
-
Chemical Structure:
Caption: Chemical structure of the 1-(4-pyridyl)pyridinium cation.
Synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride
The synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride is well-documented and most commonly achieved through the reaction of pyridine with thionyl chloride.[4][5] This method, based on the work of Koenigs and Greiner, involves a complex reaction cascade where pyridine acts as both a reactant and a base.[4]
Reaction Principle
The reaction mechanism is believed to involve the initial formation of an intermediate from the reaction of two moles of pyridine with one mole of thionyl chloride.[4] This intermediate is subsequently oxidized by excess thionyl chloride and then solvolyzed by ethanol to yield the final product.[6]
Experimental Protocol
The following protocol is a detailed step-by-step procedure for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
Materials and Equipment:
-
Pyridine (dried over potassium hydroxide)
-
Thionyl chloride
-
Ethanol (ice-cold, absolute)
-
2N Hydrochloric acid
-
Activated charcoal
-
Round-bottom flask with a dropping funnel and stirrer
-
Ice bath
-
Heating mantle
-
Vacuum distillation apparatus
-
Sintered glass funnel
-
Vacuum desiccator with phosphorus pentoxide[6]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place 600 g of thionyl chloride. Cool the flask in an ice bath.
-
Addition of Pyridine: Slowly add 200 g of dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining the reaction temperature between 8-12°C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir for several hours as the temperature is slowly raised to 20°C. Let the reaction mixture stand at room temperature for 3 days.[5]
-
Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure. Heat the residue on a boiling water bath for one hour.[5]
-
Isolation of Crude Product: Cool the resulting greyish-brown crystalline mass to 0°C. Triturate the solid with 250 ml of ice-cold dry ethanol.[5] Collect the light-brown powder by suction filtration using a sintered glass funnel and wash it twice with ice-cold dry ethanol.[5]
-
Purification: Dissolve the crude product in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid.[5] Add activated charcoal and boil the solution for 5 minutes.[6]
-
Crystallization: Concentrate the solution in a vacuum to a volume of approximately 180 ml and then cool to 0°C to induce crystallization.[5][6]
-
Final Product: Collect the pale yellow crystals by filtration, wash with dry ethanol, and dry in a vacuum.[5] The crude yield is typically between 40-45%.[6]
Caption: Experimental workflow for the synthesis of 1-(4-pyridyl)pyridinium chloride hydrochloride.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
| Property | Value | Reference(s) |
| Appearance | Pale yellow to yellow-brown powder/crystals | [6] |
| Melting Point | 158-160 °C (decomposes) | [5] |
| 166-170 °C (decomposes) | [7][8] | |
| Solubility | Soluble in water. Soluble in ethanol. | [9] |
| pKa | ~5 (for the pyridinium ion) | [9] |
| Hygroscopicity | Deliquescent | [4] |
Solubility
1-(4-Pyridyl)pyridinium chloride hydrochloride is soluble in water and polar organic solvents like ethanol.[9] Its ionic nature contributes to its affinity for polar media. The high solubility in water is a key property for its application in many biological and aqueous-phase chemical reactions.
Acidity (pKa)
Hygroscopicity and Stability
1-(4-Pyridyl)pyridinium chloride hydrochloride is known to be very deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[4] This property necessitates careful handling and storage in a dry environment, preferably in a desiccator over a drying agent like phosphorus pentoxide, to maintain its integrity.[4][10]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of a pyridinium salt will show characteristic downfield shifts for the protons on the pyridinium ring due to the deshielding effect of the positive charge on the nitrogen atom. A representative ¹H NMR spectrum is available, though detailed assignments require further analysis.[11][12]
-
¹³C NMR: Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum of the pyridinium rings will also be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(4-Pyridyl)pyridinium chloride hydrochloride will exhibit characteristic absorption bands. Key vibrational modes include:
-
C-H aromatic stretching: Typically observed in the range of 3150-3000 cm⁻¹.[13]
-
Aromatic C=C and C=N stretching: These vibrations appear in the 1650-1400 cm⁻¹ region.[13] The formation of the quaternary salt leads to changes in the IR spectrum compared to pyridine, reflecting alterations in the electronic structure of the aromatic rings.[13]
UV-Vis Spectroscopy
The UV-Vis spectrum of 1-(4-pyridyl)pyridinium chloride is available, which can be useful for quantitative analysis and for studying its electronic transitions.[14]
Applications in Research and Drug Development
1-(4-Pyridyl)pyridinium chloride is a valuable intermediate in several areas:
-
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] The unique structure of the pyridinium moiety can enhance interactions with biological targets.[2]
-
Organic Synthesis: It is employed as a reagent in the synthesis of complex heterocyclic compounds.[1]
-
Material Science: The compound is used in the fabrication of advanced materials, including polymers and nanomaterials.[2]
-
Electrochemical Applications: It finds use in the development of electrochemical sensors.[2]
Handling and Safety
1-(4-Pyridyl)pyridinium chloride hydrochloride should be handled with care. It is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place.[10]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. A thorough understanding of its synthesis, spectral characteristics, solubility, acidity, and stability is essential for its effective application in research, particularly in the fields of organic synthesis and drug development. The information presented herein, supported by experimental protocols and data from the scientific literature, serves as a valuable resource for scientists and researchers working with this important chemical compound.
References
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SpectraBase. 1-(4-pyridyl)pyridinium chloride. Available from: [Link]
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SpectraBase. 1-(4-pyridyl)pyridinium chloride - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
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Organic Syntheses. A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
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PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
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Wikipedia. Pyridinium chloride. Available from: [Link]
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1961). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 9, 509-515.
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PureSynth. 1-(4-Pyridyl)Pyridinium Chloride Hydrochloride Hydrate 98.0%(HPLC). Available from: [Link]
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Purdue e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available from: [Link]
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NIST WebBook. Pyridine hydrochloride. Available from: [Link]
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MySkinRecipes. 1-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
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Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Available from: [Link]
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ACP. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Available from: [Link]
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ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?. Available from: [Link]
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Shimadzu. KBr Pellet Method. Available from: [Link]
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ResearchGate. (a) Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II); (b) solubility and (c) dissolution rate of (I) and (II) in water compared with sorafenib and regorafenib.. Available from: [Link]
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PubChem. Pyridinium chloride. Available from: [Link]
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ResearchGate. ( Invited ) Describing the Impact of Intermolecular CH-π Interactions on Electrochemical Properties of Pyridinium Salts in Organic Solvent. Available from: [Link]
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SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
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pKa Data Compiled by R. Williams. Available from: [Link]
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1-(4-Pyridyl)pyridinium Chloride Hydrochloride >98.0%(HPLC)(T) 5g. Available from: [Link]
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4-Pyridylpyridinium chloride CAS number 5421-92-1
An In-Depth Technical Guide to 4-Pyridylpyridinium Chloride (CAS 5421-92-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications in organic synthesis and the pharmaceutical sciences. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development, offering in-depth insights into its synthesis, properties, applications, and safe handling.
Introduction: Unveiling a Versatile Heterocyclic Compound
This compound, identified by the CAS number 5421-92-1, is a heterocyclic organic compound that has garnered considerable interest in various scientific fields.[1] Structurally, it is a quaternary pyridinium salt where a pyridine ring is attached to a pyridinium ring at the 4-position, with a chloride counter-ion.[2] This unique arrangement of two pyridine moieties imparts a distinct reactivity and functionality, making it a valuable intermediate and building block in the synthesis of more complex molecules.[3][4]
This guide will explore the fundamental aspects of this compound, from its synthesis and physicochemical characteristics to its diverse applications, particularly in the realm of medicinal chemistry and drug development.
Physicochemical Properties: A Quantitative Overview
Understanding the physical and chemical properties of a compound is paramount for its effective application in research and development. This compound is typically encountered as a yellow to brown or white to off-white crystalline powder.[1][3] It is known to be hygroscopic and should be stored accordingly to maintain its integrity.[1]
| Property | Value | Source(s) |
| CAS Number | 5421-92-1 | [1][5] |
| Molecular Formula | C₁₀H₉ClN₂·HCl | [3][5] |
| Molecular Weight | 229.11 g/mol | [3][5] |
| Appearance | Yellow to brown or white to off-white crystalline powder | [1][3][6] |
| Melting Point | 150-160 °C (decomposes)[3], 166-170 °C (decomposes)[5][7], 170°C (decomposes)[6] | [3][5][6][7] |
| Purity | Typically ≥ 98% - 99% (HPLC) | [1][3] |
| Storage Conditions | Room temperature, in a cool, dry, and well-ventilated place under an inert atmosphere.[3][6] | [3][6] |
Synthesis and Mechanistic Insights
The most established method for synthesizing N-(4-Pyridyl)pyridinium chloride hydrochloride is the Koenigs and Greiner method, which involves the reaction of pyridine with thionyl chloride.[4] While the precise reaction intermediates have not been definitively established, it is proposed that one mole of thionyl chloride reacts with two moles of pyridine.[4][8] This intermediate is then further oxidized by thionyl chloride and subsequently solvolyzed by ethanol to yield the final product.[4][8]
Experimental Protocol: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride
This protocol is a generalized procedure based on established methods.[4][8]
Materials and Equipment:
-
Pyridine (dry)
-
Thionyl chloride
-
Ethanol (ice-cold, absolute)
-
Round-bottom flask with a dropping funnel and stirrer
-
Ice bath
-
Heating mantle
-
Vacuum distillation apparatus
-
Sintered glass funnel
-
Vacuum desiccator with a drying agent (e.g., phosphorus pentoxide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place the desired amount of thionyl chloride. Cool the flask in an ice bath.
-
Addition of Pyridine: Slowly add dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining a low temperature (e.g., 8-12°C).[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stand at room temperature for an extended period (e.g., 3 days), during which a color change from yellow to black is typically observed.[8]
-
Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.[8]
-
Workup: Cautiously add ice-cold ethanol to the cooled residue to react with any remaining thionyl chloride.[8] Add additional cold ethanol to precipitate the product.[8]
-
Isolation and Purification: Collect the resulting solid by suction filtration and wash it with several portions of ethanol.[8] The crude product can be further purified by recrystallization.
-
Drying and Storage: Dry the purified product in a vacuum desiccator over a suitable drying agent. Due to its deliquescent nature, it should be used immediately or stored in a moisture-free environment.[8]
Caption: Diverse applications of this compound.
Analytical Characterization
The structural integrity and purity of this compound are typically confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a standard method to assess the purity of the compound, with commercial grades often exceeding 98%. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The spectra would show characteristic signals for the protons and carbons in the two distinct pyridine rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as causing skin and serious eye irritation. Hazard and Precautionary Statements:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9][10]* Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands and face thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [6][10] * Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6][10] * Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up). [6][10] * Disposal: P501 (Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations). [6][10] Personal Protective Equipment (PPE):
-
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [6]* Skin Protection: Wear chemical-impermeable gloves and protective clothing. [6]* Respiratory Protection: Use in a well-ventilated area. If dust is generated, a suitable respirator should be worn.
Conclusion
This compound (CAS 5421-92-1) is a highly versatile and valuable compound for researchers and scientists in both academic and industrial settings. Its straightforward synthesis, coupled with its diverse reactivity, makes it an important building block in organic chemistry. For professionals in drug development, its role as a key intermediate in the synthesis of pharmaceuticals, and the potential of pyridinium-based scaffolds as enzyme inhibitors, highlights its significance in medicinal chemistry. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
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A Technical Guide to the Spectral Analysis of N-(4-Pyridyl)pyridinium Chloride
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Introduction: The Structural and Chemical Context
N-(4-Pyridyl)pyridinium chloride, often found as its more stable hydrochloride salt, is a quaternary ammonium compound derived from 4,4'-bipyridine. Its structure features one permanently charged pyridinium ring linked to a neutral pyridine ring via a nitrogen-carbon bond. This unique electronic arrangement makes it a valuable precursor in the synthesis of various pharmaceuticals and a subject of interest in materials science.[2][3] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural verification.
The compound is typically synthesized via the reaction of pyridine with thionyl chloride, followed by an ethanol workup, a method established by Koenigs and Greiner.[2] This process yields the hydrochloride salt, a light-brown, crystalline powder that is known to be deliquescent and requires storage in a desiccated environment.[2]
Molecular Structure
The core structure is the 4-pyridin-1-ium-1-ylpyridine cation, balanced by chloride anions.
Caption: Structure of N-(4-Pyridyl)pyridinium chloride hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this molecule. Due to the compound's salt-like nature, a polar, aprotic solvent like Deuterium Oxide (D₂O) is the solvent of choice for analysis.[4] The following analysis is a prediction based on established chemical shift theory for pyridinium salts.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of N-(4-Pyridyl)pyridinium chloride hydrochloride in 0.6-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved.
-
Internal Standard: Use of an internal standard is optional. If required, a non-reactive standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used, defining its methyl proton signal as 0.00 ppm.[4] For ¹³C NMR, a small amount of methanol can be added, with its signal referenced to 49.50 ppm.[4]
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Predicted ¹H NMR Spectrum (in D₂O)
The structure of the cation possesses a C₂ axis of symmetry, resulting in five unique proton environments. The most significant feature is the powerful deshielding effect of the positively charged pyridinium nitrogen, which withdraws electron density from the entire ring system. This effect causes all aromatic proton signals to appear at a high chemical shift (downfield), typically >8.0 ppm.[5]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 - 9.4 | Doublet (d) | 2H | H-2', H-6' | α-protons to the cationic N⁺. Experience the strongest deshielding effect. |
| ~8.6 - 8.8 | Doublet (d) | 2H | H-2, H-6 | α-protons to the neutral N. Deshielded by proximity to the electron-deficient pyridinium ring. |
| ~8.4 - 8.6 | Triplet (t) | 1H | H-4' | γ-proton to the cationic N⁺. Significantly deshielded due to resonance participation. |
| ~8.1 - 8.3 | Triplet (t) | 2H | H-3', H-5' | β-protons to the cationic N⁺. Less deshielded than α and γ protons. |
| ~8.0 - 8.2 | Doublet (d) | 2H | H-3, H-5 | β-protons to the neutral N. Least deshielded aromatic protons. |
Predicted ¹³C NMR Spectrum (in D₂O)
The molecule has six unique carbon environments. Similar to the proton spectrum, the quaternary nitrogen causes a significant downfield shift in the carbon signals of the pyridinium ring. Aromatic carbons in pyridinium salts typically appear in the 125-155 ppm range.[6][7]
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-4 | Attached to the pyridinium nitrogen; experiences strong inductive effects. |
| ~148 - 152 | C-2', C-6' | α-carbons to the cationic N⁺. Strongly deshielded. |
| ~145 - 148 | C-4' | γ-carbon to the cationic N⁺. Strongly deshielded. |
| ~142 - 145 | C-2, C-6 | α-carbons to the neutral N. Deshielded by the adjacent pyridinium ring. |
| ~128 - 132 | C-3', C-5' | β-carbons to the cationic N⁺. |
| ~124 - 128 | C-3, C-5 | β-carbons to the neutral N. Least deshielded carbons. |
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy provides critical information about the vibrational modes of the molecule's functional groups. The transition from the neutral 4,4'-bipyridine to the N-(4-Pyridyl)pyridinium salt induces notable changes in the spectrum, particularly in the fingerprint region.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Due to the compound's hygroscopic nature, the Potassium Bromide (KBr) pellet technique is recommended. Mix ~1-2 mg of the finely ground sample with ~100-200 mg of dry, IR-grade KBr.
-
Pellet Formation: Press the mixture in a die under high pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder first for automatic subtraction.
Interpretation of Key IR Absorption Bands
The IR spectrum can be interpreted by identifying characteristic group frequencies.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance & Rationale |
| 3150 - 3000 | Aromatic C-H Stretch | Multiple sharp, medium-to-weak bands. Typical for sp² C-H bonds. |
| ~2800 - 2400 | N⁺-H Stretch | Broad, strong absorption. This is characteristic of the hydrochloride salt, where the proton is associated with the chloride ion and hydrogen-bonded to the neutral pyridine nitrogen. |
| 1640 - 1610 | C=C / C=N Ring Stretch | Strong, sharp band. Quaternization of the nitrogen alters the ring's aromaticity, often shifting this primary ring stretching mode to a higher frequency compared to neutral pyridine.[8] |
| 1550 - 1400 | C=C / C=N Ring Stretch | Multiple strong to medium bands. These complex vibrations are highly characteristic of the pyridinium ring system and are part of the spectral "fingerprint".[9] |
| 1220 - 1180 | C-N Stretch | Medium intensity. Corresponds to the stretching of the exocyclic C4-N1' bond. |
| 850 - 750 | C-H Out-of-Plane Bend | Strong bands, their exact position being indicative of the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS) Analysis
As a pre-charged, non-volatile salt, Electrospray Ionization (ESI) is the ideal mass spectrometry technique for analyzing N-(4-Pyridyl)pyridinium chloride. ESI allows the intact cation to be transferred into the gas phase for mass analysis.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent system, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to aid ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition (MS¹): Acquire a full scan mass spectrum in positive ion mode. The primary ion of interest will be the intact cation.
-
Acquisition (MS/MS): For structural confirmation, perform a tandem MS (MS/MS) experiment. Isolate the parent ion (m/z 157) in the first mass analyzer and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon). Scan the second mass analyzer to detect the resulting fragment ions.
Predicted ESI Mass Spectrum and Fragmentation Pathway
The analysis will focus on the N-(4-Pyridyl)pyridinium cation, [C₁₀H₉N₂]⁺.
-
Parent Ion (MS¹): The primary signal in the full scan spectrum will be the molecular cation at a mass-to-charge ratio (m/z) of 157.08 . This corresponds to the exact mass of the [C₁₀H₉N₂]⁺ species.
-
Fragmentation (MS/MS): The bond between the two pyridine rings is the most likely point of cleavage upon CID. The fragmentation of related bipyridinium salts suggests that the charge can be retained by either fragment, although some pathways are more favorable.[10] The Electron Ionization (EI) spectrum of the neutral parent, 4,4'-bipyridine, shows a very stable molecular ion at m/z 156, indicating the robustness of the bipyridine framework.[11]
Caption: Proposed ESI-MS/MS fragmentation of the N-(4-Pyridyl)pyridinium cation.
Table of Predicted Fragments:
| m/z | Proposed Structure | Formula | Notes |
| 157 | Intact Cation | [C₁₀H₉N₂]⁺ | The base peak in the MS¹ spectrum and the parent ion for MS/MS. |
| 78 | Pyridyl Cation | [C₅H₄N]⁺ | A likely major fragment resulting from the cleavage of the inter-ring C-N bond. |
Conclusion
The spectral characterization of N-(4-Pyridyl)pyridinium chloride hydrochloride is defined by the strong electronic influence of its quaternary nitrogen center. This guide provides a predictive but scientifically grounded framework for interpreting its NMR, IR, and MS data. In NMR, all signals are expected in the downfield aromatic region, with protons alpha to the cationic nitrogen being the most deshielded. The IR spectrum is characterized by prominent pyridinium ring vibrations between 1400-1640 cm⁻¹. Finally, ESI-Mass Spectrometry should reveal a clear parent cation at m/z 157, which can be fragmented for further structural verification. These spectral signatures provide a definitive fingerprint for the identification and quality assessment of this important chemical intermediate.
References
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- ACS Publications. (1973). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. The Journal of Organic Chemistry.
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- NMR Solvent D
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The Solubility Profile of 4-Pyridylpyridinium Chloride: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 4-Pyridylpyridinium chloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a qualitative solubility profile, and provides a detailed experimental protocol for its determination.
Introduction: The Significance of this compound in Scientific Research
This compound, also known as 1-(4-Pyridyl)pyridinium chloride hydrochloride, is a versatile heterocyclic organic salt.[1][2] Its unique molecular architecture, featuring a positively charged pyridinium ring, makes it a valuable intermediate and building block in a multitude of applications. In the pharmaceutical sector, it serves as a key precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Furthermore, its utility extends to organic synthesis, where it functions as a reagent and catalyst, and to materials science for the development of ionic liquids and coordination complexes.[1]
The solubility of this compound in various organic solvents is a critical parameter that dictates its utility and application. Proper solvent selection is paramount for reaction kinetics, purification, formulation, and ultimately, the successful implementation of this compound in research and development. This guide aims to provide a thorough understanding of its solubility characteristics to aid scientists in optimizing their experimental designs.
Theoretical Framework: Understanding the Solubility of an Ionic Salt in Organic Media
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is fundamentally based on the intermolecular forces between the solute and solvent molecules. As an ionic salt, the solubility of this compound is primarily dictated by its ability to dissociate into its constituent ions and the subsequent solvation of these ions by the solvent molecules.
Several key factors influence this process:
-
Polarity of the Solvent: this compound is a polar, ionic compound. Therefore, it will exhibit greater solubility in polar solvents that can effectively solvate the pyridinium cation and the chloride anion. Polar protic solvents, such as alcohols, can form hydrogen bonds with the chloride anion and interact favorably with the cation. Polar aprotic solvents, like acetone or acetonitrile, can also solvate the ions through dipole-dipole interactions.
-
Lattice Energy: The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the energy released during solvation. The bulky and asymmetric nature of the pyridinium cation can lead to a less efficient packing in the crystal lattice, resulting in a lower lattice energy compared to simple inorganic salts.[3] This lower lattice energy generally contributes to a higher solubility in organic solvents.[3]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound. The chloride anion is a hydrogen bond acceptor, while the pyridinium cation can participate in certain hydrogen bonding interactions.
-
Hygroscopicity and Deliquescence: this compound is known to be hygroscopic and deliquescent, meaning it readily absorbs moisture from the atmosphere, which can significantly affect its apparent solubility and handling.[4] The presence of water can increase its solubility in many organic solvents.
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Highly Soluble | Strong hydrogen bonding and high polarity effectively solvate the ions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Soluble to Moderately Soluble | High dipole moments allow for effective ion-dipole interactions. Studies on other pyridinium salts show a wide solubility range in acetonitrile (0.3 to 2.1 M).[5] |
| Low Polarity | Dichloromethane, Chloroform | Sparingly Soluble to Insoluble | Insufficient polarity to overcome the lattice energy and effectively solvate the ions. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | Lack of significant intermolecular forces to interact with the ionic solute. Pyridinium chloride is noted to be insoluble in diethyl ether. |
Experimental Determination of Solubility
The hygroscopic nature of this compound necessitates careful experimental design to obtain accurate solubility data. The following protocol outlines a reliable method for both qualitative and quantitative determination.
Materials and Equipment
-
This compound (ensure purity and proper storage)
-
Anhydrous organic solvents of interest
-
Analytical balance (± 0.1 mg)
-
Vials with airtight caps (e.g., screw-cap vials with PTFE septa)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Inert gas (e.g., nitrogen or argon) supply and Schlenk line (recommended)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Under an inert atmosphere (if possible, to minimize moisture absorption), add an excess amount of this compound to a pre-weighed vial.
-
Record the exact mass of the compound added.
-
Add a known volume or mass of the desired anhydrous organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation and moisture ingress.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle. For finer suspensions, centrifugation may be necessary to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately pass the supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Construct a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound can be further understood by examining the interplay of various molecular and environmental factors.
Caption: Key factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a multifaceted property governed by its ionic nature and the characteristics of the solvent. While it is generally soluble in polar organic solvents, its hygroscopicity presents a significant consideration for both its application and the experimental determination of its solubility. The theoretical framework and experimental protocol provided in this guide offer a robust foundation for researchers to effectively utilize this compound in their work and to accurately determine its solubility in various solvent systems. A thorough understanding of these principles will undoubtedly facilitate advancements in the diverse fields where this important compound is employed.
References
-
Hengesbach, C., et al. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Nature Chemistry, 15, 1365–1373. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
Grokipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4-Pyridylpyridinium Chloride
Abstract
This technical guide provides a detailed examination of the thermal stability and decomposition profile of 4-Pyridylpyridinium chloride, a compound of interest in synthetic chemistry and drug development. The document synthesizes available data with established principles of thermal analysis and reaction mechanisms to offer a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry. Key thermal events are quantified, potential decomposition pathways are elucidated, and robust analytical methodologies for characterization are presented in detail. This guide is structured to provide not only established factual data but also the scientific rationale behind the experimental approaches, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound, often encountered as its hydrochloride salt, N-(4-Pyridyl)pyridinium chloride hydrochloride, is a heterocyclic organic salt. Its structure, featuring two linked pyridine rings with a positive charge delocalized across one of them, makes it a valuable intermediate in a variety of chemical transformations. In the realm of drug development, pyridinium moieties are incorporated into various pharmacologically active molecules, influencing their solubility, stability, and biological activity.
A thorough understanding of the thermal stability of such compounds is paramount for several reasons:
-
Drug Development and Formulation: The thermal stability profile dictates acceptable conditions for manufacturing, processing, and storage of active pharmaceutical ingredients (APIs). Uncontrolled decomposition can lead to loss of potency and the formation of potentially toxic impurities.
-
Process Safety: Exothermic decomposition events can pose significant safety hazards in a laboratory or manufacturing setting. Characterizing the onset temperature and energy release of decomposition is critical for risk assessment and the design of safe operating procedures.
-
Synthetic Chemistry: For its use as a chemical intermediate, knowledge of its thermal limits is essential to prevent degradation during thermally-driven reactions, thereby ensuring reaction efficiency and product purity.
This guide will delve into the critical aspects of the thermal behavior of this compound, providing a foundational understanding for its safe and effective application.
Thermal Analysis: Characterizing Stability and Transitions
The thermal properties of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the energetics of thermal events, respectively.
Key Thermal Events
Available data indicates that this compound exhibits limited thermal stability, with decomposition occurring concurrently with melting.[1]
| Parameter | Value | Technique | Reference |
| Melting Point | 166-170 °C (with decomposition) | Capillary Method | [2] |
| Onset of Decomposition | Approx. 160-170 °C | TGA (inferred) | N/A |
Note: The onset of decomposition is inferred to be close to the melting point, as is common for substances that decompose upon melting. Precise onset temperature would be determined from the TGA curve.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA experiment would reveal the temperature at which mass loss begins, the rate of mass loss, and the total mass lost during decomposition. A typical TGA curve would be expected to show a sharp decrease in mass in the range of 160-200 °C.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would display an endothermic peak corresponding to its melting, which would likely be immediately followed by or overlap with an exothermic peak representing the decomposition process. The integration of the exothermic peak provides a quantitative measure of the heat of decomposition.
Proposed Decomposition Pathways
Potential Decomposition Mechanisms
The decomposition of N-arylpyridinium salts can be complex. For this compound, the following pathways are proposed:
-
Ring Opening and Fragmentation: The pyridinium ring is susceptible to nucleophilic attack, which can be initiated by the chloride counter-ion at elevated temperatures. This can lead to ring-opening, followed by a cascade of fragmentation reactions to yield smaller, volatile molecules.
-
Intermolecular Reactions: At elevated temperatures, intermolecular reactions between pyridinium moieties can occur, potentially leading to polymerization or the formation of char.
-
Elimination Reactions: Depending on the specific conditions, elimination reactions could lead to the formation of various unsaturated species.
The following diagram illustrates a generalized concept for the initial stages of thermal decomposition.
Caption: High-level overview of the thermal decomposition of this compound.
Experimental Protocols for Thermal Characterization
To ensure the scientific integrity and reproducibility of thermal stability studies, the following detailed protocols are provided.
Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines the steps for determining the thermal stability and decomposition profile of this compound using TGA.
Objective: To determine the onset temperature of decomposition and the mass loss profile.
Apparatus:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or argon gas supply
-
Analytical balance (readable to 0.01 mg)
-
Platinum or alumina sample pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas (nitrogen or argon) to a flow rate of 20-50 mL/min.
-
Equilibrate the furnace at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 300 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed.
-
Calculate the percentage of mass loss at different temperature intervals.
-
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Protocol for Differential Scanning Calorimetry (DSC)
This protocol details the procedure for identifying thermal transitions such as melting and decomposition, and for quantifying the associated heat flow.
Objective: To determine the melting point and the enthalpy of decomposition.
Apparatus:
-
Differential Scanning Calorimeter
-
High-purity nitrogen or argon gas supply
-
Aluminum or hermetically sealed sample pans
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Set the purge gas (nitrogen or argon) to a flow rate of 20-50 mL/min.
-
Equilibrate the cell at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 300 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and determine the peak temperature of the endotherm corresponding to melting.
-
Identify and integrate the area of the exotherm corresponding to decomposition to determine the enthalpy of decomposition (ΔHdecomp).
-
Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is designed to identify the volatile and semi-volatile products of thermal decomposition.[3][4]
Objective: To identify the chemical structures of the decomposition products.
Apparatus:
-
Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
High-purity helium carrier gas
-
Sample cups for pyrolysis
Procedure:
-
Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Insert the sample cup into the pyrolysis unit.
-
Rapidly heat the sample to a temperature above its decomposition point (e.g., 250 °C). The pyrolysis can be performed at different temperatures to investigate the evolution of products.
-
-
GC Separation:
-
The volatile decomposition products are swept by the helium carrier gas into the GC column.
-
A suitable temperature program for the GC oven is used to separate the individual components of the decomposition mixture. A typical program might start at 40 °C and ramp up to 280 °C.
-
-
MS Detection and Analysis:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
The obtained mass spectra are compared to spectral libraries (e.g., NIST) to identify the chemical structures of the decomposition products.
-
Caption: Experimental workflow for Py-GC-MS analysis of decomposition products.
Conclusion and Recommendations
This compound is a thermally sensitive compound with a decomposition temperature in the range of 166-170 °C. For applications in drug development and synthetic chemistry, it is crucial to maintain temperatures well below this threshold to prevent degradation and the formation of impurities. The use of TGA and DSC is essential for routine quality control and for establishing safe operating limits. For a more in-depth understanding of the degradation pathways and to identify potential toxic byproducts, Py-GC-MS is the recommended analytical technique. The protocols and information presented in this guide provide a robust framework for the thermal characterization of this compound, enabling its safe and effective use in research and development.
References
-
Organic Syntheses Procedure, A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]
-
EAG Laboratories, Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Available at: [Link]
-
Environmental Molecular Sciences Laboratory, Pyrolysis Gas Chromatography-Mass Spectrometry. Available at: [Link]
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- 4. Request Rejected [emsl.pnnl.gov]
The Electrochemical Landscape of 4-Pyridylpyridinium Chloride: A Technical Guide for Researchers
Foreword: Unveiling the Redox Personality of a Versatile Heterocycle
In the realm of pharmaceutical development and advanced materials science, a deep understanding of a molecule's electrochemical behavior is paramount. It dictates not only its potential applications in redox-sensitive environments but also provides critical insights into its reactivity, stability, and mechanistic pathways. This guide offers an in-depth exploration of the electrochemical characteristics of 4-Pyridylpyridinium chloride, a heterocyclic salt of significant interest. While direct, comprehensive electrochemical studies on this specific molecule are not extensively documented in publicly available literature, this paper synthesizes established principles from closely related bipyridinium and N-aryl pyridinium systems to project and analyze its expected behavior. By grounding our discussion in the solid foundation of analogous compounds, we aim to provide a robust and scientifically sound framework for researchers and drug development professionals.
Structural and Electronic Considerations: The Foundation of Redox Activity
This compound possesses a unique structural motif: a pyridinium ring linked at the 4-position to a pyridine ring. This arrangement creates a π-deficient cationic pyridinium system directly conjugated to a π-rich pyridine ring, establishing an inherent electronic asymmetry that is central to its electrochemical personality. The positively charged nitrogen atom in the pyridinium ring acts as a potent electron-withdrawing group, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This fundamental electronic feature predisposes the molecule to undergo reductive electrochemical processes.
The Expected Electrochemical Behavior: A Two-Step Reduction Pathway
Based on extensive studies of analogous bipyridinium salts, this compound is anticipated to exhibit a characteristic two-step reduction process upon electrochemical analysis, typically investigated using cyclic voltammetry (CV).[1][2]
Step 1: Formation of the Radical Cation
The initial electrochemical event is a reversible one-electron reduction of the pyridinium cation to form a stable neutral radical. This process is typically observed as the first cathodic peak in a cyclic voltammogram.
-
Reaction: Py-Py⁺ + e⁻ ⇌ Py-Py•
The stability of this radical species is a key feature of bipyridinium systems and is attributed to the delocalization of the unpaired electron across both aromatic rings. The formation of this radical is often accompanied by a distinct color change, a phenomenon characteristic of viologens (N,N'-disubstituted-4,4'-bipyridinium salts).
Step 2: Formation of the Anion
Upon applying a more negative potential, a second one-electron reduction can occur, leading to the formation of an anion. This step may be reversible or irreversible depending on the specific molecular structure and the experimental conditions.
-
Reaction: Py-Py• + e⁻ ⇌ Py-Py⁻
The reversibility of these reduction steps is influenced by factors such as the nature of the solvent, the supporting electrolyte, and the scan rate used in the cyclic voltammetry experiment.[1][2]
Experimental Protocol: Probing the Electrochemical Behavior with Cyclic Voltammetry
To empirically determine the electrochemical properties of this compound, a detailed cyclic voltammetry experiment is essential. The following protocol provides a self-validating system for obtaining reliable and reproducible data.
3.1. Materials and Reagents
| Component | Specification | Purpose |
| This compound | ≥98% purity | Analyte |
| Solvent | Anhydrous, deoxygenated acetonitrile or DMF | Provides a stable medium with a wide potential window |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Ensures sufficient conductivity of the solution |
| Working Electrode | Glassy carbon electrode (GCE), 3 mm diameter | Provides a stable and inert surface for electron transfer |
| Counter Electrode | Platinum wire | Completes the electrical circuit |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable reference potential |
| Ferrocene | Reagent grade | Internal standard for potential referencing |
3.2. Step-by-Step Experimental Workflow
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Prepare a stock solution of this compound in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Electrochemical Cell Assembly:
-
Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with the solvent, and dry.
-
Assemble the three-electrode system in an electrochemical cell.
-
Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs towards negative potentials to observe the reduction events, and then reverse the scan towards positive potentials to observe any oxidation events. A typical starting range could be from 0 V to -2.0 V vs. the reference electrode.
-
Perform an initial scan at a moderate scan rate (e.g., 100 mV/s).
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electron transfer process (i.e., diffusion-controlled vs. surface-adsorbed).
-
-
Data Analysis and Internal Referencing:
Diagram of the Cyclic Voltammetry Experimental Setup:
Caption: A representative cyclic voltammogram illustrating key parameters.
Mechanistic Insights and the Role of the Pyridinium Moiety
The electrochemical behavior of pyridinium salts is not only of interest for its redox properties but also for its role in facilitating other chemical transformations. For instance, pyridinium derivatives have been investigated as catalysts for the electrochemical reduction of CO₂. [5]The pyridinium cation can act as a proton source, and its reduced radical form can participate in electron transfer to substrates like CO₂. While a detailed investigation of this catalytic activity for this compound is beyond the scope of this guide, it represents a significant area for future research.
Applications in Drug Development and Materials Science
The electrochemical properties of this compound underpin its utility in several advanced applications:
-
Redox-Active Pharmaceuticals: For drugs that interact with biological systems through electron transfer mechanisms, understanding the reduction potential is crucial for predicting efficacy and potential off-target effects.
-
Electrochemical Sensors: The ability to undergo reversible redox reactions makes pyridinium-based compounds suitable for the development of electrochemical sensors.
-
Organic Electronics: Bipyridinium units are fundamental components of electrochromic materials ("viologens"), which change color upon reduction and oxidation. This property is exploited in smart windows and displays.
-
Redox Flow Batteries: The reversible storage of charge in bipyridinium molecules makes them promising candidates for anolytes in aqueous organic redox flow batteries. [1][2]
Conclusion: A Roadmap for Future Investigations
This technical guide has provided a comprehensive overview of the expected electrochemical behavior of this compound, grounded in the established principles of related bipyridinium compounds. The proposed experimental workflow offers a robust methodology for empirical validation. Future research should focus on obtaining precise experimental data for this specific molecule, exploring its electrocatalytic properties, and further elucidating the stability and reactivity of its reduced forms. A thorough understanding of its electrochemical landscape will undoubtedly unlock new opportunities for its application in the development of innovative pharmaceuticals and advanced materials.
References
-
Bystron, T., et al. (2021). Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]
-
Bystron, T., et al. (2021). Redox Property Tuning in Bipyridinium Salts. PMC. [Link]
-
Reinste Nano Ventures Pvt Ltd. (n.d.). Pyridinium-Based Ionic Liquids. Hiyka. [Link]
-
Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. [Link]
-
Krainov, I. P., et al. (n.d.). Electrochemical reduction of bipyridinium salts. ElectronicsAndBooks. [Link]
-
Bauer, R., et al. (n.d.). On the Synthesis and Electrochemical Properties of Some New Bipyridinium and Related Compounds. ResearchGate. [Link]
-
Hosoya, H., et al. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Organic Chemistry Portal. [Link]
-
Powers, I. G., et al. (2023). Modular preparation of cationic bipyridines and azaarenes via C–H activation. Royal Society of Chemistry. [Link]
-
Ferreira, M., et al. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]
-
Gali, S., et al. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2022). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for 4,4 bipyridyl catalyzed nitroarene reduction. [Link]
-
ResearchGate. (n.d.). Cyclic voltammograms of electron transfer agents, pyridinium salts and pyridones. [Link]
-
Zhang, Y., et al. (2022). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Semantic Scholar. [Link]
-
Sari, T. P., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Institutes of Health. [Link]
-
Al-Azzawi, A. R. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Scientific.Net. [Link]
-
SlidePlayer. (2022). Pyridinium Salts as Carbon Radical Precursors in Organic Synthesis. [Link]
-
Im-Seksan, P., et al. (2018). Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction. ResearchGate. [Link]
-
Mondal, B., et al. (2017). Bipyridine based metallogels: an unprecedented difference in photochemical and chemical reduction in the in situ nanoparticle formation. PMC. [Link]
-
Cherney, A. H., et al. (2023). Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides. ACS Catalysis. [Link]
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- 5. researchgate.net [researchgate.net]
4-Pyridylpyridinium Chloride: A Versatile Building Block for the Synthesis of Novel Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry and drug discovery, the identification and utilization of versatile building blocks are paramount to the efficient construction of novel molecular architectures with desired functionalities. Among these, N-heterocyclic compounds, and particularly those derived from pyridine, have garnered significant attention due to their prevalence in pharmaceuticals, functional materials, and catalytic systems.[1][2] This guide focuses on the synthesis, properties, and diverse applications of a particularly valuable, yet perhaps underutilized, building block: 4-pyridylpyridinium chloride.
This pyridinium salt, characterized by a unique structure featuring a positively charged pyridinium ring connected to a neutral pyridine ring, offers a fascinating platform for chemical innovation. Its inherent reactivity, electronic properties, and ability to participate in a variety of chemical transformations make it a powerful tool in the hands of synthetic chemists. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of this compound, from its fundamental synthesis to its application in the creation of a diverse array of novel compounds, including those with promising biological activities and material science applications.
I. The Core Building Block: Synthesis and Characterization of N-(4-Pyridyl)pyridinium Chloride Hydrochloride
The journey into the applications of this compound begins with its reliable and scalable synthesis. A well-established and trusted method for the preparation of its hydrochloride salt is detailed in Organic Syntheses, providing a robust starting point for any research endeavor.[3]
A. Reaction Principle
The synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from pyridine proceeds through a reaction with thionyl chloride, followed by treatment with ethanol.[3][4] While the exact intermediates are not definitively established, it is proposed that one mole of thionyl chloride reacts with two moles of pyridine to form an intermediate. This intermediate is then further oxidized by thionyl chloride and subsequently solvolyzed by ethanol to yield the final product.[3]
Caption: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride.
B. Detailed Experimental Protocol
The following protocol is adapted from the procedure published in Organic Syntheses, a source known for its reliability and reproducibility.[3]
Materials and Equipment:
-
Dry pyridine
-
Thionyl chloride
-
Ice-cold absolute ethanol
-
2-liter round-bottomed flask with a ground joint
-
Claisen head
-
Vacuum distillation apparatus
-
Sintered glass funnel
-
Apparatus for cooling (ice-water bath, dry ice/acetone)
Procedure:
-
Reaction Setup: In a 2-liter round-bottomed flask, place 395 g (5.00 moles) of dry pyridine.
-
Addition of Thionyl Chloride: While cooling the flask in a cold-water bath, add 1190 g (10.0 moles) of thionyl chloride over a few minutes with swirling.
-
Reaction: Protect the flask with a drying tube and allow the reaction mixture to stand at room temperature under a fume hood for 3 days. The color of the mixture will change from deep yellow to brown and finally to black.
-
Removal of Excess Thionyl Chloride: Fit the flask with a Claisen head and distill the excess thionyl chloride under reduced pressure, collecting it in a receiver cooled with a dry ice/acetone bath.
-
Work-up: Heat the flask with a water bath, gradually increasing the temperature to about 90°C, until no more distillation occurs, leaving a black residue.
-
Quenching and Precipitation: Cool the black residue to 0°C and very cautiously add 100 ml of ice-cold ethanol to react with any residual thionyl chloride. Add an additional 400 ml of ice-cold ethanol and break up the solid mass with a sturdy rod.
-
Isolation and Washing: Collect the resulting light-brown powder by suction filtration on a sintered glass funnel and wash it with five 150-ml portions of ethanol.
-
Yield and Storage: The yield of crude N-(4-pyridyl)pyridinium chloride hydrochloride is typically between 230–257 g (40–45%). The product is highly deliquescent and should be used immediately or stored over phosphorus pentoxide.[3]
Rationale for Experimental Choices:
-
Use of Dry Pyridine: Moisture reacts with thionyl chloride, so using dry pyridine is crucial to prevent side reactions and ensure a good yield.
-
Excess Thionyl Chloride: While the proposed stoichiometry is 1:1, using an excess of thionyl chloride can help drive the reaction to completion.[3]
-
Controlled Addition and Cooling: The reaction between pyridine and thionyl chloride is exothermic. Cooling and slow addition are necessary to control the reaction temperature and prevent runaway reactions.
-
Cautious Addition of Ethanol: The quenching of residual thionyl chloride with ethanol is highly exothermic and releases HCl gas. Cautious addition at low temperature is a critical safety measure.
II. Applications in the Synthesis of Novel Compounds
This compound serves as a versatile precursor for a wide range of novel compounds. Its unique structure allows for several modes of reactivity, making it a valuable tool for accessing diverse molecular scaffolds.
A. Synthesis of 4-Substituted Pyridines
One of the primary applications of N-(4-pyridyl)pyridinium chloride hydrochloride is as a precursor to various 4-substituted pyridines. These derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
1. Synthesis of 4-Pyridinesulfonic Acid:
N-(4-Pyridyl)pyridinium chloride hydrochloride can be readily converted to 4-pyridinesulfonic acid, a useful intermediate for the synthesis of various pyridine derivatives.[3]
Caption: Synthesis of 4-pyridinesulfonic acid.
Experimental Protocol for 4-Pyridinesulfonic Acid: [3]
-
Dissolve 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water in a 2-liter round-bottomed flask.
-
Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate.
-
After the evolution of sulfur dioxide ceases, gently reflux the solution under a nitrogen atmosphere for 24 hours.
-
After cooling slightly, add 20 g of charcoal and reflux for an additional hour.
-
Filter the hot mixture, and evaporate the filtrate to dryness under reduced pressure.
-
The crude sodium 4-pyridinesulfonate is then converted to the free acid by treatment with hydrochloric acid, followed by crystallization.
B. Precursor to Viologens and Bipyridinium Compounds
This compound is a key starting material for the synthesis of 4,4'-bipyridine and its N,N'-disubstituted derivatives, commonly known as viologens. Viologens are a class of organic compounds that have garnered significant interest due to their reversible redox properties, leading to applications in electrochromic devices, molecular machines, and energy storage.[5]
1. Synthesis of 4,4'-Bipyridine:
While not a direct dimerization, this compound can be used to generate intermediates that lead to the formation of 4,4'-bipyridine.
2. Synthesis of Functionalized Viologens:
The quaternization of 4,4'-bipyridine, which can be derived from this compound, with various alkyl or aryl halides allows for the synthesis of a wide array of functionalized viologens with tailored electronic and physical properties.[6]
C. Generation of Pyridinium Ylides for Cycloaddition Reactions
In the presence of a base, N-substituted pyridinium salts can be deprotonated at the α-carbon of the substituent to form pyridinium ylides. These ylides are versatile 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles, providing access to a rich diversity of N-fused heterocyclic compounds, such as indolizines.[7][8]
Caption: Synthesis of indolizines via pyridinium ylides.
The synthesis of indolizine derivatives often involves the in-situ generation of the pyridinium ylide from the corresponding pyridinium salt.[7] The choice of the N-substituent on the pyridinium ring and the nature of the dipolarophile allows for the synthesis of a wide library of indolizine derivatives with diverse substitution patterns.
D. Building Block for Novel Ionic Liquids
The quaternization of the pyridine nitrogen in this compound with various alkyl chains, followed by anion exchange, provides a straightforward route to a diverse range of pyridinium-based ionic liquids (ILs).[9][10] These ILs can be designed with specific properties (task-specific ionic liquids) for various applications, including as solvents for organic reactions, electrolytes in electrochemical devices, and as catalysts.[11]
General Synthesis of Pyridinium-based Ionic Liquids:
-
Quaternization: Reaction of a pyridine derivative with an alkyl halide to form the pyridinium halide salt.
-
Anion Exchange (Metathesis): Exchange of the halide anion with a different anion (e.g., PF₆⁻, BF₄⁻, (CF₃SO₂)₂N⁻) by reacting the pyridinium halide with a salt of the desired anion.
The properties of the resulting ionic liquid, such as melting point, viscosity, and solubility, can be fine-tuned by varying the length of the alkyl chain and the nature of the anion.[9]
E. Ligands for Metal-Organic Frameworks (MOFs)
The pyridine nitrogen atoms in 4-pyridylpyridinium-derived ligands can act as coordination sites for metal ions, enabling their use as building blocks for the construction of metal-organic frameworks (MOFs).[4][12] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The use of pyridinium-based ligands can introduce charge into the framework, leading to the formation of ionic MOFs with unique properties.[4]
F. Precursors for Biologically Active Compounds
Derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer properties. The pyridinium moiety is a common feature in many bioactive compounds.
1. Antimicrobial Activity:
Pyridinium salts have been investigated for their antimicrobial properties. For instance, novel thiophenyl thiazolyl-pyridine hybrids have demonstrated potent anticancer activity against lung carcinoma by inhibiting EGFR.[13]
2. Anticancer Activity:
Several studies have reported the synthesis of novel pyridine and pyridinium derivatives with significant anticancer activity. For example, a series of novel 1,2,4-triazole-pyridine hybrid derivatives showed moderate to potent anticancer activities against murine melanoma (B16F10) cell lines, with IC50 values in the micromolar range.[14] Another study on new pyrimidine-tethered compounds also highlighted their anticancer potential.[15]
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophenyl Thiazolyl-Pyridine Hybrid (Compound 5) | A549 (Lung) | 0.452 | [13] |
| Thiophenyl Thiazolyl-Pyridine Hybrid (Compound 8e) | A549 (Lung) | 0.302 | [13] |
| 1,2,4-Triazole-Pyridine Hybrid (TP6) | B16F10 (Melanoma) | 41.12-61.11 | [14] |
| Pyrimidine-Tethered Chalcone (B-4) | MCF-7 (Breast) | 6.70 | [15] |
| Pyrimidine-Tethered Chalcone (B-4) | A549 (Lung) | 20.49 | [15] |
III. Mechanistic Insights: The Zincke Reaction
A key transformation involving pyridinium salts is the Zincke reaction, which allows for the conversion of a pyridine into a new pyridinium salt by reaction with 2,4-dinitrochlorobenzene and a primary amine. This reaction proceeds through a ring-opening and ring-closing mechanism.[16][17] The use of microwave activation and aqueous solvents has been shown to promote the reaction of even poorly nucleophilic anilines with a Zincke salt.[1]
Caption: Simplified mechanism of the Zincke reaction.
Understanding the mechanism of such reactions is crucial for optimizing reaction conditions and designing new synthetic routes based on the reactivity of the 4-pyridylpyridinium core.
IV. Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block with significant potential for the synthesis of a wide range of novel compounds. Its applications span from the creation of functional materials like viologens and MOFs to the development of biologically active molecules with antimicrobial and anticancer properties. The ability to easily modify its structure and participate in various chemical transformations, including the Zincke reaction and cycloadditions via pyridinium ylides, makes it an invaluable tool for chemical innovation.
Future research in this area will likely focus on the development of new synthetic methodologies that further expand the scope of its applications. The design and synthesis of novel task-specific ionic liquids, advanced functional materials with tailored properties, and new drug candidates with improved efficacy and selectivity will continue to be driven by the unique reactivity of this remarkable building block. As our understanding of its chemical behavior deepens, this compound is poised to play an even more significant role in advancing the fields of organic synthesis, materials science, and medicinal chemistry.
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Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. (2018). PubMed Central. Retrieved January 22, 2026, from [Link]
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Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. (2016). PubMed. Retrieved January 22, 2026, from [Link]
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Viologens and Their Application as Functional Materials. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n·3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate). (2007). ScienceDirect. Retrieved January 22, 2026, from [Link]
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Synthesis of indolizine from pyridinium ylide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2018). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2023). Journal of Pharmaceutical Research International. Retrieved January 22, 2026, from [Link]
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Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. (2008). RSC Publishing. Retrieved January 22, 2026, from [Link]
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Formation and reactivity of pyridinium salts via Zincke imine intermediates. (2022). Science. Retrieved January 22, 2026, from [Link]
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Recent advancement in viologen functionalized porous organic polymers (vPOPs) for energy and environmental remediation. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]
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A Technical Guide to the Hygroscopic Nature and Handling of 4-Pyridylpyridinium Chloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridylpyridinium chloride, a versatile heterocyclic intermediate in organic synthesis and pharmaceutical development, presents significant handling challenges due to its pronounced hygroscopic and deliquescent nature. This guide provides an in-depth analysis of the physicochemical properties that govern its interaction with atmospheric moisture. We will explore the structural basis for its hygroscopicity, detail rigorous experimental protocols for its quantitative characterization, and establish comprehensive, field-proven procedures for its safe handling, storage, and use. This document is intended to serve as an essential resource for scientists, ensuring the integrity of the material and the reproducibility of experimental outcomes.
Introduction: The Challenge of a Versatile Intermediate
This compound and its hydrochloride salt (CAS No. 5421-92-1) are pivotal building blocks in medicinal chemistry and materials science.[1][2] Their utility as precursors for more complex molecular architectures makes them valuable reagents in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders.[1] However, the successful application of this compound is fundamentally dependent on maintaining its chemical integrity, which is directly threatened by its inherent affinity for atmospheric water.
A historical and reliable source, Organic Syntheses, explicitly describes the crude product as "very deliquescent," a property indicating that it will absorb sufficient moisture from the air to dissolve into a liquid.[3] This presents significant challenges in accurate weighing, reaction stoichiometry, and long-term stability. The common issue of clumping and the appearance of being wet are classic indicators of hygroscopicity in pyridinium salts.[4] This guide addresses these challenges by providing a robust scientific framework for understanding and managing the hygroscopic behavior of this compound.
The Physicochemical Basis of Hygroscopicity
The propensity of this compound to absorb atmospheric moisture is not an anomalous behavior but is rooted in its fundamental molecular structure. Two primary factors contribute to this property: the pyridinium cation and the chloride counterion.
-
The Pyridinium Cation: The quaternary ammonium structure, with its formal positive charge on one of the nitrogen atoms, creates a polar, ionic species.[5] This charge facilitates strong dipole-dipole interactions and hydrogen bonding with water molecules, which are highly polar.
-
The Chloride Anion: The choice of counterion is critical in determining the hygroscopicity of a salt. Halide anions, and particularly chloride, are known to contribute to the hygroscopicity of pyridinium salts.[4] The small ionic radius and high charge density of the chloride ion allow it to be strongly solvated by water molecules. Studies on various pyridinium salts have shown that the degree of counterion binding and hydration follows the Hofmeister series, with smaller, more highly hydrated ions like chloride promoting moisture uptake compared to larger, less hydrating ions.[6]
This combination of a polar cation and a strongly hydrating anion results in a low energy barrier for the incorporation of water molecules into the crystal lattice, leading to hydration and, at sufficiently high relative humidity, deliquescence.
Quantitative Characterization of Hygroscopicity
While qualitative descriptions like "deliquescent" are useful, a quantitative understanding is essential for drug development and process chemistry.[7] The hygroscopic nature of a pharmaceutical solid is typically characterized by its water vapor sorption-desorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (% RH) at a constant temperature.
Experimental Protocol: Gravimetric Sorption Analysis (GSA)
Gravimetric Sorption Analysis (GSA) is the state-of-the-art method for precisely measuring water vapor uptake and loss.[8]
Objective: To determine the hygroscopicity classification and critical deliquescence point of this compound.
Apparatus: A dynamic vapor sorption (DVS) instrument or a similar gravimetric sorption analyzer capable of controlling temperature and relative humidity while accurately measuring mass changes.
Methodology:
-
Sample Preparation: Accurately weigh 5–15 mg of this compound onto the GSA microbalance.
-
Initial Drying (Pre-treatment): Equilibrate the sample at a controlled temperature (e.g., 40°C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved.[8] This establishes a dry reference weight.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH) at a constant temperature (typically 25°C). At each step, allow the sample mass to equilibrate.
-
Desorption Phase: Subsequently, decrease the relative humidity in the same stepwise manner from 90% RH back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: Plot the percentage change in mass ((m_equilibrated - m_dry) / m_dry * 100) against the relative humidity. The resulting graph is the sorption-desorption isotherm.
The following diagram illustrates the GSA workflow.
Caption: Decision flowchart for handling this compound.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times, including:
-
Safety goggles with side shields. [9]* Impervious gloves (e.g., nitrile).
-
A lab coat.
Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust. [9]
Conclusion: Ensuring Experimental Integrity
The hygroscopic and deliquescent properties of this compound are defining characteristics that must be managed with rigorous protocols to ensure its effective use in research and development. By understanding the chemical basis of its moisture sensitivity, employing quantitative analytical methods for its characterization, and adhering to strict handling and storage procedures, researchers can mitigate the risks of degradation and ensure the validity of their results. The protocols and insights provided in this guide serve as a comprehensive framework for the safe and effective utilization of this important chemical intermediate.
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Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04). Available at: [Link]
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Lu, J., et al. (2021). A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties. Journal of Materials Chemistry C, 9(4), 1369-1375. Available at: [Link]
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Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. Available at: [Link]
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PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]
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MDPI. (2020). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Molecules, 25(22), 5439. Available at: [Link]
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van der Loop, M. G., et al. (2006). Effect of counterions on properties of micelles formed by alkylpyridinium surfactants. 1. Conductometry. The Journal of Physical Chemistry B, 110(44), 22167-22175. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 4-Pyridylpyridinium Chloride as a Catalyst in Organic Reactions
Introduction: Unveiling the Catalytic Potential of 4-Pyridylpyridinium Chloride
This compound, a readily available pyridinium salt, is emerging as a versatile tool in the arsenal of the modern organic chemist.[1][2] While traditionally recognized as a key intermediate in the synthesis of pharmaceuticals and other complex heterocyclic compounds, its inherent structural features—a charged pyridinium core—endow it with significant, yet often underutilized, catalytic capabilities.[3][4] This guide provides an in-depth exploration of this compound's application as a catalyst in two fundamental organic transformations: phase-transfer catalysis and Lewis base catalysis. By delving into the mechanistic underpinnings and providing detailed, field-tested protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound to enhance reaction efficiency, improve yields, and promote greener chemical processes.
Application I: Phase-Transfer Catalysis in Williamson Ether Synthesis
Scientific Rationale: Bridging the Phase Divide
The Williamson ether synthesis, a cornerstone of ether formation, often involves the reaction of a water-soluble nucleophile (an alkoxide or phenoxide) with an organic-soluble alkyl halide. The immiscibility of the two phases can lead to slow reaction rates and the need for harsh conditions or expensive polar aprotic solvents. Phase-transfer catalysis (PTC) offers an elegant solution to this problem by facilitating the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[5]
This compound is structurally well-suited to function as a phase-transfer catalyst. Its positively charged pyridinium core forms a lipophilic cation that can pair with an anionic nucleophile (e.g., a phenoxide). This ion pair possesses sufficient organic character to be soluble in the organic phase, effectively "escorting" the nucleophile to the alkyl halide to initiate the substitution reaction.
Catalytic Cycle of Phase-Transfer Catalysis
Caption: Phase-transfer catalytic cycle for Williamson ether synthesis.
Detailed Protocol: Synthesis of 4-Methoxyphenyl Benzyl Ether
This protocol details the synthesis of 4-methoxyphenyl benzyl ether from 4-methoxyphenol and benzyl chloride, demonstrating the efficacy of this compound as a phase-transfer catalyst.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| 4-Methoxyphenol | 124.14 g/mol | 1.24 g | 10 mmol |
| Benzyl chloride | 126.58 g/mol | 1.52 g (1.37 mL) | 12 mmol |
| Sodium hydroxide (NaOH) | 40.00 g/mol | 0.80 g | 20 mmol |
| This compound | 229.11 g/mol | 0.23 g | 1 mmol (10 mol%) |
| Toluene | - | 20 mL | - |
| Deionized Water | - | 20 mL | - |
| Diethyl ether | - | 3 x 20 mL | - |
| Saturated NaCl (brine) | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), sodium hydroxide (0.80 g, 20 mmol), this compound (0.23 g, 1 mmol), and deionized water (20 mL). Stir the mixture at room temperature for 10 minutes to form the sodium 4-methoxyphenoxide in situ.
-
Addition of Reagents: Add toluene (20 mL) followed by benzyl chloride (1.37 mL, 12 mmol) to the reaction mixture.
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby facilitating efficient phase transfer. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-methoxyphenyl benzyl ether.
Application II: Lewis Base Catalysis in the Cyanosilylation of Aldehydes
Scientific Rationale: Activating the Electrophile
The addition of a silyl cyanide, such as trimethylsilyl cyanide (TMSCN), to an aldehyde is a powerful method for the synthesis of cyanohydrin silyl ethers, which are versatile intermediates in organic synthesis. This reaction is often catalyzed by Lewis acids or bases. Pyridinium salts, including this compound, can function as effective Lewis basic catalysts in this transformation.
The catalytic activity stems from the ability of the chloride counter-ion to activate the silicon center of TMSCN, making the cyanide a more potent nucleophile. The pyridinium cation itself can also play a role in stabilizing the developing negative charge on the aldehyde oxygen in the transition state through non-covalent interactions. This dual activation mode accelerates the addition of the cyanide group to the carbonyl carbon.
Mechanism of Lewis Base Catalyzed Cyanosilylation
Sources
The Versatile Role of 4-Pyridylpyridinium Chloride in Pharmaceutical Synthesis: A Detailed Guide for Researchers
In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates and reagents is paramount to the successful and efficient development of novel therapeutics. Among the vast arsenal of chemical entities, 4-Pyridylpyridinium chloride stands out as a highly versatile and valuable building block. This comprehensive guide provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Key Intermediate
This compound, a quaternary ammonium salt, is a stable, yet reactive, organic compound that has carved a significant niche in the synthesis of a variety of pharmaceutical agents and key intermediates.[1] Its utility stems from the inherent reactivity of the pyridinium ring, which renders the 4-position susceptible to nucleophilic attack, and its role as a precursor to a range of functionalized pyridine derivatives. This guide will delve into its primary applications as a strategic intermediate and explore its potential as a catalyst in relevant synthetic transformations.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 5421-92-1 | [2] |
| Molecular Formula | C₁₀H₉ClN₂·HCl | [3] |
| Molecular Weight | 229.11 g/mol | [3] |
| Appearance | Yellow to brown powder | [3] |
| Melting Point | 150-160 °C (decomposes) | [3] |
| Solubility | Soluble in water | [3] |
Safety and Handling: this compound hydrochloride is a hygroscopic and deliquescent solid that should be stored in a tightly sealed container in a cool, dry place.[4] It is crucial to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Core Application: A Gateway to Essential Pharmaceutical Building Blocks
The primary and most well-documented application of this compound in pharmaceutical synthesis is its role as a key intermediate in the production of other vital chemical building blocks. Its transformation into 4-aminopyridine, 4-pyridinesulfonic acid, and 4-chloropyridine opens up synthetic pathways to a multitude of active pharmaceutical ingredients (APIs).
Caption: Key transformations of this compound.
Synthesis of 4-Aminopyridine: A Precursor to Fampridine
4-Aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis, marketed under the brand name Fampridine (Dalfampridine).[5][6][7] The commercial synthesis of 4-aminopyridine frequently utilizes this compound hydrochloride as a key starting material.[5]
Reaction Principle: The synthesis involves the hydrolysis of the pyridinium salt under basic conditions. The departing pyridine molecule acts as a good leaving group, allowing for the introduction of an amino group at the 4-position.
Experimental Protocol: Synthesis of 4-Aminopyridine from this compound hydrochloride
-
Materials:
-
This compound hydrochloride
-
Formamide
-
Sodium hydroxide solution
-
Distillation apparatus
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a distillation head and a mechanical stirrer, add this compound hydrochloride and formamide.
-
Heat the mixture under agitation to 150 °C. Pyridine will begin to distill off.
-
Continue heating until the distillation of pyridine ceases, indicating the completion of the initial reaction.
-
Cool the reaction mixture and cautiously add a solution of sodium hydroxide in water.
-
The resulting 4-aminopyridine can then be isolated through extraction or distillation, followed by recrystallization to achieve the desired purity.
-
Causality: The use of formamide at a high temperature facilitates the nucleophilic attack and subsequent ring-opening and rearrangement, leading to the formation of 4-aminopyridine. The final basic workup neutralizes any acidic byproducts and ensures the product is in its free base form.
Synthesis of 4-Pyridinesulfonic Acid
4-Pyridinesulfonic acid is a valuable intermediate in organic synthesis, finding applications in the preparation of various pyridine derivatives.[8]
Reaction Principle: This transformation involves the reaction of this compound hydrochloride with a sulfite salt, followed by acidification. The sulfite ion acts as a nucleophile, attacking the 4-position of the pyridinium ring.
Experimental Protocol: Synthesis of 4-Pyridinesulfonic Acid
-
Materials:
-
N-(4-Pyridyl)pyridinium chloride hydrochloride
-
Sodium sulfite
-
Water
-
Hydrochloric acid
-
Standard laboratory glassware with reflux condenser
-
-
Procedure:
-
Dissolve N-(4-Pyridyl)pyridinium chloride hydrochloride in water in a round-bottom flask.
-
Add sodium sulfite to the solution. An exothermic reaction may occur.
-
Once the initial reaction subsides, heat the mixture to reflux for several hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid.
-
The product, 4-pyridinesulfonic acid, will precipitate out of the solution and can be collected by filtration, washed, and dried.
-
Causality: The pyridinium ring is activated towards nucleophilic attack by the sulfite ion. The subsequent acidic workup protonates the sulfonate group, yielding the final product.
Synthesis of 4-Chloropyridine: A Versatile Intermediate
4-Chloropyridine serves as a precursor for a range of pharmaceuticals, including certain cephalosporin antibiotics and the antiplatelet agent Tirofiban.[3][9]
Reaction Principle: This synthesis involves the reaction of this compound hydrochloride with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride.
Experimental Protocol: Synthesis of 4-Chloropyridine
-
Materials:
-
N-(4-Pyridyl)pyridinium chloride hydrochloride
-
Phosphorus pentachloride or Thionyl chloride
-
Inert solvent (e.g., dichloromethane)
-
Standard laboratory glassware with reflux condenser and gas trap
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend N-(4-Pyridyl)pyridinium chloride hydrochloride in an inert solvent.
-
Carefully add the chlorinating agent (e.g., phosphorus pentachloride) portion-wise while cooling the reaction mixture in an ice bath.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction mixture with ice-water.
-
Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Purify the 4-chloropyridine by distillation or chromatography.
-
Causality: The powerful chlorinating agents replace the departing pyridine group with a chlorine atom at the 4-position of the pyridine ring. The inert atmosphere is crucial to prevent side reactions with atmospheric moisture.
Potential Catalytic Applications: An Area for Exploration
While the primary role of this compound is as a synthetic intermediate, pyridinium salts, in general, are known to exhibit catalytic activity in various organic transformations.[1] These applications often leverage the ability of the pyridinium cation to act as a phase-transfer catalyst or to activate substrates towards nucleophilic attack.
Caption: Conceptual workflow of phase-transfer catalysis.
Phase-Transfer Catalysis: In biphasic reactions, where an aqueous nucleophile needs to react with an organic substrate, a phase-transfer catalyst is often employed.[10] Quaternary ammonium salts like this compound can facilitate this by forming a lipophilic ion pair with the aqueous nucleophile, which can then migrate into the organic phase to react with the substrate. While specific examples utilizing this compound in pharmaceutical synthesis are not extensively documented, its structural similarity to other known phase-transfer catalysts suggests potential in this area.
Activation of Carbonyl Compounds: Pyridinium salts can act as Lewis acids to activate carbonyl compounds towards nucleophilic attack. This principle is utilized in various named reactions, although direct application of this compound as a catalyst in this context for pharmaceutical synthesis requires further investigation.
The Zincke Reaction: The reactivity of pyridinium salts is exemplified by the Zincke reaction, where a pyridinium salt reacts with a primary or secondary amine to form a new pyridinium salt.[11] This reaction proceeds through a ring-opening and ring-closing mechanism (ANRORC).[12] While not a direct catalytic application, it underscores the electrophilic nature of the pyridinium ring in compounds like this compound and its susceptibility to nucleophilic attack, a principle that can be harnessed in the design of synthetic routes.
Conclusion: A Cornerstone Reagent in Pyridine Chemistry
This compound has proven to be an indispensable reagent in pharmaceutical synthesis, primarily serving as a versatile and cost-effective intermediate for the production of key pyridine-based building blocks. Its role in the synthesis of 4-aminopyridine, a precursor to the multiple sclerosis drug Fampridine, highlights its significance in modern medicine. The straightforward protocols for its conversion to 4-pyridinesulfonic acid and 4-chloropyridine further expand its utility in accessing a diverse range of pharmaceutical targets. While its direct catalytic applications are an area ripe for further exploration, the fundamental reactivity of the pyridinium moiety offers intriguing possibilities for novel synthetic methodologies. For researchers and drug development professionals, a comprehensive understanding of the applications and handling of this compound is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals.
References
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Wikipedia. Zincke reaction. [Link]
-
PubChem. 4-Chloropyridine. [Link]
- Google Patents. Method for synthesizing 4-chloro-pyridine.
- Google Patents.
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-
Pharmacological Reports. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]
-
PubMed. [A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]. [Link]
-
ResearchGate. The Zincke reaction. A review. [Link]
-
ResearchGate. Proposed mechanism for the reductive Zincke reaction. [Link]
- Google Patents. One-pot process for the synthesis of dalfampridine.
-
ResearchGate. The Zincke reaction. A review. [Link]
-
NIH National Library of Medicine. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Heterocyclic Synthesis with 1-(4-Pyridyl)pyridinium Chloride Hydrochloride. [Link]
-
Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. [Link]
-
NIH National Library of Medicine. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
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Polish Journal of Chemistry. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? [Link]
-
NIH National Library of Medicine. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. [Link]
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PrepChem.com. Synthesis of pyridine-3-sulfonic acid. [Link]
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Wikipedia. Phase-transfer catalyst. [Link]
-
ResearchGate. Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4- b ]pyridin-5-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boosting Synthesis: The Crucial Role of 3-Pyridinesulfonic Acid in Pharma. [Link]
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Application Notes & Protocols: 4-Pyridylpyridinium Chloride in the Preparation of Heterocyclic Compounds
Preamble: The Strategic Value of Pyridinium Salts in Synthesis
In the landscape of modern organic and medicinal chemistry, the efficient construction of N-heterocyclic scaffolds is a cornerstone of innovation. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the reagents that enable their synthesis, pyridinium salts stand out for their unique reactivity and versatility. 4-Pyridylpyridinium chloride, in particular, serves as a powerful and accessible precursor for a range of transformations, primarily through two distinct but equally potent pathways: the classic Zincke reaction for amine exchange and the generation of pyridinium ylides for cycloaddition reactions.[3][4]
This guide provides an in-depth exploration of this compound's applications, moving beyond mere procedural steps to elucidate the underlying mechanistic principles. The protocols described herein are designed to be self-validating, with explanations for critical experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the results but also adapt these methodologies to new synthetic challenges.
Section 1: Reagent Profile and Safety Mandates
Physicochemical Characteristics
A thorough understanding of a reagent's properties is fundamental to its effective use. The key physicochemical data for this compound Hydrochloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5421-92-1 | [2][5] |
| Molecular Formula | C₁₀H₉N₂·HCl·Cl | [5] |
| Molecular Weight | 229.11 g/mol | [2][5] |
| Appearance | White to light brown/amber solid/powder | [2][6] |
| Melting Point | ~170 °C (with decomposition) | [7] |
| Solubility | Soluble in water, methanol. | [8] |
Hazard Analysis and Safe Handling Protocol
This compound hydrochloride is an irritant and must be handled with appropriate care. Adherence to safety protocols is non-negotiable for ensuring personnel safety and experimental integrity.
Hazard Identification:
Mandatory Safety Protocol:
-
Engineering Controls: Handle exclusively in a well-ventilated laboratory fume hood to avoid inhalation of dust.[5][7]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands and any exposed skin thoroughly after handling.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic; storage under an inert atmosphere is recommended for long-term stability.[5][6]
-
Spill & Emergency Response:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Immediately call a poison center or doctor.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[5][10]
-
Spill: Evacuate the area. Sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]
-
-
Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations.[5]
Section 2: The Zincke Reaction - A Gateway to Novel Pyridinium Architectures
The Zincke reaction is a powerful transformation that converts a pyridine into a new pyridinium salt via an amine exchange.[3] It proceeds through a fascinating ring-opening/ring-closing sequence, formally known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[3] N-(4-pyridyl)pyridinium chloride acts as an excellent substrate for this reaction, allowing for the substitution of the 4-pyridyl group with a new primary amine.
Mechanistic Deep Dive
The reaction is initiated by the nucleophilic attack of a primary amine at the C2 position of the pyridinium ring. This is the most electrophilic site, activated by the positive charge on the ring nitrogen. This addition leads to the opening of the pyridine ring to form a conjugated intermediate known as a König salt.[3] A subsequent series of isomerizations and a final intramolecular cyclization, with the expulsion of 4-aminopyridine, leads to the formation of the new, thermodynamically stable pyridinium salt. This final ring-closing step is typically the rate-determining step.[3]
The choice of a primary amine is critical; secondary amines can participate in the initial ring-opening but lack the necessary proton to facilitate the subsequent steps, leading to the formation of stable, acyclic "Zincke aldehydes" after hydrolysis.[3][11]
Caption: The ANRORC mechanism of the Zincke reaction.
Application Protocol: Synthesis of N-Phenyl-4-pyridylpyridinium Chloride
This protocol details the synthesis of a novel pyridinium salt using aniline as the primary amine.
Materials & Equipment:
-
N-(4-Pyridyl)pyridinium chloride hydrochloride (1.0 eq)
-
Aniline (1.2 eq)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
TLC plates (silica gel)
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add N-(4-pyridyl)pyridinium chloride hydrochloride (e.g., 2.29 g, 10 mmol).
-
Solvent Addition: Add 40 mL of absolute ethanol. The choice of ethanol is causal; it effectively dissolves the pyridinium salt and the amine, facilitating a homogeneous reaction environment.
-
Amine Addition: Add aniline (1.12 g, 12 mmol) to the suspension with stirring.
-
Heating and Reflux: Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. The elevated temperature is necessary to overcome the activation energy of the rate-determining ring-closing step.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 12-24 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold ethanol (2 x 10 mL) to remove unreacted aniline and the 4-aminopyridine byproduct.
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization from ethanol if necessary.
-
Dry the purified solid under vacuum to yield the final N-phenyl-4-pyridylpyridinium chloride product.
-
Section 3: [3+2] Cycloaddition via Pyridinium Ylides - Constructing the Indolizine Core
Pyridinium salts are invaluable precursors for generating pyridinium ylides. These ylides are 1,3-dipoles that readily engage in [3+2] cycloaddition reactions with electron-deficient alkenes or alkynes, providing a direct and highly efficient route to indolizine derivatives.[4][12][13] Indolizines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[13]
Mechanistic Deep Dive
The process begins with the deprotonation of a pyridinium salt bearing an acidic α-proton (e.g., an N-phenacylpyridinium salt) using a mild base like triethylamine or potassium carbonate.[13][14] This generates a transient, highly reactive pyridinium ylide in situ. The ylide then undergoes a concerted or stepwise [3+2] cycloaddition with a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate.[12] This reaction forms a dihydroindolizine intermediate, which is typically not isolated. Finally, this intermediate undergoes spontaneous aromatization, often through air oxidation, to yield the stable, aromatic indolizine product.[13] The electron-withdrawing groups on both the ylide and the dipolarophile are crucial for stabilizing the intermediates and driving the reaction forward.[15]
Caption: General workflow for indolizine synthesis.
Application Protocol: Synthesis of a Substituted Indolizine
This protocol describes a general and reliable method for synthesizing an indolizine derivative from a pyridinium salt and an activated alkyne. Note: For this reaction, a precursor such as N-phenacyl-4-aminopyridinium bromide is used to generate the necessary ylide.
Materials & Equipment:
-
N-Phenacyl-4-aminopyridinium bromide (1.0 eq)
-
Ethyl propiolate (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Add N-phenacyl-4-aminopyridinium bromide (e.g., 3.22 g, 10 mmol) and 50 mL of anhydrous acetonitrile to the flask. Acetonitrile is an excellent solvent choice as it is polar aprotic, effectively dissolving the salt without interfering with the base or the ylide intermediate.[14]
-
Reagent Addition: Add ethyl propiolate (1.08 g, 11 mmol) to the suspension.
-
Ylide Generation: Prepare a solution of triethylamine (1.52 g, 15 mmol) in 10 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the triethylamine solution dropwise to the reaction mixture at room temperature over 20 minutes. The base must be strong enough to deprotonate the pyridinium salt but not so strong as to cause side reactions. Et₃N is ideal for this purpose.[4] A color change is often observed upon ylide formation.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 18-24 hours.
-
Monitoring: Follow the reaction's progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate eluent), observing the formation of a new, fluorescent spot corresponding to the indolizine product.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove triethylammonium bromide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the pure indolizine derivative.
Representative Data
The following table illustrates typical yields for indolizine synthesis using various pyridinium ylides and dipolarophiles.
| Ylide Precursor | Dipolarophile | Product | Yield (%) | Reference(s) |
| N-phenacylpyridinium bromide | Ethyl propiolate | Ethyl 2-phenylindolizine-1-carboxylate | ~75% | [12][13] |
| N-(cyanomethyl)pyridinium chloride | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 3-cyanoindolizine-1,2-dicarboxylate | ~82% | [13][16] |
| N-(ethoxycarbonylmethyl)pyridinium bromide | Maleimide | 1,2-Dihydropyrrolo[2,1,5-cd]indolizine-1,2-dione | ~65% | [12] |
Section 4: Broader Synthetic Utility and Future Outlook
The utility of this compound and its derivatives extends beyond these two core applications.
-
Synthesis of Dihydrofurans: In reactions with enones, pyridinium ylides can act as nucleophiles where the pyridine moiety ultimately serves as a leaving group, leading to the formation of highly substituted 2,3-dihydrofurans.[14]
-
Precursor for Functionalized Pyridines: The parent salt is a convenient starting material for other important pyridine derivatives. For instance, it can be converted to 4-pyridinesulfonic acid, a useful intermediate in its own right.[8]
-
Role in Medicinal Chemistry: The pyridinium and indolizine cores are prevalent in pharmacologically active molecules. Quaternary pyridinium salts themselves have shown antimicrobial activity, while indolizine derivatives are investigated as tubulin polymerization inhibitors for anticancer applications and possess other valuable biological properties.[12][17][18]
References
- Zincke reaction - Wikipedia.
- Chemical Safety Data Sheet MSDS / SDS - N-(4-Pyridyl)pyridinium chloride hydrochloride - ChemicalBook.
- Mastering Heterocyclic Synthesis with 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.
-
A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - NIH. Available from: [Link]
-
Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. Available from: [Link]
-
The Role of 1-(4-Pyridyl)pyridinium Chloride Hydrochloride in Synthesis. Available from: [Link]
-
Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. Available from: [Link]
-
(L-460) Zincke reaction: Basic concept & Reaction Mechanism for primary & secondary amine as Nu. - YouTube. Available from: [Link]
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - NIH. Available from: [Link]
-
Formation and reactivity of pyridinium salts via Zincke imine intermediates - American Chemical Society. Available from: [Link]
-
A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. Available from: [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC - NIH. Available from: [Link]
-
Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed. Available from: [Link]
-
Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans - Organic Chemistry Portal. Available from: [Link]
-
Zincke reaction | Request PDF - ResearchGate. Available from: [Link]
-
ChemInform Abstract: Reactions of Pyridinium N-Ylides and Their Related Pyridinium Salts. Available from: [Link]
-
Pyridinium Ylids in Heterocyclic Synthesis - ResearchGate. Available from: [Link]
-
Synthesis of indolizines - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Available from: [Link]
-
Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar. Available from: [Link]
-
Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride - NIH. Available from: [Link]
-
Synthesis pathway to obtain indolizineyl-pyridinium quaternary salts 6a–l. - ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. Available from: [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH. Available from: [Link]
-
Pyridinium Salts: From synthesis to reactivity and applications | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. Available from: [Link]
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- 6. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride | 5421-92-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 9. fishersci.co.uk [fishersci.co.uk]
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- 11. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 15. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Versatility of 4-Pyridylpyridinium Chloride: A Reagent for Strategic Functional Group Transformations
Abstract
N-(4-Pyridyl)pyridinium chloride, a readily accessible pyridinium salt, has emerged as a valuable and versatile reagent in the synthetic chemist's toolkit. Beyond its role as a structural motif in various functional molecules, it actively participates in a range of functional group transformations, acting as a precursor and a reactive intermediate. This comprehensive guide provides an in-depth exploration of the synthesis and application of N-(4-pyridyl)pyridinium chloride, offering detailed protocols and mechanistic insights for its use in nucleophilic aromatic substitution, carbon-carbon bond formation, and as a key intermediate in the synthesis of highly valuable pyridine derivatives. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the unique reactivity of this powerful reagent.
Introduction: The Chemistry and Utility of a Unique Pyridinium Salt
Pyridinium salts are a class of organic compounds that have long been recognized for their diverse applications in synthesis and materials science. Their inherent positive charge on the nitrogen atom renders the pyridine ring susceptible to nucleophilic attack, a feature that is central to their utility. N-(4-Pyridyl)pyridinium chloride, in particular, stands out due to the presence of a second pyridine ring, which influences its electronic properties and reactivity.
This guide will delve into the practical applications of N-(4-pyridyl)pyridinium chloride as a reagent for functional group transformations. We will move beyond a simple recitation of reactions and instead provide a detailed narrative that explains the underlying principles and experimental considerations. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further exploration and innovation.
Synthesis of N-(4-Pyridyl)pyridinium Chloride Hydrochloride: A Foundational Protocol
The most common and reliable method for the synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride involves the reaction of pyridine with thionyl chloride. This procedure, adapted from the well-established Koenigs and Greiner method, provides a good yield of the desired product.
Reaction Principle
The reaction proceeds through a complex mechanism that has not been fully elucidated. It is proposed that one mole of thionyl chloride reacts with two moles of pyridine to form an intermediate. This intermediate is then further oxidized by thionyl chloride and subsequently solvolyzed with ethanol to yield the final N-(4-pyridyl)pyridinium chloride hydrochloride.
Pyridine [label="Pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ThionylChloride [label="Thionyl Chloride (SOCl₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Reactive Intermediate", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; Ethanol [label="Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-(4-Pyridyl)pyridinium\nchloride hydrochloride", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];
Pyridine -> Intermediate [label="1. Reaction"]; ThionylChloride -> Intermediate; Intermediate -> Product [label="2. Oxidation &\n Solvolysis"]; Ethanol -> Product;
caption [label="Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride.", shape=plaintext, fontcolor="#202124"]; }
Diagram 1: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride.Experimental Protocol
This protocol is adapted from Organic Syntheses, a testament to its reliability and reproducibility.
Materials and Equipment:
-
Pyridine (dried over potassium hydroxide)
-
Thionyl chloride
-
Ethanol (ice-cold, absolute)
-
Round-bottom flask with a dropping funnel and stirrer
-
Ice bath
-
Heating mantle
-
Vacuum distillation apparatus
-
Sintered glass funnel
-
Vacuum desiccator with phosphorus pentoxide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place 600 g of thionyl chloride. Cool the flask in an ice bath.
-
Addition of Pyridine: Slowly add 200 g of dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining the reaction temperature between 8-12°C.
-
Reaction: After the addition is complete, allow the mixture to stand at room temperature for 3 days.
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under reduced pressure. Heat the residue on a boiling water bath for one hour to ensure complete removal.
-
Work-up: Cool the resulting greyish-brown crystalline mass to 0°C. Cautiously add 250 ml of ice-cold absolute ethanol to the residue with stirring.
-
Isolation: Collect the light-brown powder by suction filtration using a sintered glass funnel.
-
Washing: Wash the collected solid with five 150-ml portions of ethanol. The crude yield is typically between 40-45%.
-
Drying and Storage: Dry the product in a vacuum desiccator over phosphorus pentoxide. The product is deliquescent and should be stored in a dry environment.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| Pyridine | 79.10 | 200 g | 2.53 | - |
| Thionyl Chloride | 118.97 | 600 g | 5.04 | - |
| N-(4-Pyridyl)pyridinium chloride hydrochloride | 229.11 | - | - | 40-45% (crude) |
Applications in Functional Group Transformations
N-(4-Pyridyl)pyridinium chloride is not merely a stable salt but a reactive intermediate that can be readily transformed into a variety of other functionalized pyridines.
Nucleophilic Aromatic Substitution: Synthesis of 4-Pyridinesulfonic Acid
A prime example of the utility of N-(4-pyridyl)pyridinium chloride is its conversion to 4-pyridinesulfonic acid. This transformation is a nucleophilic aromatic substitution where the pyridinium group acts as an excellent leaving group, facilitating the attack of a sulfite nucleophile.
Reaction Principle:
The positively charged nitrogen of the pyridinium ring strongly activates the pyridine ring towards nucleophilic attack, particularly at the 4-position. Reaction with sodium sulfite, followed by acidification, leads to the formation of 4-pyridinesulfonic acid.
Pyridinium [label="N-(4-Pyridyl)pyridinium\nchloride hydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfite [label="Sodium Sulfite\n(Na₂SO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer-like\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; SulfonicAcid [label="4-Pyridinesulfonic Acid", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Pyridine [label="Pyridine (leaving group)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pyridinium -> Intermediate [label="Nucleophilic Attack"]; Sulfite -> Intermediate; Intermediate -> SulfonicAcid [label="Elimination"]; Intermediate -> Pyridine;
caption [label="Nucleophilic substitution to form 4-pyridinesulfonic acid.", shape=plaintext, fontcolor="#202124"]; }
Diagram 2: Nucleophilic substitution to form 4-pyridinesulfonic acid.Experimental Protocol:
This protocol is a modification of a patent procedure and is also detailed in Organic Syntheses.
Materials and Equipment:
-
N-(4-Pyridyl)pyridinium chloride hydrochloride
-
Sodium sulfite heptahydrate
-
Activated charcoal
-
Hydrochloric acid (12N)
-
Ethanol (70% aqueous)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water in a 2-liter round-bottom flask.
-
Addition of Sulfite: Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate.
-
Reflux: Once the initial evolution of sulfur dioxide has subsided, gently heat the solution under reflux in a nitrogen atmosphere for 24 hours.
-
Decolorization: After cooling slightly, add 20 g of activated charcoal and heat under reflux for an additional hour.
-
Work-up: Filter the hot solution. To the filtrate, add 320 ml of 12N hydrochloric acid and cool to room temperature.
-
Isolation and Purification: Filter the precipitate of sodium chloride. Evaporate the filtrate to dryness under reduced pressure. Crystallize the residue from 600 ml of 70% aqueous ethanol to yield 4-pyridinesulfonic acid.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield |
| N-(4-Pyridyl)pyridinium chloride hydrochloride | 229.11 | 115 g | 0.50 | - |
| Sodium sulfite heptahydrate | 252.15 | 378 g | 1.50 | - |
| 4-Pyridinesulfonic Acid | 159.16 | - | - | 45-50% |
Carbon-Carbon Bond Formation: Cyanide-Induced Dimerization
A fascinating and synthetically useful transformation of N-(4-pyridyl)pyridinium chloride is its dimerization in the presence of cyanide ions to form 4,4'-bipyridine. This reaction provides a direct route to a valuable ligand and building block in coordination chemistry and materials science.
Reaction Principle:
The mechanism involves the nucleophilic addition of a cyanide ion to the 4-position of one pyridinium ring, followed by a series of steps that result in the coupling of two pyridine units. The cyanide ion acts as both a nucleophile and a catalyst in this transformation.
Pyridinium [label="N-(4-Pyridyl)pyridinium\nchloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyanide [label="Cyanide (CN⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="Cyanide Adduct", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; Dimer [label="Dimeric Intermediate", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; Bipyridine [label="4,4'-Bipyridine", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pyridinium -> Adduct [label="1. Nucleophilic\nAttack"]; Cyanide -> Adduct; Adduct -> Dimer [label="2. Dimerization"]; Dimer -> Bipyridine [label="3. Elimination & \nRearomatization"]; Bipyridine -> Oxidation [style=invis];
caption [label="Mechanism of cyanide-induced dimerization.", shape=plaintext, fontcolor="#202124"]; }
Diagram 3: Mechanism of cyanide-induced dimerization.Experimental Protocol:
Materials and Equipment:
-
N-(4-Pyridyl)pyridinium chloride hydrochloride
-
Sodium cyanide
-
Water
-
Acetone
-
Iodine
-
Sodium hydroxide
-
Round-bottom flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(4-pyridyl)pyridinium chloride hydrochloride in a 1:1 mixture of water and acetone.
-
Addition of Cyanide: Add sodium cyanide to the solution and stir at room temperature for 24 hours. A dark blue solution will form.
-
Oxidation: Oxidize the dark blue solution with an alcoholic iodine solution until the blue color disappears.
-
Work-up: Add a 40% sodium hydroxide solution.
-
Isolation: Isolate the 4,4'-bipyridine product through appropriate extraction and purification techniques.
Precursor to Valuable Pyridine Derivatives
N-(4-Pyridyl)pyridinium chloride serves as a versatile starting material for the synthesis of other important pyridine derivatives, including 4-aminopyridine and 4-chloropyridine.
3.3.1. Synthesis of 4-Aminopyridine
4-Aminopyridine is a valuable compound with applications in pharmaceuticals. One of the commercial routes to its synthesis involves the use of N-(4-pyridyl)pyridinium chloride hydrochloride as a key intermediate.
Reaction Principle:
The synthesis of 4-aminopyridine from N-(4-pyridyl)pyridinium chloride hydrochloride typically involves a multi-step process where the pyridinium salt is first converted to an intermediate that can then be transformed into the amino-substituted pyridine.
Pyridinium [label="N-(4-Pyridyl)pyridinium\nchloride hydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; Aminopyridine [label="4-Aminopyridine", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"];
Pyridinium -> Intermediate [label="1. Reaction with\nAmine Source"]; Intermediate -> Aminopyridine [label="2. Transformation"];
caption [label="General pathway for the synthesis of 4-aminopyridine.", shape=plaintext, fontcolor="#202124"]; }
Diagram 4: General pathway for the synthesis of 4-aminopyridine.3.3.2. Synthesis of 4-Chloropyridine
4-Chloropyridine is another important synthetic intermediate. N-(4-Pyridyl)pyridinium chloride hydrochloride can be converted to 4-chloropyridine by reaction with a suitable chlorinating agent.
Reaction Principle:
This transformation involves a nucleophilic substitution where a chloride ion displaces the pyridine leaving group from the 4-position of the pyridinium ring. The reaction is typically carried out at elevated temperatures.
Pyridinium [label="N-(4-Pyridyl)pyridinium\nchloride hydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChlorinatingAgent [label="Chlorinating Agent\n(e.g., PCl₅, SOCl₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chloropyridine [label="4-Chloropyridine", shape=Mdiamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Heat [label="Heat (Δ)", shape=plaintext, fontcolor="#202124"];
Pyridinium -> Chloropyridine; ChlorinatingAgent -> Chloropyridine; Heat -> Chloropyridine [style=invis];
caption [label="Synthesis of 4-chloropyridine.", shape=plaintext, fontcolor="#202124"]; }
Diagram 5: Synthesis of 4-chloropyridine.Experimental Protocol:
Materials and Equipment:
-
N-(4-Pyridyl)pyridinium chloride hydrochloride
-
Phosphorus pentachloride or Thionyl chloride
-
Round-bottom flask
-
Heating mantle (oil bath)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, mix N-(4-pyridyl)pyridinium chloride hydrochloride with the chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride).
-
Heating: Heat the mixture in an oil bath at 140-150°C for approximately 30-40 minutes.
-
Work-up: After cooling, cautiously add the reaction mixture to ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with sodium carbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts, dry over a drying agent, and purify the 4-chloropyridine by distillation.
The Zincke Reaction: A Gateway to Pyridinium Salt Diversity
While not a direct transformation of 4-pyridylpyridinium chloride itself, the Zincke reaction is a fundamentally important reaction of pyridinium salts that warrants discussion in this context. It provides a powerful method for the synthesis of a wide variety of N-substituted pyridinium salts by reacting a pyridine with 2,4-dinitrochlorobenzene and a primary amine. This reaction proceeds via a ring-opening and ring-closing mechanism, highlighting the dynamic nature of the pyridinium ring. The intermediates in this reaction are known as Zincke aldehydes.
Future Outlook and Unexplored Potential
The applications of this compound are continually expanding. While its role as a precursor is well-established, its potential as a catalyst and in other functional group transformations remains an active area of research. For instance, pyridinium salts, in general, have shown promise as:
-
Phase-Transfer Catalysts: Facilitating reactions between reactants in immiscible phases.
-
Oxidizing and Reducing Agents: While general mentions exist, specific and selective transformations using this compound are yet to be fully explored.
-
Organocatalysts: The dearomatization of the pyridinium ring upon nucleophilic attack can be harnessed in catalytic cycles.
Further research into these areas will undoubtedly uncover new and exciting applications for this versatile reagent.
Conclusion
N-(4-Pyridyl)pyridinium chloride is a reagent of significant synthetic utility. Its straightforward preparation and its ability to undergo a variety of functional group transformations, including nucleophilic aromatic substitution and carbon-carbon bond formation, make it a valuable tool for organic chemists. The detailed protocols provided in this guide offer a practical starting point for researchers to explore the rich chemistry of this compound and to develop new and innovative synthetic methodologies.
References
-
Organic Syntheses, Coll. Vol. 4, p.816 (1963); Vol. 33, p.78 (1953). [Link]
-
PrepChem: Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. [Link]
-
Reuss, R. H.; Winters, L. J. Cyanide-induced dimerization of (4-pyridyl)pyridinium chloride. Synthesis of 4,4'-bipyridine and (4-pyridyl)viologen salts. J. Org. Chem.1973 , 38 (23), 3993–3995. [Link]
- Jerchel, D.; Fischer, H.; Thomas, K. Synthesen mit Pyridyl-pyridinium-salzen, II. Mitteil.: 4-Amino-pyridin. Chem. Ber.1956, 89 (12), 2921-2923.
- Google Patents: CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Zincke, T. Ueber Dinitrophenylpyridiniumchlorid und dessen Umwandlungsproducte. Justus Liebigs Ann. Chem.1904 , 330 (2), 361-374. [Link]
Application Notes and Protocols: Electrochemical Applications of 4-Pyridylpyridinium Chloride in Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving landscape of analytical chemistry, the demand for sensitive, selective, and cost-effective sensing platforms is paramount. Electrochemical sensors, in particular, have garnered significant attention due to their inherent advantages of rapid response, portability, and ease of miniaturization. A key component in the design of high-performance electrochemical sensors is the choice of material used to modify the electrode surface, which dictates the sensor's analytical characteristics. Among the vast array of modifying agents, pyridinium-based compounds have emerged as a promising class of materials. Their unique electrochemical properties, including their ability to act as electron mediators and their propensity for forming functional polymers, make them ideal candidates for a variety of sensing applications.[1][2]
This technical guide focuses on the electrochemical applications of 1-(4-Pyridyl)pyridinium chloride, a versatile pyridinium salt, in the development of advanced electrochemical sensors. We will delve into the fundamental principles governing its electrochemical behavior, provide detailed protocols for the fabrication of sensors for key analytes such as dopamine and glucose, and present a comprehensive analysis of their performance. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and drug development, providing both the theoretical foundation and practical guidance necessary to leverage the potential of 4-Pyridylpyridinium chloride in their sensing applications.
Core Principles: The Electrochemistry of this compound
The utility of this compound in electrochemical sensing is rooted in the redox chemistry of the pyridinium moiety. The pyridinium ion can undergo a one-electron reduction to form a stable radical species.[3][4] This reversible or quasi-reversible redox behavior is central to its function in electrochemical sensors, where it can act as an efficient electron mediator, shuttling electrons between the analyte and the electrode surface.
The electrochemical characteristics of pyridinium compounds, including their reduction potential, are influenced by factors such as the pH of the supporting electrolyte and the nature of the electrode material.[2][3] For instance, on platinum electrodes, pyridinium exhibits a distinct reduction potential that can be modulated by the presence of other species in the solution.[2] This tunability allows for the rational design of sensors with optimized performance for specific target analytes.
Sensor Fabrication and Applications
The versatility of this compound allows for its incorporation into sensor designs through various strategies, including its use as a monomer for the creation of molecularly imprinted polymers (MIPs) or as a charge mediator in enzyme-based biosensors. In the following sections, we provide detailed protocols for the fabrication of two distinct types of electrochemical sensors: a non-enzymatic dopamine sensor and an enzymatic glucose biosensor.
Application 1: Non-Enzymatic Dopamine Sensor
Dopamine is a critical neurotransmitter, and its abnormal levels are associated with several neurological disorders, including Parkinson's disease.[5][6] The development of sensitive and selective methods for dopamine detection is therefore of great importance. The following protocol outlines the fabrication of a dopamine sensor using a molecularly imprinted polymer (MIP) derived from this compound. The MIP creates specific recognition sites for dopamine, enhancing the sensor's selectivity.
Caption: Workflow for the fabrication of a dopamine sensor using a molecularly imprinted polymer.
Materials:
-
Glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE)
-
This compound
-
Dopamine hydrochloride
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.4
-
Potassium ferrocyanide/ferricyanide solution (5 mM in 0.1 M KCl)
-
Alumina slurry (0.05 µm)
-
Deionized water
-
Ethanol
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Sonication bath
Procedure:
-
Electrode Pre-treatment:
-
Polish the working electrode with alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare the electropolymerization solution containing 10 mM this compound, 1 mM dopamine hydrochloride (template), and 0.1 M PBS (pH 7.4).
-
Immerse the pre-treated electrode in the electropolymerization solution.
-
Perform electropolymerization by cycling the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s. A polymer film will form on the electrode surface.
-
-
Template Removal:
-
After electropolymerization, rinse the modified electrode with deionized water.
-
To remove the dopamine template, immerse the electrode in a 0.1 M PBS solution (pH 7.4) and apply a constant potential of +0.8 V for 300 seconds. Alternatively, the electrode can be washed with a solution of acetic acid and methanol.
-
-
Electrochemical Characterization and Dopamine Detection:
-
Characterize the modified electrode using cyclic voltammetry (CV) in a solution of 5 mM [Fe(CN)6]3-/4- in 0.1 M KCl. A decrease in the peak currents compared to the bare electrode indicates successful modification.
-
For dopamine detection, use differential pulse voltammetry (DPV) in a 0.1 M PBS solution (pH 7.4). Record the DPV response for different concentrations of dopamine. The peak current will be proportional to the dopamine concentration.
-
The performance of dopamine sensors can vary depending on the specific fabrication parameters. Below is a table summarizing typical performance characteristics for dopamine sensors based on pyridinium derivatives.
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 µM - 100 µM | [7][8] |
| Limit of Detection (LOD) | 0.01 µM - 0.1 µM | [9][10] |
| Sensitivity | 1 - 10 µA µM⁻¹ cm⁻² | [8] |
| Response Time | < 5 seconds | [11] |
Application 2: Enzymatic Glucose Biosensor
Glucose monitoring is crucial for the management of diabetes. Enzymatic glucose biosensors typically employ glucose oxidase (GOx) to catalyze the oxidation of glucose. In this application, this compound can act as an effective electron mediator, facilitating the transfer of electrons from the reduced GOx to the electrode surface. This mediated electron transfer allows for the operation of the sensor at a lower potential, minimizing interferences from other electroactive species present in biological samples.[12][13]
Caption: Electron transfer pathway in a glucose biosensor mediated by this compound.
Materials:
-
Carbon paste electrode (CPE) or screen-printed carbon electrode (SPCE)
-
This compound
-
Glucose oxidase (GOx)
-
Chitosan solution (1% in 0.1 M acetic acid)
-
Glutaraldehyde solution (2.5%)
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Glucose stock solution
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Vortex mixer
Procedure:
-
Electrode Modification:
-
Prepare a homogenous mixture of 10 mg of GOx and 1 mg of this compound in 100 µL of 0.1 M PBS (pH 7.0).
-
Add 200 µL of chitosan solution to the mixture and vortex for 5 minutes.
-
Drop-cast 5 µL of the mixture onto the surface of the working electrode and allow it to dry at room temperature.
-
Expose the modified electrode to glutaraldehyde vapor for 20 minutes to cross-link the enzyme and chitosan, forming a stable film.
-
Rinse the electrode with deionized water to remove any unbound reagents.
-
-
Electrochemical Measurements:
-
Perform electrochemical measurements in a 0.1 M PBS solution (pH 7.0).
-
Use cyclic voltammetry or chronoamperometry to monitor the current response upon the addition of different concentrations of glucose.
-
For chronoamperometry, apply a constant potential (e.g., +0.4 V vs. Ag/AgCl) and record the steady-state current after each addition of glucose.
-
The analytical performance of enzymatic glucose biosensors is influenced by factors such as enzyme loading, mediator concentration, and operating potential. The following table provides a summary of typical performance metrics for glucose biosensors utilizing pyridinium-based mediators.
| Parameter | Typical Value | Reference |
| Linear Range | 1 mM - 20 mM | [14][15] |
| Limit of Detection (LOD) | 0.01 mM - 0.5 mM | [16][17] |
| Sensitivity | 5 - 50 µA mM⁻¹ cm⁻² | [18] |
| Response Time | 5 - 20 seconds | [19] |
Conclusion and Future Perspectives
This compound presents a versatile and effective platform for the development of a wide range of electrochemical sensors. Its favorable electrochemical properties, coupled with the ease of its incorporation into various sensor designs, make it an attractive material for researchers in both academic and industrial settings. The protocols detailed in this guide provide a solid foundation for the fabrication of sensors for dopamine and glucose, two analytes of significant biological and clinical relevance.
Future research in this area could explore the synthesis of novel derivatives of this compound with tailored redox potentials and enhanced stability. Furthermore, the integration of these materials with nanomaterials, such as graphene and carbon nanotubes, could lead to the development of next-generation sensors with unprecedented sensitivity and selectivity. The continued exploration of pyridinium-based compounds will undoubtedly pave the way for new and innovative electrochemical sensing technologies with broad applications in healthcare, environmental monitoring, and beyond.
References
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Ciui, B., Tertis, M., Florea, A., & Cristea, C. (2021). Protocol for the fabrication of dopamine imprinted sensor by electropolymerization. ResearchGate. [Link]
-
Cole, E. B., Lakkaraju, P. S., Rampulla, D. M., Morris, A. J., Abe, T., & Bocarsly, A. B. (2014). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. RSC Publishing. [Link]
-
Benson, E. E., & Kubiak, C. P. (2015). Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. The Journal of Physical Chemistry C, 119(22), 12157-12165. [Link]
-
Kus, P., & D'Souza, F. (2001). Charge mediation by ruthenium poly(pyridine) complexes in 'second-generation' glucose biosensors based on carboxymethylated beta-cyclodextrin polymer membranes. PubMed. [Link]
-
Sode, K., et al. (2018). Development of a glucose sensor employing quick and easy modification method with mediator for altering electron acceptor preference. PubMed. [Link]
-
Orta Rivera, A. M., et al. (2025). Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids on Glassy Carbon Electrodes. Chemistry Africa, 8(3), 1241-1255. [Link]
-
O'Neill, R. D., et al. (2000). Investigation of novel mediators for a glucose biosensor based on metal picolinate complexes. PubMed. [Link]
-
Li, Y., et al. (2024). Electrochemical Glucose Sensor Based on Dual Redox Mediators. MDPI. [Link]
-
Lee, J., et al. (2025). Enhanced Solubility and Electron Transfer of Osmium-Based Mediators via Quaternized Poly(4-Vinylpyridine) for Electrochemical Glucose Detection. PMC. [Link]
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Cheng, S. I., et al. (2010). Ultrasensitive detection of dopamine using a polysilicon nanowire field-effect transistor. Chemical Communications. [Link]
-
Wang, L., et al. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. MDPI. [Link]
-
Changa, A. Y., et al. (2018). Dopamine Sensing with Robust Carbon Nanotube Implanted Polymer Micropillar Array Electrodes Fabricated by Coupling Micromolding. ResearchGate. [Link]
-
Shajahan, S., et al. (2025). Development of enzymeless dopamine sensor with poly(1-naphthylamine)-supported reduced graphene oxide nanocomposite-modified carbon paste electrode. ResearchGate. [Link]
-
Foroughi, M. M., et al. (2019). Fabrication of Graphene–LaMnO3 Sensor for Simultaneous Electrochemical Determination of Dopamine and Uric Acid. Journal of Applied Chemical Research. [Link]
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Ganash, A. A., Alqarni, S. A., & Hussein, M. A. (2019). Comparison of performances of dopamine biosensors. ResearchGate. [Link]
-
Kumar, A., & Kumar, S. (2019). Performance comparison of fabricated glucose sensors. ResearchGate. [Link]
-
Leon-Gonzalez, M. E., et al. (2013). General procedure for the preparation of modified electrodes. ResearchGate. [Link]
-
Kujawska, M., et al. (2021). Using Graphene-Based Biosensors to Detect Dopamine for Efficient Parkinson's Disease Diagnostics. MDPI. [Link]
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Technical University of Munich. (2025). Biosensor performance doubled. TUM. [Link]
-
Ang, M., et al. (2022). Ultrasensitive Dopamine Detection with Graphene Aptasensor Multitransistor Arrays. ResearchGate. [Link]
-
Li, Y., et al. (2020). Biosensors and sensors for dopamine detection. Semantic Scholar. [Link]
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Kujawska, M., et al. (2021). Using Graphene-Based Biosensors to Detect Dopamine for Efficient Parkinson's Disease Diagnostics. PMC - PubMed Central. [Link]
-
Naikoo, G. A., et al. (2021). Fourth‐generation glucose sensors composed of copper nanostructures for diabetes management: A critical review. Electrochemical Science Advances. [Link]
-
Gunnlaugsson, T., et al. (2005). A pyridinium cation–π interaction sensor for the fluorescent detection of alkyl halides. Chemical Communications. [Link]
-
Zhang, Y., et al. (2020). Comparison of the analytical performance of PEC glucose biosensors. ResearchGate. [Link]
-
Aydin, E. B., & Aydin, M. (2024). The performance of a very sensitive glucose sensor developed with copper nanostructure-supported nitrogen-doped carbon quantum dots. National Institutes of Health. [Link]
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Use of 4-Pyridylpyridinium chloride in the synthesis of ionic liquids
An Application Guide for the Synthesis of Pyridinium-Based Ionic Liquids Using 4-Pyridylpyridinium Chloride
Authored by a Senior Application Scientist
This document provides researchers, chemists, and drug development professionals with a detailed guide to the synthesis of pyridinium-based ionic liquids (ILs), with a specific focus on leveraging N-(4-pyridyl)pyridinium chloride as a key synthetic precursor. This guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that govern the synthesis of these tunable and versatile compounds.
Introduction: The Strategic Importance of Pyridinium Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature.[1][2] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, non-flammability, and tunable solvency—make them highly attractive as green alternatives to volatile organic compounds (VOCs) in a vast range of applications, including synthesis, catalysis, and electrochemistry.[3][4]
Within the diverse family of ILs, pyridinium-based structures offer a highly adaptable platform for molecular design.[5] The properties of these ILs can be precisely tuned by modifying the substituents on the pyridine ring or by exchanging the counter-anion.[4][5] This guide focuses on the use of N-(4-pyridyl)pyridinium chloride, a valuable and reactive intermediate, for the synthesis of symmetrical dicationic ionic liquids. This precursor contains two pyridine rings, one of which is already quaternized, providing a reactive site on the second nitrogen atom for further functionalization. This allows for the creation of complex molecular architectures with unique properties.
Foundational Chemistry: Synthesis Strategy and Rationale
The synthesis of functionalized ionic liquids from N-(4-pyridyl)pyridinium chloride is typically a multi-step process. The overall strategy involves the initial formation of the precursor, followed by a quaternization reaction to form a dicationic salt, and often concludes with an anion metathesis (exchange) step to achieve the desired final properties.
The Precursor: N-(4-pyridyl)pyridinium Chloride Hydrochloride
The starting point for our target ionic liquids is N-(4-pyridyl)pyridinium chloride hydrochloride. This compound is synthesized from the reaction of pyridine with thionyl chloride.[6][7] While the precise mechanism is complex, it is proposed that thionyl chloride facilitates the coupling of two pyridine molecules to form the core structure.[6] The resulting compound is a highly deliquescent, light-brown powder that serves as the foundational building block for subsequent reactions.[6][7] Its structure is unique in that it possesses a readily available nitrogen atom on the second pyridine ring, which can act as a nucleophile.
Core Reaction: N-Alkylation (Quaternization)
The primary method for building upon the N-(4-pyridyl)pyridinium chloride precursor is a classic N-alkylation reaction. This is typically an SN2 reaction where the lone pair of electrons on the nitrogen of the second pyridine ring attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide (e.g., 1-bromobutane) or sulfonate.[5]
Causality Behind Experimental Choices:
-
Choice of Alkylating Agent: The length and functionality of the alkyl chain (R-X) are critical tuning parameters. Longer alkyl chains generally increase the hydrophobicity and viscosity of the final ionic liquid while lowering its melting point.[5]
-
Solvent: A polar aprotic solvent like acetonitrile or acetone is often preferred to dissolve the pyridinium salt and the alkylating agent without interfering with the reaction. It is crucial to use anhydrous solvents to prevent unwanted side reactions.
-
Temperature: The reaction is often heated under reflux to increase the reaction rate. Typical temperatures range from 70 °C to 80 °C.[3][8]
Fine-Tuning: Anion Metathesis
The initial product of the N-alkylation reaction is a dicationic salt with halide anions (e.g., chloride and bromide). These salts can have relatively high melting points and may not be classified as true ionic liquids. Anion metathesis, or ion exchange, is a crucial final step to replace the halide with an anion that imparts more desirable properties, such as a lower melting point and greater thermal or electrochemical stability.[5][9]
Common anions introduced via metathesis include:
-
Tetrafluoroborate (BF₄⁻)
-
Hexafluorophosphate (PF₆⁻)
-
Bis(trifluoromethylsulfonyl)imide (NTf₂⁻)
The exchange is typically achieved by dissolving the halide salt in a solvent (like acetone or water) and adding a salt of the desired anion (e.g., sodium tetrafluoroborate). The much lower solubility of the resulting sodium halide (NaCl) in the organic solvent drives the reaction to completion, allowing the byproduct to be easily removed by filtration.[3][8]
Visualization of the Synthetic Workflow
The following diagrams illustrate the overall synthesis pathway and the molecular structures involved.
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4-Pyridylpyridinium Chloride: A Versatile Ligand for Advanced Coordination Chemistry
Introduction: Unveiling the Potential of 4-Pyridylpyridinium Chloride in Coordination Chemistry
In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of advanced materials with tailored properties. Among the vast array of organic ligands, this compound, also known as N-(4-pyridyl)pyridinium chloride, has emerged as a compelling building block for the construction of sophisticated coordination complexes, including metal-organic frameworks (MOFs). Its unique structural and electronic characteristics, arising from the presence of both a pyridinium cation and a coordinating pyridine ring, offer a versatile platform for creating materials with interesting catalytic, luminescent, and structural properties.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound as a ligand. We will delve into its synthesis, explore its coordination behavior with various metal ions, and present detailed protocols for the preparation of coordination compounds. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
I. The Ligand: Synthesis and Characterization of this compound
The journey into the coordination chemistry of this compound begins with its synthesis. The most established and reliable method is the Koenigs-Greiner method, which involves the reaction of pyridine with thionyl chloride.
Protocol 1: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride
This protocol is adapted from the well-established Koenigs and Greiner method.[1]
Reaction Principle: The synthesis proceeds through the reaction of pyridine with thionyl chloride, followed by treatment with ethanol. While the exact intermediates are not fully established, it is proposed that one mole of thionyl chloride reacts with two moles of pyridine to form an intermediate, which is subsequently oxidized by thionyl chloride and solvolyzed by ethanol to yield the desired product.[1]
Materials and Equipment:
-
Pyridine (dried over potassium hydroxide)
-
Thionyl chloride
-
Ethanol (ice-cold, absolute)
-
2N Hydrochloric acid
-
Activated charcoal
-
Round-bottom flask with a dropping funnel and mechanical stirrer
-
Ice bath
-
Heating mantle
-
Vacuum distillation apparatus
-
Sintered glass funnel
-
Vacuum desiccator with phosphorus pentoxide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place 600 g of thionyl chloride. Cool the flask in an ice bath.
-
Addition of Pyridine: Slowly add 200 g of dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining the reaction temperature between 8-12°C.
-
Reaction Progression: After the addition is complete, continue stirring for several hours while allowing the internal temperature to slowly rise to 20°C. Let the mixture stand at this temperature for 3 days.
-
Work-up: Distill off the excess thionyl chloride under vacuum. Heat the residue on a boiling water bath for one hour.
-
Isolation of Crude Product: Cool the resulting greyish-brown crystalline mass to 0°C. Cautiously add 100 ml of ice-cold ethanol to react with any residual thionyl chloride, followed by an additional 400 ml of ice-cold ethanol. Break up the solid mass with a stirring rod.
-
Filtration and Washing: Collect the light-brown powder by suction filtration using a sintered glass funnel. Wash the solid with five 150-ml portions of ethanol. The typical crude yield is between 40-45%.
-
Storage of Crude Product: The crude N-(4-pyridyl)pyridinium chloride hydrochloride is very deliquescent and should be used immediately or stored in a desiccator over phosphorus pentoxide.
-
Purification: Dissolve the crude product in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid. Add activated charcoal and boil the solution for 5 minutes. Filter the hot solution and concentrate it under vacuum to a volume of approximately 180 ml. Cool the solution to 0°C to crystallize the purified product.
-
Final Product: Collect the pale yellow crystals by filtration, wash with dry ethanol, and dry in a vacuum.
Characterization: The synthesized this compound hydrochloride should be characterized to confirm its identity and purity.
| Property | Typical Value |
| Appearance | Light brown to purple-brown powder or crystals[2][3] |
| Molecular Formula | C₁₀H₉ClN₂·HCl |
| Molecular Weight | 229.11 g/mol |
| Melting Point | 166-170 °C (decomposes) |
| Solubility | Soluble in water and polar organic solvents |
II. Coordination Chemistry: this compound as a Versatile Building Block
The 4-Pyridylpyridinium cation is a fascinating ligand due to its dual nature. The un-substituted pyridine ring possesses a nitrogen atom with a lone pair of electrons, making it a classic Lewis base capable of coordinating to metal ions.[1] The positively charged pyridinium ring, on the other hand, can act as a counterion or participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the self-assembly and stabilization of extended structures like MOFs.[4]
The coordination of pyridine and its derivatives to transition metals is a well-established field, leading to complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements.[5][6] These complexes have found applications in various catalytic processes, such as hydrogenations and cross-coupling reactions.[1][5][7]
Key Considerations for Coordination:
-
Coordination Site: The primary coordination site is the nitrogen atom of the neutral pyridine ring.
-
Role of the Pyridinium Cation: The pyridinium cation can influence the overall structure and properties of the resulting coordination compound through electrostatic interactions and by directing the self-assembly process.
-
Metal Ion Selection: A wide range of transition metal ions can be used, including but not limited to Zn(II), Cd(II), Cu(II), Co(II), and Fe(II), leading to complexes with different coordination geometries and properties.[4][8]
III. Protocols for the Synthesis of Coordination Compounds
The synthesis of coordination compounds with this compound often employs hydrothermal or solvothermal methods. These techniques are particularly effective for growing single crystals suitable for X-ray diffraction analysis, which is essential for elucidating the intricate structures of these materials.
Protocol 2: General Hydrothermal Synthesis of a Metal-Organic Framework (MOF)
This protocol is a generalized procedure based on the synthesis of MOFs using a carboxylated derivative of this compound, which can be adapted for the parent ligand.[4] The principle relies on the self-assembly of the ligand and a metal salt under elevated temperature and pressure in a sealed vessel.
Materials and Equipment:
-
This compound
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, or Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL capacity)
-
Oven
Procedure:
-
Reactant Mixture: In a typical synthesis, combine this compound (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol) in a Teflon-lined autoclave.
-
Solvent Addition: Add deionized water (e.g., 10 mL) to the autoclave.
-
Sealing and Heating: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160 °C) for a designated period (e.g., 3 days). The optimal temperature and time will depend on the specific metal-ligand combination and should be determined experimentally.
-
Cooling: After the reaction period, allow the autoclave to cool slowly to room temperature.
-
Product Isolation: Collect the crystalline product by filtration, wash with deionized water and ethanol, and air-dry.
Causality of Experimental Choices:
-
Hydrothermal Conditions: The use of high temperatures and pressures in a closed system facilitates the dissolution of reactants and promotes the growth of high-quality crystals by allowing for slow, controlled crystallization upon cooling.
-
Molar Ratios: The stoichiometry of the ligand and metal salt can influence the dimensionality and topology of the resulting framework. Equimolar ratios are a good starting point, but variations should be explored to target different structures.
-
Solvent: Water is a common solvent for hydrothermal synthesis due to its high boiling point and ability to dissolve many inorganic salts. The pH of the solution can also play a critical role in the final product and may need to be adjusted.
IV. Characterization of Coordination Compounds
A thorough characterization of the synthesized coordination compounds is essential to understand their structure, composition, and properties.
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This is the definitive method for structure determination of crystalline MOFs.[4] |
| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk sample and to compare the experimental pattern with the simulated pattern from single-crystal X-ray data. |
| Infrared (IR) Spectroscopy | Helps to identify the functional groups present in the ligand and to observe shifts in their vibrational frequencies upon coordination to the metal ion. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the compound and can provide information about the presence of solvent molecules within the structure. |
| Elemental Analysis | Confirms the empirical formula of the synthesized compound. |
| Luminescence Spectroscopy | Investigates the photoluminescent properties of the coordination compounds, which can be influenced by the metal ion and the ligand environment.[4][9] |
V. Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthesis of this compound.
Caption: General workflow for MOF synthesis.
VI. Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile ligand that offers significant potential for the construction of novel coordination compounds. Its unique electronic and structural features allow for the creation of materials with diverse architectures and interesting properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. Future research in this area will likely focus on the synthesis of new functional materials with applications in catalysis, gas storage and separation, sensing, and drug delivery, further solidifying the importance of this compound in the field of coordination chemistry.
References
- Pyridine and related ligands in transition metal homogeneous catalysis. (2016).
- Construction of a series of metal–organic frameworks based on novel flexible ligand 4-carboxy-1-(3,5-dicarboxy-benzyl)-pyridinium chloride and selective d-block metal ions: crystal structures and photoluminescence. (2014). CrystEngComm, 16(34), 7966-7976.
- Catalytic Activity of trans-Bis(pyridine)gold Complexes. (2015).
-
Transition metal pyridine complexes. (n.d.). In Wikipedia. Retrieved from [Link]
- Mesomorphism and luminescence in coordination compounds and ionic salts based on pyridine-functionalized β-diketones. Influence of the pyridine nitrogen position. (2014). Dalton Transactions, 43(1), 228-241.
- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). SpringerPlus, 2, 510.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13426-13441.
- Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. (2017). European Journal of Inorganic Chemistry, 2017(38-39), 4447-4455.
- Versatile Coordination Mode of a New Pyridine-Based Ditopic Ligand with Transition Metals: From Regular Pyridine to Alkyne and Alkenyl Bindings and Indolizinium Formation. (2015). Inorganic Chemistry, 54(16), 7950-7959.
- N-Arylated pyridinium salts having reactive groups. (2020). Dyes and Pigments, 173, 107936.
- Coordination complexes of N-((4-pyridyl)methyl)-1,8-naphthalimide and divalent metal halides. (2017). Inorganica Chimica Acta, 466, 446-454.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). Journal of Scientific and Medical Research, 5(1), 1-7.
- Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2006). Inorganica Chimica Acta, 359(13), 4241-4248.
- The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes?. (2009). Chemical Society Reviews, 38(6), 1633-1643.
- The solid-state luminescent emission spectra of the four coordination polymers (CPs) and Hmdpt linker. (2020). Frontiers in Chemistry, 8, 597985.
- (4-Pyridylmethyl)aminium chloride. (2002). Acta Crystallographica Section E: Structure Reports Online, 58(12), o1353-o1354.
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Advanced Applications of 4-Pyridylpyridinium Chloride Polymers: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the material science applications of 4-Pyridylpyridinium chloride polymers. Moving beyond a conventional template, this guide is structured to provide in-depth, field-proven insights into the synthesis, characterization, and application of these versatile cationic polymers. Each section is grounded in scientific principles, offering not just procedural steps but also the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the material's behavior.
Introduction: The Unique Potential of Poly(4-vinylpyridinium chloride)
This compound polymers, more systematically named poly(4-vinylpyridinium chloride), are a class of polyelectrolytes characterized by a positively charged pyridinium ring in each repeating unit. This inherent cationic nature and the aromaticity of the pyridinium group bestow these polymers with a unique combination of properties, including high water solubility, strong binding affinity for anionic molecules and surfaces, and interesting electrochemical and optical characteristics. These attributes make them highly valuable in a range of material science applications, from biomedical engineering to advanced functional materials.
This guide will focus on a practical and reproducible two-step synthesis method involving the polymerization of 4-vinylpyridine followed by a quantitative quaternization to yield the desired poly(4-vinylpyridinium chloride). This approach allows for greater control over the polymer's molecular weight and properties.
Synthesis and Characterization
A reliable method to synthesize poly(4-vinylpyridinium chloride) involves the initial polymerization of the 4-vinylpyridine monomer, followed by the quaternization of the resulting poly(4-vinylpyridine). This two-step process offers excellent control over the final polymer's characteristics.
Step 1: Free-Radical Polymerization of 4-Vinylpyridine
The polymerization of 4-vinylpyridine can be readily achieved through free-radical polymerization.[1] This method allows for the formation of a precursor polymer, poly(4-vinylpyridine), with a controllable molecular weight.
Protocol: Free-Radical Polymerization of 4-Vinylpyridine
-
Monomer Purification: Purify 4-vinylpyridine by vacuum distillation to remove inhibitors.
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the purified 4-vinylpyridine in a suitable solvent such as benzene or methanol.
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN), to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a controlled temperature (typically 60-70 °C) for a specified duration (e.g., 24 hours).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like diethyl ether.
-
Purification: Collect the precipitated poly(4-vinylpyridine) by filtration and wash it repeatedly with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
Step 2: Quaternization of Poly(4-vinylpyridine)
The precursor polymer is then quaternized to introduce the pyridinium chloride groups. This reaction can be driven to completion to yield a fully quaternized polymer.[2][3][4]
Protocol: Synthesis of Poly(4-vinylpyridinium chloride)
-
Dissolution: Dissolve the synthesized poly(4-vinylpyridine) in a suitable solvent like dimethylformamide (DMF) or methanol.[2][3]
-
Quaternizing Agent: Add an excess of a chlorinating agent, such as benzyl chloride or methyl chloride (often bubbled through the solution), to the polymer solution. For this specific polymer, hydrochloric acid can also be used to protonate the pyridine rings.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 24-72 hours to ensure complete quaternization.[2]
-
Precipitation: Precipitate the resulting poly(4-vinylpyridinium chloride) by adding the reaction mixture to a non-solvent like diethyl ether.
-
Purification and Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum.
Characterization
The successful synthesis and the properties of the polymer should be confirmed using various analytical techniques.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the quaternization of the pyridine ring. | Disappearance of the C=N stretching vibration of the pyridine ring (around 1597 cm⁻¹) and the appearance of new bands associated with the pyridinium salt.[5] |
| ¹H NMR Spectroscopy | To determine the degree of quaternization. | Downfield shift of the proton signals of the pyridine ring upon quaternization. The integration of the signals can be used to quantify the degree of quaternization.[2] |
| Size Exclusion Chromatography (SEC) | To determine the molecular weight and polydispersity index (PDI) of the precursor poly(4-vinylpyridine). | Provides information on the chain length and distribution.[5] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determines the decomposition temperature of the polymer. |
| Elemental Analysis | To confirm the elemental composition, particularly the nitrogen and chlorine content. | The experimental percentages should match the theoretical values for the repeating unit. |
Application Notes and Protocols
Antimicrobial Coatings and Solutions
The cationic nature of poly(4-vinylpyridinium chloride) allows it to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death.[6] This makes it a potent antimicrobial agent. Soluble forms of the polymer exhibit strong antibacterial activity, particularly against Gram-positive bacteria.[7][8]
Mechanism of Antimicrobial Action
The primary mechanism involves the electrostatic interaction between the positively charged pyridinium groups of the polymer and the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction leads to the disruption of the cell membrane, leakage of intracellular components, and ultimately, cell lysis.[6]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: Prepare a fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Polymer Stock Solution: Prepare a stock solution of poly(4-vinylpyridinium chloride) in sterile deionized water.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the polymer stock solution in the broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no polymer) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the polymer at which no visible bacterial growth is observed.
| Bacterial Strain | Typical MIC Range (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 10 - 50 |
| Escherichia coli (Gram-negative) | 50 - 200 |
Note: These are representative values and may vary depending on the specific polymer characteristics and bacterial strain.
Stimuli-Responsive Drug Delivery
The pyridinium groups in the polymer can exhibit pH-responsive behavior, making these polymers suitable for smart drug delivery systems. At physiological pH, the polymer can encapsulate or be conjugated with a drug. In the acidic microenvironment of a tumor or within the endosomes of a cell, protonation of any residual unquaternized pyridine units or changes in ionic strength can trigger a conformational change in the polymer, leading to the release of the drug.[9][10][11]
Protocol: Preparation and In Vitro pH-Responsive Release of Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a block copolymer containing a poly(4-vinylpyridinium chloride) segment and their pH-triggered drug release.
-
Nanoparticle Formation: Dissolve a block copolymer, such as poly(ethylene glycol)-b-poly(4-vinylpyridinium chloride), and a hydrophobic drug (e.g., doxorubicin) in a common solvent like dimethylformamide (DMF).
-
Dialysis: Dialyze the solution against deionized water or a buffer at neutral pH (e.g., pH 7.4) to induce the self-assembly of the block copolymer into micelles with the drug encapsulated in the hydrophobic core.
-
Characterization: Characterize the size and morphology of the drug-loaded nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
In Vitro Drug Release: a. Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag. b. Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.5) maintained at 37 °C with gentle stirring. c. At predetermined time intervals, withdraw aliquots from the release media and measure the drug concentration using UV-Vis spectroscopy or HPLC. d. Plot the cumulative drug release as a function of time.
| pH of Release Medium | Expected Drug Release Profile | Rationale |
| pH 7.4 (Physiological) | Slow and sustained release | The polymer nanoparticles are stable, and the drug is retained within the core. |
| pH 5.5 (Tumor/Endosomal) | Rapid and significantly higher release | The acidic environment induces changes in the polymer structure, leading to the destabilization of the nanoparticles and the release of the encapsulated drug.[10] |
Electrochemical Sensors
The conductive and redox-active nature of pyridinium-based polymers makes them attractive materials for the development of electrochemical sensors.[9] They can be used to modify electrode surfaces to enhance the detection of various analytes, including glucose.
Protocol: Fabrication of a Poly(4-vinylpyridinium chloride)-Modified Electrode for Glucose Sensing
-
Electrode Preparation: Thoroughly clean a glassy carbon electrode (GCE) by polishing with alumina slurry, followed by sonication in deionized water and ethanol.
-
Polymer Coating: Drop-cast a solution of poly(4-vinylpyridinium chloride) in a suitable solvent onto the GCE surface and allow the solvent to evaporate, forming a thin polymer film.
-
Enzyme Immobilization: Immerse the polymer-coated electrode in a solution containing glucose oxidase (GOx) to immobilize the enzyme onto the polymer matrix through electrostatic interactions.
-
Electrochemical Measurements: a. Use the modified electrode as the working electrode in a three-electrode electrochemical cell containing a phosphate buffer solution (PBS). b. Perform cyclic voltammetry (CV) or amperometry to measure the electrochemical response upon the addition of glucose. c. The enzymatic reaction of glucose with GOx produces hydrogen peroxide, which is electrochemically active. The polymer film facilitates the electron transfer process, leading to a measurable current signal that is proportional to the glucose concentration.
| Performance Metric | Typical Range |
| Linear Range | 1 - 20 mM |
| Sensitivity | 10 - 50 µA mM⁻¹ cm⁻² |
| Limit of Detection (LOD) | 10 - 100 µM |
Note: These values are illustrative and depend on the specific sensor design and experimental conditions.
Electrochromic Devices
Polymers containing viologen units (bipyridinium salts) are well-known for their electrochromic properties, changing color upon the application of an electrical potential. Poly(4-vinylpyridinium chloride) can be considered a viologen-like polymer and can be used in the fabrication of electrochromic devices.[12]
Protocol: Fabrication of a Simple Electrochromic Device
-
Substrate Preparation: Clean two indium tin oxide (ITO)-coated glass slides.
-
Electrochromic Layer: Prepare a solution containing poly(4-vinylpyridinium chloride), a supporting electrolyte (e.g., lithium perchlorate), and a plasticizer in a suitable solvent.
-
Device Assembly: Cast the electrochromic solution onto one of the ITO slides and place the second ITO slide on top, with the conductive sides facing each other, to form a sandwich-like structure.
-
Sealing: Seal the edges of the device, leaving two small openings for electrical contacts.
-
Operation: Apply a voltage across the two ITO electrodes to induce a color change in the polymer film. Reversing the voltage should revert the color to its original state.
| Performance Parameter | Typical Values for Viologen-based Polymers |
| Switching Time (Coloration) | 1 - 10 seconds |
| Switching Time (Bleaching) | 1 - 10 seconds |
| Contrast Ratio (ΔT%) | 30 - 70% |
Note: Performance can be optimized by adjusting the polymer film thickness, electrolyte composition, and applied voltage.[12][13]
Biocompatibility Assessment
For any biomedical application, it is crucial to evaluate the biocompatibility of the polymer. Cationic polymers can potentially exhibit cytotoxicity and hemolytic activity. Therefore, thorough in vitro testing is essential.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Polymer Treatment: Expose the cells to various concentrations of poly(4-vinylpyridinium chloride) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Hemocompatibility Assessment: Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by the polymer.[15]
Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor and prepare a diluted RBC suspension in phosphate-buffered saline (PBS).
-
Polymer Incubation: Incubate the RBC suspension with different concentrations of poly(4-vinylpyridinium chloride) at 37 °C for a defined time (e.g., 2 hours).
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like Triton X-100 as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each polymer concentration relative to the positive control.
Conclusion
This compound polymers represent a class of materials with significant potential across various scientific and technological domains. Their straightforward synthesis, coupled with their inherent cationic and aromatic character, provides a versatile platform for the development of advanced functional materials. The protocols and application notes provided in this guide are intended to serve as a robust starting point for researchers to explore and innovate with these promising polymers. As with any experimental work, careful optimization and thorough characterization are paramount to achieving desired outcomes and ensuring the reliability of the results.
References
- Bicak, N., & Gazi, M. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 40(6), 585-592.
-
Polymer Source. (n.d.). Poly(4-vinyl N-methyl pyridinium iodide). Retrieved from [Link]
- Aytan, E., et al. (2020). Electrospun Nanofibers With pH-Responsive Coatings for Control of Release Kinetics. Frontiers in Bioengineering and Biotechnology, 8, 589.
- Ilaiyaraja, P., et al. (2008). Antibacterial and Hemolytic Activities of Pyridinium Polymers as a Function of the Spatial Relationship between the Positive Charge.
- Yilmaz, E., & Kucuk, I. (2018). Antibacterial activities of polystyrene--poly(4-vinyl pyridine) and poly(styrene--4-vinyl pyridine). Journal of Applied Polymer Science, 135(24), 46342.
- Hosseini, S., et al. (2022).
- Saha, B., & Das, S. (2013). Synthesis of Quaternized poly(4-Vinyl Pyridine) and the Study of its Ion Exchange Property. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 50(8), 834-842.
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Scribd. (n.d.). Free-Radical Polymerization of 4-Vinyl Pyridine N-Alkylation of The Polymer. Retrieved from [Link]
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HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. Retrieved from [Link]
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- Gourdoupi, N., et al. (2021). Poly(vinyl pyridine)
- Wiegner, R., et al. (2018). Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. Frontiers in Bioengineering and Biotechnology, 6, 88.
- Bouhadir, K., et al. (2017). SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS. Surface Review and Letters, 24(08), 1750109.
- Kumar, R., et al. (2016). In-situ spectroscopic studies of viologen based electrochromic device. arXiv preprint arXiv:1607.04495.
- Truong, V. X., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. ChemPlusChem, 84(3), 239-248.
- Silva, N., et al. (2020). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Molecules, 25(19), 4474.
- Wang, Y., et al. (2018). Fast Switching Electrochromic Display Using a Viologen-Modified ZnO Nanowire Array Electrode. ACS Applied Materials & Interfaces, 10(38), 32443-32450.
- Richardson, S. C. W., et al. (1995). Methods for the evaluation of biocompatibility of soluble synthetic polymers which have potential for biomedical use: 1 - Use of the tetrazolium-based colorimetric assay (MTT) as a preliminary screen for evaluation of in vitro cytotoxicity.
- Vasile, C., et al. (2020). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 12(11), 2635.
- Timofeeva, L., & Kleshcheva, N. (2011). Antimicrobial polymers: mechanism of action, factors of activity, and applications. Applied Microbiology and Biotechnology, 89(3), 475-492.
- Arnold, F. H., et al. (1997). A glucose-sensing polymer.
- Selva Andina Research Society. (2022). Comparison of in vitro anti-Staphylococcus aureus activity of eight antibiotics and four dilutions of propolis. Journal of the Selva Andina Research Society, 13(1), 35-48.
- Kim, J. H., et al. (2006). Synthesis of almost fully quarternized poly(4-vinylpyridine)
- Kawabata, N., & Nishiguchi, M. (1988). Antibacterial activity of soluble pyridinium-type polymers. Applied and Environmental Microbiology, 54(10), 2532-2535.
- Di Trocchio, S., et al. (2022). The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices. Polymers, 14(21), 4596.
- Aynali, F., et al. (2025). Antimicrobial activity results against S. aureus of quaternary ammonium...
- Ortiz-Ledon, C. A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(17), 3535.
- Horvath, B., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2735.
- Singh, G., et al. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Scientific Reports, 13(1), 17855.
- Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi.
- Wieszczycka, K., et al. (2019). Poly(vinylbenzyl Pyridinium Salts) as Novel Sorbents for Hazardous Metals Ions Removal. Polymers, 11(11), 1851.
- Chan, C. (2015).
- Dararatana, N., et al. (2020). Controlling release kinetics of pH-responsive polymer nanoparticles. Polymer Chemistry, 11(10), 1752-1762.
- AJR Chemistry. (2024, September 2). Formation Of PVC by Free Radical Mechanism/Polymers/ajr chemistry [Video]. YouTube.
- Javanbakht, S., et al. (2022). Recent Progress, Challenges, and Trends in Polymer-Based Sensors: A Review. Polymers, 14(11), 2226.
- Rajalakshmi, R., et al. (2018). Control drug release behavior by highly stable and pH sensitive poly(N-vinylpyrrolidone)-block-poly(4-vinylpyridine) copolymer micelles. Journal of Drug Delivery Science and Technology, 45, 32-40.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pyridylpyridinium chloride
Welcome to the technical support center for the synthesis of 1-(4-Pyridyl)pyridinium chloride, a critical intermediate in pharmaceutical and chemical research.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The predominant and most referenced method involves the reaction of pyridine with thionyl chloride (SOCl₂), which, while effective, presents several challenges that can impact yield and product quality.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable protocols for resolution.
Problem 1: The reaction yield is consistently low (e.g., < 40%), and the final product is a dark, tarry residue instead of a crystalline solid.
Root Cause Analysis: This is the most frequent issue and typically points to three primary culprits: moisture contamination, incorrect temperature control, or prolonged reaction times at elevated temperatures.
-
Moisture Contamination: Thionyl chloride reacts violently and exothermically with water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl).[5] This not only consumes your reagent but the generated HCl can catalyze polymerization and side reactions with pyridine, leading to the formation of intractable tars.
-
Temperature Control: The initial reaction between pyridine and thionyl chloride is highly exothermic. Uncontrolled addition can cause the temperature to spike, promoting side reactions and degradation of the desired product. The established protocol calls for maintaining a temperature between 8-12°C during the addition of pyridine.[3][6]
-
Reaction Stoichiometry & Duration: While the overall process involves a complex series of reactions, it has been suggested that one mole of thionyl chloride reacts with two moles of pyridine to form an intermediate that is further oxidized and solvolyzed.[4] Using a significant excess of thionyl chloride is common, but allowing the reaction to proceed for an extended period (e.g., 3 days at room temperature) is crucial for the slow formation of the product.[3][4][6]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (120°C) for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.[7]
-
Use freshly distilled or commercially available anhydrous pyridine. A common practice is to dry pyridine over potassium hydroxide (KOH) pellets.[3][6]
-
Ensure the thionyl chloride is of high purity and has been handled under inert atmosphere to prevent hydrolysis.
-
-
Strict Temperature Management:
-
Set up the reaction in a flask equipped with a dropping funnel and a magnetic stirrer, placed in an ice-salt bath.
-
Cool the thionyl chloride to 0-5°C before starting the addition of pyridine.
-
Add the dried pyridine dropwise from the funnel, ensuring the internal reaction temperature does not exceed 12°C.[3][6] This slow, controlled addition is critical for minimizing side reactions.
-
-
Optimize Reaction Time and Work-up:
-
After addition is complete, allow the mixture to slowly warm to room temperature and stir for the recommended duration (typically 3 days).[3][6] The color will change from yellow to dark brown or black; this is expected.[4]
-
During work-up, after distilling the excess thionyl chloride, the cautious addition of ice-cold absolute ethanol to the residue at 0°C is a critical step to quench any remaining reactive species and precipitate the crude product.[4]
-
Problem 2: The isolated product is highly deliquescent (absorbs moisture and becomes liquid) and difficult to handle.
Root Cause Analysis: The crude N-(4-pyridyl)pyridinium chloride hydrochloride product is known to be very deliquescent.[4] This is an inherent property of the crude material, often exacerbated by residual pyridinium hydrochloride, a common and equally hygroscopic impurity.
Troubleshooting Protocol:
-
Rapid Filtration and Washing:
-
Once the crude product is precipitated with cold ethanol, do not delay filtration. Use a sintered glass or Büchner funnel to collect the solid via suction filtration.
-
Wash the collected solid thoroughly with multiple portions of ice-cold, dry ethanol.[4] This helps remove pyridinium hydrochloride and other soluble impurities.
-
-
Effective Drying:
-
Storage:
-
The product should be used immediately or stored in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator with P₂O₅).[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of 1-(4-Pyridyl)pyridinium chloride from pyridine and thionyl chloride?
A1: The exact mechanism is not definitively established in the literature, but it is a complex process. It is proposed that pyridine initially reacts with thionyl chloride to form an N-sulfinylpyridinium chloride intermediate. This highly reactive species is then attacked by a second molecule of pyridine at the C4 position (para-position). A series of subsequent oxidation and solvolysis steps, likely involving more thionyl chloride and ethanol during the workup, leads to the final aromatic pyridinium salt.[4]
Q2: Can I use a different activating agent besides thionyl chloride?
A2: While thionyl chloride is the most cited reagent for this specific transformation, other methods for creating pyridinium salts exist. The Zincke reaction, for example, transforms a pyridine into a pyridinium salt using 2,4-dinitro-chlorobenzene and a primary amine.[8][9] However, for the direct synthesis of 1-(4-Pyridyl)pyridinium chloride from pyridine, the thionyl chloride method (Koenigs and Greiner procedure) is the established standard.[3][4]
Q3: My final product after purification is pale yellow, not white. Is this acceptable?
A3: Yes, a pale yellow color for the final 1-(4-pyridyl)pyridinium chloride hydrochloride is common and generally indicates an acceptable level of purity.[6] The crude product is typically a greyish-brown or light-brown powder.[4][6] The purification step, which involves dissolving the crude material in aqueous HCl, treating with activated charcoal, and recrystallizing, is designed to remove the darker, tarry impurities.[3][6] If the product remains dark after this process, the charcoal treatment may need to be repeated or the initial reaction conditions may require further optimization to reduce impurity formation.
Experimental Protocols & Data
Table 1: Comparison of Reaction Parameters and Reported Yields
| Parameter | Koenigs & Greiner Method | Notes |
| Reagents | Pyridine, Thionyl Chloride | Pyridine must be anhydrous.[3][6] |
| Stoichiometry | ~1:2 molar ratio (Pyridine:SOCl₂) | A large excess of SOCl₂ is typically used.[4] |
| Temperature | 8-12°C during addition | Strict temperature control is crucial to prevent side reactions.[3][6] |
| Reaction Time | 3 days at room temperature | A long reaction time is necessary for product formation.[4][6] |
| Crude Yield | 40-45% | This is the typical reported yield before purification.[3][4] |
| Appearance | Crude: Light-brown powder. Purified: Pale yellow crystals.[4][6] | Color is a key indicator of purity. |
Workflow for Synthesis and Purification
The following diagram outlines the critical steps from reaction setup to final product isolation, emphasizing key control points for maximizing yield.
Caption: Key workflow for the synthesis of 1-(4-Pyridyl)pyridinium chloride hydrochloride.
References
- PrepChem. (n.d.). Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride.
- Wikipedia. (2023). Zincke reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine.
- Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride.
- Enamine. (n.d.). Zincke salt.
- Relles, M. (1973). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. The Journal of Organic Chemistry, 37(22), 3630-3635.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Vanderwal, C. D. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry, 76(23), 9555-9575.
- McNally, A. (2024).
- BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
- Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Beilstein Journal of Organic Chemistry. (2014).
- ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
- Chem-Impex. (n.d.). 1-(4-Pyridyl)pyridinium chloride hydrochloride.
- Reddit. (2014). Gas evolution upon addition of pyridine to p-TsCl/ DCM mixture? r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Wikipedia. (2024). Thionyl chloride.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- PubMed. (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine.
- ACS Publications. (1973). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. The Journal of Organic Chemistry, 38(1), 1-6.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Heterocyclic Synthesis with 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.
- ChemicalBook. (2025). N-(4-Pyridyl)pyridinium chloride hydrochloride.
- Google Patents. (2016).
- ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- National Institutes of Health. (2013).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.
- SciSpace. (1935). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
- ResearchGate. (2025). In situ synthesis and structure of FeCl4(4,4′-diethyl-4,4′-bipyh) (bipy = bipyridine).
- National Institutes of Health. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
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- 9. Zincke salt - Enamine [enamine.net]
Troubleshooting low purity in 4-Pyridylpyridinium chloride synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Pyridylpyridinium chloride. Low purity is a frequent challenge in this synthesis, and this document provides a comprehensive, in-depth technical resource to troubleshoot and resolve these issues. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.
I. Understanding the Synthesis: The Reaction of Pyridine with Thionyl Chloride
The most common laboratory-scale synthesis of this compound hydrochloride involves the reaction of pyridine with thionyl chloride (SOCl₂).[1][2] While seemingly straightforward, this reaction is prone to side reactions that can significantly impact the purity of the final product.
The proposed reaction mechanism suggests that pyridine initially reacts with thionyl chloride to form an intermediate, which is then further oxidized and solvolyzed to yield the desired product.[1] The overall stoichiometry is approximately one mole of pyridine to one mole of thionyl chloride, though variations in the ratio have been reported.[1]
II. Troubleshooting Low Purity: A Question-and-Answer Guide
This section directly addresses common problems encountered during the synthesis, providing explanations for their cause and actionable solutions.
Q1: My final product is a dark brown or black tar-like substance instead of a crystalline solid. What is causing this discoloration and how can I prevent it?
A1: The dark coloration is a classic indicator of "pyridine coking," which refers to the formation of polymeric pyridine-based byproducts. This is one of the most common challenges in this synthesis.[3]
Causality:
-
Localized Hotspots: The reaction between pyridine and thionyl chloride is highly exothermic. If pyridine is added too quickly or without adequate cooling, localized hotspots can form, leading to the decomposition of reactants and intermediates and promoting polymerization.
-
Excessive Heat During Workup: After the initial reaction, prolonged heating at high temperatures to remove excess thionyl chloride can also lead to the degradation of the product and the formation of colored impurities.[1]
-
Presence of Moisture: Water in the pyridine or reaction setup can react with thionyl chloride to produce hydrochloric acid and sulfur dioxide, which can catalyze side reactions and contribute to the formation of colored impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a dark, tarry product.
Experimental Protocol: Optimized Synthesis of this compound Hydrochloride
-
Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place thionyl chloride (2.0 eq). Cool the flask in an ice bath. Ensure all glassware is thoroughly dried.
-
Reaction: Slowly add dry pyridine (1.0 eq, previously dried over potassium hydroxide) dropwise to the cooled thionyl chloride with vigorous stirring. Maintain the internal reaction temperature between 8-12°C.[4]
-
Maturation: After the addition is complete, allow the reaction mixture to stir at room temperature for at least 72 hours. The color will typically change from yellow to dark brown/black.[1]
-
Workup:
-
Distill off the excess thionyl chloride under reduced pressure. The water bath temperature should not exceed 90°C.[1]
-
A black residue will remain. Cool this residue to 0°C in an ice bath.
-
Very cautiously, add ice-cold absolute ethanol to the residue to quench any remaining thionyl chloride.
-
Triturate the resulting solid mass with additional ice-cold ethanol.
-
-
Isolation: Collect the light-brown powder by suction filtration and wash it several times with ice-cold ethanol.[1][4] The crude yield is typically 40-45%.[2]
-
Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide, as it is known to be hygroscopic.[1]
Q2: After purification, my product has a low melting point and the NMR spectrum shows multiple sets of peaks. What are the likely impurities?
A2: Low purity is often due to the presence of unreacted starting materials or side products from competing reactions.
Potential Impurities & Their Identification:
| Impurity | Formation Mechanism | Identification by ¹H NMR (in DMSO-d₆) |
| Pyridine | Incomplete reaction. | Distinctive peaks around δ 8.6 (α-H), 7.8 (γ-H), and 7.4 (β-H) ppm. |
| Pyridine Hydrochloride | Reaction of pyridine with HCl generated in situ. | Similar shifts to pyridine but may be broader and slightly downfield. |
| 4-Chloropyridine | A potential side product from the reaction of the intermediate with chloride ions.[3] | Peaks will be in the aromatic region, but distinct from the product and pyridine. |
| Polymeric Byproducts | Formed from "pyridine coking" as described in Q1. | Often result in a broad, unresolved baseline in the NMR spectrum. |
Data Presentation: Expected ¹H NMR Chemical Shifts
| Compound | Protons | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| This compound | Aromatic protons | ~8.2 - 9.6 |
| Pyridine | α-H | ~8.6 |
| γ-H | ~7.8 | |
| β-H | ~7.4 |
Analytical Workflow for Purity Assessment:
Caption: Analytical workflow for identifying and addressing impurities.
Experimental Protocol: Purification of this compound Hydrochloride
-
Recrystallization:
-
Dissolve the crude, light-brown product in a minimal amount of a mixture of water and 2N hydrochloric acid.[4]
-
Add a small amount of activated charcoal and boil the solution for 5 minutes.[2]
-
Filter the hot solution to remove the charcoal.
-
Concentrate the solution under vacuum.[4]
-
Cool the concentrated solution to 0°C to induce crystallization.
-
-
Isolation and Drying:
-
Collect the pale-yellow crystals by filtration.
-
Wash the crystals with dry, ice-cold ethanol.[4]
-
Dry the purified product in a vacuum desiccator over phosphorus pentoxide.
-
III. Frequently Asked Questions (FAQs)
-
Q: Why is the reaction run for such a long time (3 days)?
-
A: The formation of the desired product is a multi-step process, and allowing the reaction to proceed for an extended period at room temperature helps to ensure complete conversion and maximize the yield, while minimizing the formation of decomposition products that can occur at higher temperatures.[1]
-
-
Q: Can I use a different chlorinating agent instead of thionyl chloride?
-
A: While other chlorinating agents like phosphorus oxychloride and phosphorus pentachloride can be used to synthesize related compounds, thionyl chloride is commonly employed for this specific transformation.[3] The reaction conditions and impurity profiles would likely differ with other reagents.
-
-
Q: My product is extremely difficult to handle due to its hygroscopic nature. Any tips?
-
A: this compound hydrochloride is known to be very deliquescent.[1] All handling should be done in a dry atmosphere (e.g., a glove box) if possible. Storage must be in a tightly sealed container within a desiccator containing a strong drying agent like phosphorus pentoxide.
-
-
Q: What is the expected yield for this synthesis?
-
A: The crude yield is typically in the range of 40-45%.[2] After purification, the final yield will be lower.
-
IV. References
-
CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. Available at:
-
CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents. Available at:
-
Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride - PrepChem.com. Available at: [Link]
-
A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 4-Pyridylpyridinium Chloride by Recrystallization
Welcome to the technical support center for the purification of crude 4-Pyridylpyridinium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the recrystallization of this versatile compound. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1] This document provides in-depth, field-proven insights to ensure the successful purification of your material.
Understanding the Compound
This compound, often handled as its hydrochloride salt (1-(4-Pyridyl)pyridinium chloride hydrochloride, CAS No. 5421-92-1), is a hygroscopic, crystalline solid.[2] Its synthesis from pyridine and thionyl chloride can result in a crude product containing residual reagents and byproducts, making purification essential.[2] Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the desired compound and its impurities.[2][3]
Core Experimental Protocol: Recrystallization of this compound Hydrochloride
This protocol outlines a standard procedure for the recrystallization of crude this compound hydrochloride.
Materials:
-
Crude this compound hydrochloride
-
Ethanol (Reagent grade)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: A mixture of ethanol and water is a commonly effective solvent system for the recrystallization of this compound hydrochloride.[2] The ideal ratio will depend on the impurity profile of your crude material. A good starting point is a 70:30 ethanol:water (v/v) mixture.[4]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot ethanol/water solvent mixture and bring the solution to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid has completely dissolved. Expert Tip: Using the minimum amount of hot solvent is crucial for maximizing your yield.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution, swirl, and then bring it back to a boil for a few minutes. The charcoal will adsorb colored impurities.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities. Causality: Pre-warming the glassware prevents premature crystallization of the product in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum. Due to the hygroscopic nature of this compound, it is advisable to store the final product in a desiccator over a drying agent like phosphorus pentoxide.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Crude material will not fully dissolve in the hot solvent. | 1. Insufficient solvent.2. Presence of insoluble impurities. | 1. Add more hot solvent in small increments until the solid dissolves.2. If a significant amount of solid remains, it may be an insoluble impurity. Proceed with hot filtration to remove it. |
| The compound "oils out" instead of crystallizing. | 1. The solution is too concentrated.2. The rate of cooling is too rapid.3. The presence of significant impurities is depressing the melting point. | 1. Reheat the solution and add more solvent to decrease the concentration.[8]2. Allow the solution to cool more slowly at room temperature before moving to an ice bath.3. Try adding a seed crystal to induce crystallization.[8] If oiling persists, the crude material may require pre-purification by another method. |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is not sufficiently supersaturated. | 1. Reheat the solution to boil off some of the solvent and then allow it to cool again.[8]2. Scratch the inside of the flask with a glass stirring rod at the air-solvent interface to create nucleation sites.[8]3. Add a seed crystal of pure this compound.[8] |
| The resulting crystals are colored. | 1. Presence of colored impurities.2. Thermal decomposition of the compound. | 1. Redissolve the crystals in fresh hot solvent and treat with activated charcoal before hot filtration.[6]2. Avoid prolonged heating at high temperatures. Ensure the heating mantle or hot plate is not set to an excessively high temperature. |
| Low recovery of the purified product. | 1. Too much solvent was used during dissolution.2. Premature crystallization during hot filtration.3. Incomplete crystallization.4. Excessive washing of the crystals. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.[5]2. Ensure all glassware for hot filtration is pre-warmed.[7]3. Allow sufficient time for cooling and consider placing the solution in a colder bath (e.g., ice-salt bath) if solubility allows.4. Wash the crystals with a minimal amount of ice-cold solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 1-(4-Pyridyl)pyridinium chloride hydrochloride?
A1: Pure 1-(4-Pyridyl)pyridinium chloride hydrochloride should be a white to light brown or pale yellow crystalline powder.[6][9] Its melting point is reported to be in the range of 166-170 °C with decomposition.[9][10]
Q2: My crude this compound is a dark, tarry solid. Can I still purify it by recrystallization?
A2: A dark, tarry appearance suggests significant impurities. While recrystallization can be effective, you may need to take additional steps. A pre-purification step, such as washing the crude material with a solvent in which the desired compound is sparingly soluble but the impurities are, might be beneficial. When you do attempt recrystallization, the use of activated charcoal will be essential to remove the colored impurities.
Q3: What are some alternative solvents for the recrystallization of this compound?
A3: While ethanol-water mixtures are common, other polar solvents can be explored.[2] Methanol or isopropanol could be effective. The choice of solvent is critical and should be determined by small-scale solubility tests. The ideal solvent will dissolve the compound when hot but not when cold.
Q4: How can I confirm the purity of my recrystallized product?
A4: Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. A sharp melting point range close to the literature value is also a good indicator of high purity.
Q5: What are the key safety precautions when handling this compound and the solvents used in its recrystallization?
A5: 1-(4-Pyridyl)pyridinium chloride hydrochloride is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[11][12] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Work in a well-ventilated area or a fume hood.[12][13] The solvents used, such as ethanol, are flammable and should be handled away from ignition sources. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents you are using.[11][13]
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
Sciencemadness.org. (2009, July 11). recrystallisation of pyridinium tribromide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
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- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 4-Pyridylpyridinium Chloride
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 4-pyridylpyridinium chloride. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to resolve experimental challenges effectively.
Troubleshooting & FAQs: A Deep Dive into Purification
Q1: My synthesis of this compound yielded a black, tar-like residue along with the product. What causes this, and how can I remove it?
This is a frequently encountered issue in the synthesis of pyridinium salts, particularly when using reactive reagents like thionyl chloride with pyridine. The black residue is not a single compound but rather a complex mixture of polymeric and degradation byproducts.
Understanding the Root Cause:
The formation of this black residue can be attributed to several factors inherent to the reaction chemistry:
-
Aggressive Reaction Conditions: The reaction between pyridine and thionyl chloride is highly exothermic. Poor temperature control can lead to localized overheating, promoting side reactions and decomposition of both reactants and the desired product.
-
Formation of Chromophores: The intense color is due to the formation of molecules with extended conjugated π-systems, which absorb light in the visible spectrum.[1][2] These can arise from:
-
Pyridine Ring Opening and Polymerization: Reactions analogous to the Zincke reaction mechanism can occur under certain conditions, where the pyridine ring is opened.[3][4] These open-chain intermediates can be highly reactive and polymerize to form complex, colored tars.
-
Thermal Degradation: Pyridinium salts can be susceptible to thermal degradation, especially in the presence of impurities.[5][6] The high temperatures used during the reaction or workup can initiate decomposition pathways that lead to charring.
-
-
Side Reactions of Thionyl Chloride: Thionyl chloride is a powerful dehydrating and chlorinating agent. It can react with trace amounts of water or other nucleophiles present in the pyridine starting material, leading to a cascade of side reactions that produce colored impurities.[7][8]
Visualizing the Troubleshooting Workflow:
The following workflow provides a systematic approach to tackling the black residue impurity.
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Protocols for Purification
Here, we provide detailed, step-by-step methodologies for removing the black residue and obtaining a high-purity product.
Protocol 1: Activated Carbon Treatment
Activated carbon is a highly porous material with a large surface area, making it exceptionally effective at adsorbing large, colored organic impurity molecules.[9][10]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your this compound is highly soluble at elevated temperatures but less soluble at room temperature. A common choice is a mixture of ethanol and water (e.g., 70-90% aqueous ethanol).
-
Dissolution: In a suitably sized Erlenmeyer flask, dissolve the crude product containing the black residue in the chosen solvent by heating the mixture to a gentle boil with stirring. Use a sufficient amount of solvent to fully dissolve the desired product.
-
Addition of Activated Carbon: Once the product is dissolved, remove the flask from the heat source and cautiously add activated carbon. A general starting point is 1-2% of the crude product's weight.
-
Expert Tip: Adding activated carbon to a boiling solution can cause rapid bumping. Always cool the solution slightly before addition.
-
-
Heating and Adsorption: Return the flask to the heat source and maintain a gentle reflux for 10-15 minutes with continuous stirring. This allows for sufficient time for the activated carbon to adsorb the colored impurities.
-
Hot Filtration: This is a critical step. The goal is to filter out the activated carbon while keeping the desired product dissolved in the hot solvent.
-
Preheat a filter funnel (a stemless funnel is ideal to prevent premature crystallization) and a receiving flask. This can be done by placing them in an oven or by pouring hot solvent through the filter paper just before filtering your solution.
-
Quickly filter the hot solution through a fluted filter paper. The filtrate should be colorless or significantly lighter in color.
-
-
Proceed to Recrystallization: The resulting clear filtrate is now ready for recrystallization (see Protocol 2).
Protocol 2: Recrystallization
Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and impurities at different temperatures.
Step-by-Step Methodology:
-
Concentration (if necessary): If a large volume of solvent was used for the activated carbon treatment, it may be necessary to reduce the volume by boiling off some of the solvent to obtain a saturated or near-saturated solution at the boiling point.
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is crucial for effective recrystallization. Below is a table summarizing the suitability of common solvents for pyridinium salts.
| Solvent System | Suitability for this compound | Rationale & Expert Notes |
| Ethanol/Water Mixtures | Excellent | Highly recommended. The polarity can be fine-tuned by adjusting the water content to achieve high solubility when hot and low solubility when cold. |
| Isopropanol | Good | A viable alternative to ethanol. May require careful control of cooling to prevent oiling out. |
| Acetic Acid | Good (with caution) | Often used for recrystallizing pyridinium salts.[11] However, residual acid can be an issue and may require thorough drying. |
| Acetone | Poor | Generally too non-polar to dissolve pyridinium salts effectively, even when hot. |
| Hexanes/Ethyl Acetate | Unsuitable | These solvents are not polar enough to dissolve ionic pyridinium salts. |
References
-
Oreate AI. (2023). The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]
-
Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Zincke reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]
-
Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. Quora. [Link]
-
Mandal, A. B., & Singh, K. (2008). Thermolysis of pyridinium perchlorate salts. ResearchGate. [Link]
-
Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Sciencemadness Discussion Board. [Link]
-
Ashenhurst, J. (2016). Conjugation And Color (+ How Bleach Works). Master Organic Chemistry. [Link]
-
CORE. (n.d.). Optimising powdered activated carbon dosing procedures for removal of natural organic matter. CORE. [Link]
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A-Level Chemistry. (2022). The Chemistry & Science of Colour. A-Level Chemistry. [Link]
-
Carbotecnia. (n.d.). Decolorization with Activated Carbon. Carbotecnia. [Link]
-
Singh, K., & Mandal, A. B. (2008). Thermolysis of pyridinium perchlorate salts. Journal of Thermal Analysis and Calorimetry, 91(1), 131–136. [Link]
-
Royal Society of Chemistry. (2015). Efficient access to conjugated 4,4′-bipyridinium oligomers using the Zincke reaction: synthesis, spectroscopic and electrochemical properties. Organic & Biomolecular Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. (n.d.). Chapter 8: Removal of natural organic material and algal metabolites using activated carbon. ResearchGate. [Link]
-
Smith, W. B., & Shoulder, B. A. (1973). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. The Journal of Organic Chemistry, 38(18), 3227–3229. [Link]
-
Canadian Science Publishing. (n.d.). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 6.2: How Organic Reactions Occur - Mechanisms. [Link]
-
ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International THE ZINCKE REACTION. A REVIEW. [Link]
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ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. [Link]
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Keiken Engineering. (2024). How to Maximize the Effectiveness of Activated Carbon in Water Treatment. [Link]
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National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
National Institutes of Health. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. [Link]
-
MDPI. (n.d.). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. [Link]
-
National Institutes of Health. (2022). Development of activated carbon for removal of pesticides from water: case study. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
YouTube. (2018). How to Memorize Organic Chemistry Reactions and Reagents [Workshop Recording]. [Link]
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Optimizing reaction conditions for 4-Pyridylpyridinium chloride formation
Welcome to the technical support guide for the synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this important reaction. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering field-tested insights to help you optimize your synthesis and troubleshoot common issues effectively.
Introduction to the Synthesis
The formation of N-(4-Pyridyl)pyridinium chloride hydrochloride is a classic transformation, most notably achieved through the reaction of pyridine with thionyl chloride (SOCl₂), a method based on the work of Koenigs and Greiner.[1][2] While the reaction appears straightforward, its success hinges on meticulous control over reaction parameters. The product is a valuable intermediate for various heterocyclic compounds, including 4-aminopyridine and its derivatives.[2][3] This guide provides a comprehensive framework for executing this synthesis with high yield and purity.
The overall reaction involves the dimerization of pyridine facilitated by thionyl chloride, followed by solvolysis with ethanol to yield the final hydrochloride salt.[2] Although the precise intermediates are not definitively established, it is proposed that one mole of thionyl chloride reacts with two moles of pyridine to form an intermediate, which is then further processed to the final product.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and a validated solution.
Question 1: My reaction yield is very low or non-existent. What went wrong?
Low yield is the most common issue and can be traced back to several critical factors. A systematic diagnosis is key.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Moisture Contamination | Thionyl chloride reacts violently with water to produce SO₂ and HCl gas. Any moisture present in the pyridine or the reaction vessel will consume the reagent, preventing the desired reaction from occurring. | Ensure your pyridine is thoroughly dried, preferably over potassium hydroxide (KOH).[2][4] All glassware must be oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[5] |
| Incorrect Reagent Stoichiometry | The suggested reaction mechanism indicates a 1:2 molar ratio of thionyl chloride to pyridine is involved in forming the key intermediate.[1][2] However, protocols often use a significant excess of thionyl chloride to drive the reaction to completion and account for any side reactions. | Follow a validated procedure, which typically uses a large excess of thionyl chloride. For example, a common ratio is 600 g of thionyl chloride to 200 g of pyridine.[2][4] |
| Inadequate Reaction Time | This is a slow reaction. The formation of the key intermediate requires a prolonged period at room temperature for the mixture to mature. | After the initial exothermic addition, the reaction mixture must be allowed to stand for an extended period, typically 3 days, to ensure completion.[1][2][4] |
| Suboptimal Temperature Control | The initial reaction between pyridine and thionyl chloride is highly exothermic. If the temperature is not controlled, side reactions can occur, leading to the formation of intractable tars and reducing the yield of the desired product. | The addition of pyridine to thionyl chloride must be done slowly, with efficient stirring and cooling in an ice bath to maintain the temperature between 8-12°C.[2][4] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Question 2: My reaction mixture turned into a dark brown or black tar. Is it salvageable?
The color of the reaction mixture is expected to change from deep yellow through brown to black over the 3-day period.[1] However, the formation of a thick, unworkable tar instead of a crystalline mass or powder can indicate problems.
Cause: This is typically due to overheating during the initial addition of pyridine. Uncontrolled exothermic reactions can lead to polymerization and decomposition, forming complex, high-molecular-weight byproducts.
Solution: Unfortunately, a heavily tarred reaction is often unsalvageable. The priority is prevention:
-
Strict Temperature Control: Ensure the reaction flask is well-submerged in an ice bath during the addition of pyridine.
-
Slow Addition: Add the pyridine dropwise with vigorous stirring to dissipate heat effectively.
-
Proper Scale: If scaling up, ensure the surface-area-to-volume ratio allows for adequate cooling. Consider using a jacketed reactor for larger scales.
If the residue is merely a very dark solid and not a tar, you can proceed with the workup. The subsequent purification steps with ethanol and activated charcoal are designed to remove many of the colored impurities.[2][4]
Question 3: The final product is a sticky, deliquescent solid that is difficult to handle. How can I isolate a pure, crystalline powder?
The product, N-(4-Pyridyl)pyridinium chloride hydrochloride, is inherently hygroscopic and deliquescent.[1][5] This is a physical property of the compound, not necessarily a sign of impurity.
Handling & Purification Protocol:
-
Efficient Filtration and Washing: After quenching with ethanol, the crude product should be collected by suction filtration, preferably on a sintered glass funnel to ensure rapid removal of the solvent.[2] Wash the solid thoroughly with multiple portions of ice-cold absolute ethanol to remove soluble impurities.[1][2]
-
Recrystallization: For higher purity, the crude product can be dissolved in a minimal amount of water mixed with 2N hydrochloric acid, treated with activated charcoal to remove colored impurities, and boiled for a few minutes.[2][4] The solution is then concentrated under vacuum and cooled to 0°C to induce crystallization of the pale yellow product.[4]
-
Drying and Storage: This is the most critical step. The purified product must be dried thoroughly in a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[2][5] Store the final product in the same desiccator to prevent moisture absorption.[1]
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
While the exact mechanism has not been exhaustively established, the reaction is believed to proceed as follows. This proposed pathway explains the stoichiometry and the final product structure.
Caption: Proposed reaction pathway for synthesis.
The process is distinct from the Zincke reaction, which typically involves the reaction of a pre-formed N-(2,4-dinitrophenyl)pyridinium salt with a primary amine to form a new pyridinium salt.[6][7]
Q2: Why must the pyridine be dry?
Thionyl chloride reacts rapidly with water in an exothermic reaction to form sulfur dioxide and hydrogen chloride. This side reaction consumes the thionyl chloride, reduces the yield, and can create pressure buildup in the reaction vessel. The use of pyridine dried over a suitable agent like KOH is essential for a successful outcome.[4]
Q3: What is the purpose of the final ethanol addition?
The addition of ice-cold ethanol serves two primary purposes.[1][5]
-
Quenching Excess Reagent: It safely reacts with any residual, highly reactive thionyl chloride, converting it to less reactive ethyl chlorosulfite and then diethyl sulfite. This must be done cautiously and at low temperatures.
-
Product Precipitation & Washing: The desired N-(4-Pyridyl)pyridinium chloride hydrochloride has low solubility in cold ethanol, causing it to precipitate from the reaction mixture. Ethanol also serves as an effective wash solvent to remove organic, non-polar impurities, leading to a purer final product.[1][5]
Q4: How can I confirm the identity and purity of my final product?
Several analytical techniques can be used for characterization:
-
Melting Point: The reported melting point is in the range of 166-170 °C with decomposition.[8] A sharp melting point in this range is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods to confirm the structure of the pyridinium rings and the presence of the hydrochloride counterion.[5][9]
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final compound, with typical purity levels for isolated products being high.[5]
Experimental Protocol: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride
This protocol is a synthesis of established methods from reliable sources.[1][2][4]
Materials & Equipment:
-
Pyridine (dried over KOH)
-
Thionyl chloride
-
Ethanol (absolute, ice-cold)
-
2N Hydrochloric acid
-
Activated charcoal
-
Round-bottom flask with dropping funnel and mechanical stirrer
-
Ice bath
-
Vacuum distillation apparatus
-
Sintered glass funnel
-
Vacuum desiccator with phosphorus pentoxide (P₂O₅)
Procedure:
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a dropping funnel and stirrer, place 600 g of thionyl chloride. Cool the flask thoroughly in an ice bath.[2]
-
Addition of Pyridine: Slowly add 200 g of dried pyridine to the cooled thionyl chloride via the dropping funnel over several minutes. Maintain vigorous stirring and ensure the internal reaction temperature is kept between 8-12°C throughout the addition.[2][4]
-
Reaction Period: Once the addition is complete, remove the ice bath, protect the flask with a drying tube, and allow the mixture to stand at room temperature for 3 days under a fume hood. The color will gradually darken to black.[1][4]
-
Removal of Excess Reagent: After 3 days, fit the flask with a Claisen head and distill the excess thionyl chloride under reduced pressure (water pump). Collect the distillate in a trap cooled with dry ice/acetone.[1] Heat the residue on a boiling water bath for one hour to remove the last traces.[4]
-
Workup and Isolation: Cool the resulting black crystalline mass to 0°C. Very cautiously, add 100 ml of ice-cold absolute ethanol to quench any remaining reactive species. Break up the solid mass with a sturdy glass rod and add an additional 400 ml of ice-cold ethanol.[1]
-
Filtration and Washing: Collect the resulting light-brown powder by suction filtration on a sintered glass funnel. Wash the solid with five 150-ml portions of cold ethanol.[2] The crude yield is typically 40-45%.[2]
-
Purification (Optional but Recommended): Dissolve the crude solid in a mixture of 100 ml of water and 300 ml of 2N hydrochloric acid.[4] Add a small amount of activated charcoal and boil the solution for 5 minutes.[2] Filter the hot solution to remove the charcoal. Concentrate the filtrate in a vacuum to approximately 180 ml and cool to 0°C to crystallize the product.[2][4]
-
Final Drying: Collect the pale-yellow crystals by filtration, wash with a small amount of dry ethanol, and dry thoroughly in a vacuum desiccator over P₂O₅.[2][4]
References
-
A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. Available from: [Link]
-
Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. PrepChem.com. Available from: [Link]
- CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.
-
Formation and reactivity of pyridinium salts via Zincke imine intermediates. American Chemical Society. Available from: [Link]
-
An unusual thionyl chloride-promoted C-C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Zincke reaction. Wikipedia. Available from: [Link]
-
Zincke reaction | Request PDF. ResearchGate. Available from: [Link]
-
1-(4-Pyridyl)pyridinium chloride hydrochloride. MySkinRecipes. Available from: [Link]
-
Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride. National Institutes of Health (NIH). Available from: [Link]
-
Mastering Heterocyclic Synthesis with 1-(4-Pyridyl)pyridinium Chloride Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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- 8. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]
- 9. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Managing the Deliquescence of 4-Pyridylpyridinium Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Pyridylpyridinium chloride. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practice protocols to address the primary challenge associated with this compound: its deliquescent nature. Our goal is to equip you with the scientific understanding and practical techniques to ensure the integrity and stability of your this compound throughout its storage and handling lifecycle.
Frequently Asked Questions (FAQs)
Q1: What is deliquescence and why is this compound susceptible to it?
A1: Deliquescence is a process where a solid substance absorbs a significant amount of moisture from the atmosphere, eventually dissolving in the absorbed water to form a liquid solution.[1] This occurs when the vapor pressure of the saturated aqueous solution of the substance is lower than the partial pressure of water in the surrounding air. This compound is a salt, and many salts are hygroscopic, meaning they readily attract water. Its high solubility in water contributes to its deliquescent properties.
Q2: I've noticed my this compound has become clumpy and appears wet. Is it still usable?
A2: The usability of the compound depends on the extent of moisture absorption and whether it has undergone any chemical degradation. Clumping is an early sign of deliquescence. While the compound may still be chemically intact, its purity is compromised by the presence of water. For applications sensitive to water content, the material should be re-dried and its purity verified before use. If the material has completely turned into a solution, significant degradation may have occurred, and it is likely not salvageable for most applications.
Q3: What are the immediate consequences of deliquescence for my experiments?
A3: The most immediate consequence is inaccurate weighing, leading to errors in solution concentration and stoichiometry. The presence of water can also interfere with moisture-sensitive reactions, potentially leading to side reactions, lower yields, or complete failure of the experiment. Furthermore, the absorbed water can promote the degradation of the compound itself over time.
Q4: The synthesis protocol for this compound mentions it is "very deliquescent." Are there any impurities from the synthesis that could worsen this?
A4: Yes, the synthesis of this compound involves the reaction of pyridine with thionyl chloride, followed by treatment with ethanol.[2][3][4] Potential hygroscopic impurities that could be present if the purification is incomplete include residual pyridine hydrochloride or other salts formed during the reaction. These impurities can lower the deliquescence point of the final product, making it even more susceptible to moisture absorption.
Troubleshooting Guide: Addressing Deliquescence in Your Laboratory
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered with this compound.
Problem: My container of this compound was left open, and the solid is now a viscous liquid. What should I do?
-
Solution: Unfortunately, once the compound has completely deliquesced into a liquid, it is challenging to recover with high purity. The high concentration of water can lead to degradation. It is generally recommended to discard the material and use a fresh, properly stored batch. Attempting to salvage the material by simply evaporating the water may not remove all moisture and could concentrate any impurities.
Problem: The this compound powder has formed hard clumps. How can I break them up and dry the material?
-
Solution: Hard clumps indicate significant moisture absorption. Before attempting to use the material, it is crucial to re-dry it thoroughly.
-
Grinding: Carefully grind the clumps into a fine powder in a low-humidity environment, such as a glove box or a fume hood with a dry air stream. Use a clean, dry mortar and pestle.
-
Drying: The powdered material should then be dried under vacuum at a slightly elevated temperature (e.g., 40-50°C). It is important not to heat the compound to its decomposition temperature (melts with decomposition at 166-170°C).[5] Drying over a strong desiccant like phosphorus pentoxide (P₄O₁₀) in a vacuum desiccator is also a highly effective method.[2][3]
-
Problem: I'm not sure if my this compound is dry enough for my reaction. How can I check the water content?
-
Solution: There are several analytical techniques to determine the water content in your sample:
-
Karl Fischer Titration: This is the gold standard for accurately determining water content.[6][7] It is a highly sensitive method that can quantify even trace amounts of water. Both volumetric and coulometric methods are suitable, with coulometry being more sensitive for very low water content.[6]
-
¹H NMR Spectroscopy: While not as quantitative as Karl Fischer titration without an internal standard, ¹H NMR can give a qualitative indication of water content. A broad peak around 3.3 ppm in DMSO-d6 is indicative of water. The integration of this peak relative to the compound's peaks can provide a rough estimate of moisture. A typical spectrum of the dry compound in DMSO-d6 will show characteristic peaks around 9.55, 9.10, 8.93, 8.42, and 8.24 ppm.[8]
-
FTIR Spectroscopy: The presence of water can be detected by a broad absorbance band in the 3200-3600 cm⁻¹ region, corresponding to O-H stretching vibrations. The spectrum of the dry compound will be characterized by the absence of this broad peak and the presence of sharp peaks corresponding to the pyridinium ring vibrations.[9]
-
Best Practices for Storage and Handling
Adhering to the following best practices will significantly mitigate the risk of deliquescence and ensure the long-term stability of your this compound.
Storage Protocols
| Storage Condition | Recommendation | Rationale |
| Primary Container | Use a tightly sealed, airtight glass container. Amber glass is preferred to protect from light. | Prevents ambient moisture from reaching the compound. |
| Secondary Enclosure | Store the primary container within a desiccator. | Provides a dry microenvironment, acting as a crucial second barrier against moisture. |
| Desiccant | Use a high-efficiency desiccant such as phosphorus pentoxide (P₄O₁₀) or molecular sieves (3Å or 4Å). | These desiccants have a very high affinity for water and can maintain a very low relative humidity inside the desiccator. While P₄O₁₀ is extremely effective, it can form a phosphoric acid layer that reduces its efficiency over time and requires careful handling.[10][11] Molecular sieves are a safer and often more practical alternative for routine use. |
| Location | Store in a cool, dry, and dark place. Avoid storing in refrigerators or freezers unless the container is exceptionally well-sealed, as these can be high-humidity environments. | Temperature fluctuations can cause condensation inside the container if it is not perfectly sealed. |
| Labeling | Date the container upon receipt and upon opening. | Helps to track the age and potential exposure of the compound. |
Handling Workflow
Step-by-Step Handling Protocol:
-
Preparation: Before opening the primary container, allow it and the desiccator to equilibrate to the ambient temperature of the laboratory. This prevents condensation of atmospheric moisture onto the cold surfaces of the container and compound.
-
Inert Atmosphere (Optional but Recommended): For highly sensitive applications, perform handling in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Open the container for the shortest possible time. Use clean, dry spatulas and weighing vessels.
-
Sealing: Immediately after dispensing the required amount, securely close the primary container. Use of paraffin film around the cap can provide an additional seal.
-
Storage: Promptly return the primary container to the desiccator.
-
Desiccant Maintenance: Regularly check and replace or regenerate the desiccant in your desiccator to ensure its effectiveness. Indicating silica gel can be used as a visual guide for desiccant saturation.
Quality Control: Assessing Compound Integrity
If you suspect your this compound has been compromised by moisture, the following analytical methods can be used to assess its purity and water content.
Karl Fischer Titration: For Accurate Water Content
Principle: This method is a direct and specific titration for water. The sample is dissolved in a suitable solvent (e.g., anhydrous methanol) and titrated with a Karl Fischer reagent containing iodine. The iodine reacts stoichiometrically with water, and the endpoint is detected potentiometrically.
Experimental Protocol (Volumetric Method):
-
Apparatus: Use a calibrated Karl Fischer titrator.
-
Solvent: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a dry endpoint to neutralize any residual water in the solvent.
-
Sample Preparation: Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content) and quickly add it to the titration vessel.
-
Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent and determine the endpoint.
-
Calculation: The instrument's software will calculate the water content as a percentage or in parts per million (ppm).
¹H NMR Spectroscopy: For Purity and Qualitative Moisture Assessment
Principle: ¹H NMR provides information about the chemical structure and the presence of impurities, including water.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as DMSO-d6.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Purity: Compare the obtained spectrum to a reference spectrum of pure this compound.[8] Look for the characteristic peaks of the pyridinium protons. The absence of significant unidentifiable peaks indicates high purity.
-
Moisture: The presence of a broad singlet around 3.3 ppm in DMSO-d6 indicates the presence of water. The integral of this peak relative to the compound's protons can give a semi-quantitative estimate of water content.
-
References
-
Organic Syntheses Procedure, A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]
-
University of Rochester, Department of Chemistry, Reagents & Solvents: How to Store Reagents. Available at: [Link]
-
Richpacking, Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]
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ResearchGate, (PDF) Hygroscopic efficiency analysis of desiccant coating heat exchangers with different solid desiccants. Available at: [Link]
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Organic Syntheses, Instructions for Articles. Available at: [Link]
-
Minghui, Desiccant Materials: Types and Comparative Performance Analysis. Available at: [Link]
-
RSC Publishing, Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Available at: [Link]
-
Chemistry Stack Exchange, Storage of air and temperature sensitive reagents. Available at: [Link]
-
ACS Publications, Comparative efficiencies of various dehydrating agents used for drying gases (A survey of commercial drying agents). Available at: [Link]
-
PMC, Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
Moodle@Units, Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
ResearchGate, FTIR spectrum for Pyridine. Available at: [Link]
-
Mettler Toledo, Karl Fischer Titration - School experiments. Available at: [Link]
-
Reddit, Packing phosphorus pentoxide in the bottom of a dessicator. Available at: [Link]
-
coatingAI, Best Practices for Powder Storage and Handling. Available at: [Link]
-
PrepChem.com, Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. Available at: [Link]
-
AGM Container Controls, Selecting Desiccant Guide. Available at: [Link]
-
Shared Research Facilities, SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available at: [Link]
-
APEC USA, 6 Powder Flow Control Problems And Solutions. Available at: [Link]
-
AquaEnergy Expo Knowledge Hub, Good Titration Practice™ in Karl Fischer Titration. Available at: [Link]
-
Sorbipak, Comprehensive Guide to Desiccant Types & Their Effectiveness. Available at: [Link]
-
Quora, What are examples for deliquescent substance?. Available at: [Link]
-
ACS Publications, NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
KUEHNE Company, How To Prevent Moisture Damage In Metal Powders: A Complete Guide. Available at: [Link]
-
LANXESS, Phosphorus pentoxide. Available at: [Link]
-
ResearchGate, ¹H NMR spectra of the reaction between the pyridinium salt 9 and.... Available at: [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 [chemicalbook.com]
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- 8. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) 1H NMR spectrum [chemicalbook.com]
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- 11. lanxess.com [lanxess.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Pyridylpyridinium Chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride. This synthesis, while well-established, is known for its challenging reaction conditions and potential for significant side product formation. The interaction between pyridine and thionyl chloride is complex and can lead to outcomes ranging from low yields to intractable tars if not properly controlled.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide researchers, chemists, and process development professionals with not only procedural steps but also the underlying chemical principles to diagnose and resolve common issues encountered during this synthesis. Our goal is to empower you to move beyond simple procedural replication and enable rational, science-backed adjustments to your experimental setup.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction mixture turned dark brown or black almost immediately, and I ended up with a tarry, unworkable residue. Is this normal?
A1: A significant color change is expected, but an unworkable tar indicates a loss of control over the reaction conditions.
The reaction of pyridine with thionyl chloride is documented to proceed through a series of color changes, from yellow to brown, and ultimately to a black mixture.[1] This is indicative of the formation of complex intermediates and byproducts. However, the formation of an intractable tar instead of a solid residue suggests one or more of the following issues:
-
Poor Temperature Control: The initial addition of pyridine to thionyl chloride is highly exothermic. If the temperature is not maintained between 8-12°C with efficient cooling, localized heating can occur.[2] This promotes aggressive, uncontrolled side reactions, including polymerization and charring of the pyridine rings, leading to tar formation. A patent related to pyridine chlorination specifically notes that solving the problem of "pyridine coking" is critical for success.[3]
-
Presence of Moisture: Pyridine and thionyl chloride are both highly sensitive to moisture. Thionyl chloride reacts violently with water to produce HCl and SO₂, and the desired product, N-(4-pyridyl)pyridinium chloride hydrochloride, is extremely deliquescent (readily absorbs moisture from the air).[1] Any moisture in the starting materials or glassware will contribute to side reactions and result in a sticky, oily product instead of a manageable solid.
Corrective Actions:
-
Ensure pyridine is thoroughly dried over potassium hydroxide (KOH) before use.[2][4]
-
Use freshly distilled or a new bottle of thionyl chloride.
-
Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Perform the addition of pyridine to thionyl chloride slowly, dropwise, with vigorous stirring and in an ice bath to maintain strict temperature control.[2]
Q2: My yield of N-(4-pyridyl)pyridinium chloride hydrochloride is consistently low (below 30%), even though a solid product forms. What is limiting the yield?
A2: Low yields are often traced to incomplete reaction, suboptimal stoichiometry, or mechanical loss during a difficult workup.
While reported yields for the crude product are in the 40-45% range, several factors can drastically reduce this figure.[1]
-
Insufficient Reaction Time: This reaction is slow. The established protocols call for the reaction mixture to stand at room temperature for at least three days after the initial addition.[1][2] Shortening this time will result in a significant amount of unreacted starting material.
-
Stoichiometry: The precise mechanism is not fully elucidated, but it is proposed that the overall process involves a complex series of steps.[1] While the theoretical stoichiometry may be 1:1 (pyridine:SOCl₂), successful lab-scale preparations often use a significant excess of thionyl chloride to drive the reaction to completion.[1][2] For instance, a common procedure uses a 1:2 molar ratio of pyridine to thionyl chloride.[1]
-
Workup and Isolation Issues: The workup is critical. The black, solid residue after removing excess thionyl chloride must be handled carefully. Cautious, portion-wise addition of ice-cold ethanol is necessary to both quench residual thionyl chloride and precipitate the product without generating excessive heat that could degrade it.[1] If the product is not thoroughly washed with ethanol, soluble impurities will remain, artificially inflating the crude weight but leading to low yields after purification.
Workflow Diagram: Diagnosing Low Yield ```dot graph LowYieldTroubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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TimeShort [label="Action: Ensure reaction\nstands for 3 days.", fillcolor="#34A853", fontcolor="#FFFFFF"]; StoichWrong [label="Action: Use excess SOCl₂\n(e.g., 2 eq.).", fillcolor="#34A853", fontcolor="#FFFFFF"]; WorkupIssue [label="Action: Add cold ethanol\nslowly to residue.\nEnsure thorough washing.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTime; CheckTime -> TimeShort [label="< 3 days"]; CheckTime -> CheckStoich [label="≥ 3 days"]; CheckStoich -> StoichWrong [label="Pyridine:SOCl₂ < 1:1.5"]; CheckStoich -> CheckWorkup [label="Pyridine:SOCl₂ ≥ 1:1.5"]; CheckWorkup -> WorkupIssue [label="Issues Identified"]; }
Caption: Competing reaction pathways in the synthesis.
Quantitative Data & Optimized Protocols
Table 1: Key Reaction Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Impact on Purity/Yield |
| Reagent Purity | Pyridine dried over KOH; Fresh SOCl₂ | Prevents violent reaction with water and formation of sticky, hydrolyzed byproducts. Crucial for obtaining a solid product. [1][2] |
| Stoichiometry | 1 mole Pyridine : 2 moles SOCl₂ | Excess SOCl₂ helps drive the slow reaction to completion, improving overall conversion and yield. [1] |
| Addition Temp. | 8 – 12 °C (Ice Bath) | Minimizes exothermic runaway, reducing tar formation and electrophilic ring chlorination side reactions. [2] |
| Reaction Time | 3 days at room temperature | Ensures the reaction proceeds to completion. Shorter times lead to low yields due to incomplete conversion. [1] |
| Workup Quench | Cautious addition of ice-cold absolute ethanol | Controls the exothermic quenching of excess SOCl₂ and effectively precipitates the product while leaving more soluble impurities behind. [1] |
| Purification | Recrystallization from aq. HCl with charcoal treatment | Activated charcoal effectively removes colored, high-molecular-weight byproducts. Recrystallization provides the highest purity. [2] |
Experimental Protocol 1: Optimized Synthesis of Crude N-(4-Pyridyl)pyridinium Chloride Hydrochloride
This protocol is adapted from the rigorously tested procedure published in Organic Syntheses. [1]
-
Preparation: In a 2 L round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place 1190 g (10.0 moles) of thionyl chloride. Cool the flask in a large ice-water bath.
-
Reagent Addition: While maintaining vigorous stirring and cooling, add 395 g (5.00 moles) of dry pyridine dropwise from the dropping funnel over 1-2 hours. Application Scientist Note: The rate of addition should be controlled such that the internal temperature does not exceed 15°C.
-
Reaction: Once the addition is complete, remove the ice bath, fit the flask with a drying tube, and allow the mixture to stand at room temperature under a fume hood for 3 days. The mixture will darken significantly.
-
Removal of Excess Reagent: Fit the flask for vacuum distillation. Distill the excess thionyl chloride at reduced pressure (water aspirator). Gently warm the flask in a water bath up to 90°C to remove the final traces, leaving a thick, black residue.
-
Product Isolation: Cool the flask containing the black residue to 0°C in an ice bath. EXTREME CAUTION: Very slowly and cautiously, add 100 mL of ice-cold absolute ethanol to quench any remaining thionyl chloride. Once the initial vigorous reaction subsides, add an additional 400 mL of ice-cold ethanol.
-
Collection: Break up the solid mass with a sturdy spatula or stirring rod. Collect the resulting light-brown powder by suction filtration on a large sintered glass funnel.
-
Washing: Wash the filter cake thoroughly with five 150 mL portions of ethanol to remove pyridinium hydrochloride and other soluble impurities.
-
Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide. The expected yield of crude product is 230–257 g (40–45%). Note: The product is highly deliquescent and should be used immediately or stored in a desiccator. [1]
Experimental Protocol 2: Purification by Recrystallization
This protocol is adapted from established purification methods. [2]
-
Dissolution: Dissolve the crude N-(4-pyridyl)pyridinium chloride hydrochloride in a minimal amount of a mixture of 100 mL of water and 300 mL of 2N hydrochloric acid.
-
Decolorization: Add 5-10 g of activated charcoal to the solution and heat the mixture to a gentle boil for 5 minutes with stirring.
-
Filtration: Filter the hot solution through a pad of Celite® to remove the charcoal. Wash the filter pad with a small amount of hot water.
-
Crystallization: Concentrate the filtrate under reduced pressure to approximately 180-200 mL. Cool the concentrated solution to 0°C in an ice bath. The purified, pale-yellow product will crystallize.
-
Collection: Collect the crystals by suction filtration, wash with a small amount of ice-cold dry ethanol, and dry in a vacuum oven at 40-50°C.
References
- Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry.
-
Bobbitt, J. M. and Scola, D. A. (1961). N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. Organic Syntheses, 41, 80. [Link]
- BenchChem. (2025). Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine.
- CN103360306A. (2013). Method for synthesizing 4-chloro-pyridine.
- WO2016092499A1. (2016). An improved process for the production of quaternary pyridinium salts.
- Allen Institute. (n.d.). Alcohols on treatment with thionyl chloride, in presence of pyridine, yield alkyl chlorides.
- CN103755625A. (2014). Method for cleanly preparing high-purity pyridine hydrochloride.
-
PrepChem. (2022). Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. [Link]
-
Gerrard, W., & French, K. H. V. (1947). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 159(4033), 263. [Link]
-
St-Jean, F., & Wuest, J. D. (2012). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Tetrahedron Letters, 53(51), 6963-6965. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?. [Link]
-
Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(10), 5553-5556. [Link]
-
ResearchGate. (2014). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. [Link]
Sources
Technical Support Center: Scaling Up the Laboratory Synthesis of 4-Pyridylpyridinium Chloride
Welcome to the technical support center for the synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and scalable protocols for the laboratory production of this versatile chemical intermediate.[1] The synthesis, most commonly achieved via the reaction of pyridine with thionyl chloride, presents unique challenges upon scale-up that require careful consideration of reaction kinetics, thermodynamics, and safety.[2][3]
This document provides field-proven insights to navigate these challenges, ensuring a safe, efficient, and reproducible synthesis.
PART 1: Safety First - Hazard Analysis and Mitigation
Scaling up any chemical process necessitates a thorough re-evaluation of safety protocols. The reaction between pyridine and thionyl chloride is highly exothermic and involves corrosive materials. All operations should be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Table 1: Reagent and Product Hazard Summary
| Compound | CAS Number | Key Hazards | Recommended Handling Precautions |
|---|---|---|---|
| Pyridine | 110-86-1 | Flammable, Harmful if swallowed/inhaled/in contact with skin, Causes skin/eye irritation.[6] | Handle in a fume hood, away from ignition sources. Use dry pyridine as moisture can affect the reaction. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Reacts violently with water, Causes severe skin burns and eye damage, Harmful if inhaled.[7] | Use in a dry, inert atmosphere. Add reagents to it slowly and under cooling. Have an appropriate quenching agent ready. |
| N-(4-Pyridyl)pyridinium chloride hydrochloride | 5421-92-1 | Causes skin, eye, and respiratory irritation. Highly hygroscopic (deliquescent).[2] | Avoid breathing dust. Handle quickly and store in a desiccator over a strong drying agent like phosphorus pentoxide.[2][5] |
| Ethanol (C₂H₅OH) | 64-17-5 | Highly flammable liquid and vapor. | Use in a well-ventilated area, away from heat and ignition sources. |
PART 2: Scalable Laboratory Protocol
This protocol is adapted from the robust procedure published in Organic Syntheses, with specific annotations for scaling up considerations.[2][3] The reaction involves the treatment of pyridine with an excess of thionyl chloride, followed by a careful workup.
Experimental Workflow Diagram
Caption: Scalable workflow for 4-Pyridylpyridinium chloride synthesis.
Step-by-Step Methodology
-
Reactor Setup: In a three-necked, round-bottom flask of appropriate volume, equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite), place thionyl chloride (2.0 molar equivalents).
-
Scale-Up Insight: Mechanical stirring is crucial for larger volumes to ensure homogeneity and efficient heat transfer. A simple magnetic stir bar will be insufficient.
-
-
Addition of Pyridine: Cool the flask in an ice-water bath. Slowly add dry pyridine (1.0 molar equivalent) dropwise from the dropping funnel to the stirred thionyl chloride. The rate of addition must be carefully controlled to maintain the internal temperature between 8-12°C.[8]
-
Causality: This reaction is highly exothermic. Uncontrolled addition will cause a rapid temperature spike, leading to excessive formation of black, tarry byproducts and potential pressure buildup from evolving gases (SO₂, HCl).[7]
-
-
Reaction Period: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction mixture stand with continued stirring for 3 days under a hood.[2][3] The color will typically change from yellow to dark brown or black.
-
Removal of Excess Reagent: After the reaction period, fit the flask for vacuum distillation. Carefully distill the excess thionyl chloride under reduced pressure. The receiving flask should be cooled in a dry ice/acetone bath to trap the volatile SOCl₂.[2]
-
Scale-Up Insight: Ensure your vacuum pump is protected from corrosive vapors with an appropriate cold trap and/or a base trap (e.g., NaOH pellets).
-
-
Work-up and Isolation: After distillation, a black, viscous residue will remain. Cool this residue to 0°C in an ice bath. EXTREME CAUTION is required for the next step. Very slowly and cautiously, add ice-cold absolute ethanol to the flask to quench any residual thionyl chloride.[2] Once the initial vigorous reaction subsides, add more cold ethanol and use a sturdy spatula or stirring rod to break up the solid mass.
-
Causality: Residual thionyl chloride reacts violently with ethanol. The slow, cold addition mitigates this hazard. Breaking up the solid mass is essential for thorough washing and removal of soluble impurities.
-
-
Filtration and Washing: Collect the resulting light-brown powder by suction filtration, preferably using a sintered glass funnel. Wash the solid thoroughly with several portions of cold ethanol to remove colored impurities.[2][3]
-
Drying and Storage: The crude yield is typically 40-45%.[3] The product is very deliquescent (absorbs moisture from the air). Dry the product in a vacuum desiccator over a powerful desiccant like phosphorus pentoxide (P₂O₅).[2] It should be used immediately or stored under these anhydrous conditions.
PART 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: Use of wet pyridine or glassware introduces water, which consumes thionyl chloride. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Suboptimal Stoichiometry: Incorrect ratio of reactants. | 1. Ensure all glassware is oven-dried. Use anhydrous pyridine. Conduct the reaction under an inert atmosphere (N₂ or Ar) for best results. 2. Allow the reaction to proceed for the full recommended time (3 days). Monitor by TLC if a suitable system can be developed. 3. Accurately measure reactants. A 2:1 molar ratio of thionyl chloride to pyridine is a common starting point.[2] |
| Runaway Reaction / Severe Exotherm | 1. Reagent Addition Too Fast: The rate of heat generation exceeds the cooling capacity of the system.[9] 2. Inadequate Cooling: Insufficient surface area for heat exchange in larger flasks. | 1. Add the pyridine to the cooled thionyl chloride via a syringe pump for precise, slow addition. 2. Use a jacketed reactor with a circulating coolant for better temperature control on a larger scale. Ensure the ice bath is well-maintained. |
| Product is a Dark, Tarry Mass | 1. High Reaction Temperature: Uncontrolled exotherm leads to polymerization and degradation. 2. Incomplete Removal of SOCl₂: Residual thionyl chloride can contribute to a gummy consistency. | 1. Strictly maintain the low temperature (8-12°C) during pyridine addition.[8] 2. Ensure thionyl chloride is thoroughly removed by vacuum distillation before the ethanol workup. Heating the residue gently on a water bath (~90°C) at the end of the distillation can help.[2] |
| Final Product is Dark Brown/Black | 1. Formation of Impurities: Side reactions are inherent to this process. 2. Insufficient Washing: Soluble colored impurities were not fully removed. | 1. For higher purity, the crude product can be dissolved in a minimal amount of water/HCl, treated with activated charcoal, boiled briefly, filtered, and recrystallized.[8] 2. Increase the number of washes with cold ethanol during filtration. Ensure the filter cake is broken up between washes. |
| Product is Gummy or Oily After Drying | 1. Moisture Absorption: The product is extremely hygroscopic. 2. Residual Solvent: Ethanol may be trapped in the solid. | 1. Minimize exposure to air during filtration and transfer. Dry thoroughly in a vacuum desiccator over P₂O₅. Store in a tightly sealed container inside a desiccator.[2] 2. After the final ethanol wash, consider a brief wash with a non-polar, volatile solvent like dry diethyl ether to help remove residual ethanol before vacuum drying. |
PART 4: Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the formation of N-(4-Pyridyl)pyridinium chloride? A1: While the exact intermediates have not been definitively established, a plausible mechanism involves the initial formation of an N-sulfinylpyridinium chloride intermediate from the reaction of one molecule of pyridine with thionyl chloride.[2][3] This activated intermediate is then susceptible to nucleophilic attack by a second molecule of pyridine at the C4 position. Subsequent rearrangement and elimination of sulfur dioxide and chloride would lead to the final product. Pyridine also serves to neutralize the HCl generated during the reaction.[7][10]
Caption: Proposed reaction pathway for product formation.
Q2: Why is a 2:1 molar ratio of thionyl chloride to pyridine recommended in some procedures? A2: Using an excess of thionyl chloride serves two purposes. First, it acts as both a reagent and a solvent, ensuring the reaction mixture remains mobile. Second, it helps drive the reaction to completion. While the suggested stoichiometry involves two moles of pyridine reacting per mole of thionyl chloride that ultimately forms the bipyridyl core, the overall process is complex, and excess thionyl chloride accounts for its role in activating pyridine and potential side reactions.[2]
Q3: What are the most critical parameters to control during scale-up? A3: The three most critical parameters are:
-
Heat Management: The reaction's exothermicity is the primary safety and purity concern. Efficient cooling and controlled addition rates are non-negotiable.[9]
-
Mixing: As batch size increases, ensuring efficient mixing becomes vital to maintain uniform temperature and concentration, preventing localized "hot spots" that lead to byproduct formation.[9]
-
Moisture Control: The hygroscopic nature of the final product and the water-reactivity of thionyl chloride demand rigorous exclusion of moisture throughout the process, from starting materials to final packaging.
Q4: What analytical techniques are suitable for verifying the final product's identity and purity? A4: A combination of techniques is recommended.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the pyridinium salt.
-
HPLC: High-Performance Liquid Chromatography is excellent for assessing purity and quantifying impurities.[1]
-
Melting Point: The compound has a characteristic melting point with decomposition (approx. 166-170 °C), which can be a quick indicator of purity.
-
Nonaqueous Titration: This can be used to determine the purity of the hydrochloride salt.
Q5: Are there alternative synthesis routes? A5: Yes, the Zincke reaction is a classic method for preparing pyridinium salts.[11] It involves reacting a pyridine with 2,4-dinitrochlorobenzene to form an activated "Zincke salt," which is then treated with a primary amine (in this case, 4-aminopyridine, though the self-condensation is not the typical pathway) to yield the desired pyridinium salt.[12] However, for the direct synthesis of N-(4-Pyridyl)pyridinium chloride, the thionyl chloride method is often more direct and commonly cited.[2]
References
-
Wikipedia. Zincke reaction.
-
Enamine. Zincke salt.
-
Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. Coll. Vol. 4, p.816 (1963); Vol. 37, p.69 (1957).
-
Vanderwal, C. D. (2011). Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. The Journal of Organic Chemistry, 76(23), 9565–9580.
-
American Chemical Society. Formation and reactivity of pyridinium salts via Zincke imine intermediates. ACS Spring 2024 Sessions.
-
Vayron, P., et al. (2007). Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids. The Journal of Organic Chemistry, 72(15), 5916-9.
-
BenchChem. Application Notes and Protocols: Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride from Pyridine.
-
PrepChem.com. Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-(4-Pyridyl)pyridinium chloride hydrochloride.
-
Sigma-Aldrich. 1-(4-Pyridyl)pyridinium chloride hydrochloride 85%, technical grade.
-
Fisher Scientific. SAFETY DATA SHEET - Pyridinium chloride.
-
Tokyo Chemical Industry. 1-(4-Pyridyl)pyridinium Chloride Hydrochloride.
-
Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
ECHEMI. Buy n-(4-pyridyl)pyridinium chloride hydrochloride from Conier Chem&Pharma Limited.
-
Darzens, G. (1953). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 172, 29.
-
Chem-Impex. 1-(4-Pyridyl)pyridinium chloride hydrochloride.
-
Oreate AI Blog. The Role of TSCL and Pyridine in Organic Chemistry.
-
Quora. In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?.
-
BenchChem. Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production.
-
BenchChem. Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Diloxanide Furoate.
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- 12. Zincke salt - Enamine [enamine.net]
Technical Support Center: Safe Handling of Pyridine and Thionyl Chloride Reactions
Welcome to the Technical Support Center for handling the highly exothermic reaction between pyridine and thionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure you can perform these critical chemical transformations with the highest degree of safety and efficiency.
Introduction: Understanding the Reaction's Energetics and Hazards
The reaction of an alcohol with thionyl chloride (SOCl₂) in the presence of pyridine is a cornerstone of organic synthesis for converting alcohols to alkyl chlorides.[1] Pyridine serves a dual role: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct and as a nucleophilic catalyst that alters the reaction mechanism.[2][3] When thionyl chloride and pyridine are mixed, they form a reactive intermediate, sometimes referred to as pyridinesulfonyl chloride.[4] This initial reaction is highly exothermic and can pose a significant safety risk if not properly controlled. The primary hazards include rapid temperature and pressure increases, leading to a potential runaway reaction, and the evolution of toxic and corrosive gases, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][6][7]
This guide provides a structured approach to mitigating these risks through careful planning, procedural controls, and a thorough understanding of the reaction's underlying principles.
Frequently Asked Questions (FAQs)
Q1: Why is the addition of thionyl chloride to pyridine so exothermic?
A1: The strong exothermic nature of this reaction is due to the initial acid-base reaction between the Lewis acidic thionyl chloride and the basic pyridine. This leads to the formation of a complex.[4] The subsequent reaction to form the active chlorinating agent is also energetically favorable. Without proper cooling and controlled addition, the heat generated can cause the reaction mixture to boil, leading to a rapid increase in pressure and potential loss of containment.
Q2: What is the primary role of pyridine in this reaction?
A2: Pyridine serves two main functions. First, it acts as a base to neutralize the HCl gas produced during the reaction of the alcohol with thionyl chloride.[3][8] This prevents acid-sensitive functional groups in the substrate from degrading.[9] Second, pyridine acts as a nucleophilic catalyst. It reacts with the intermediate alkyl chlorosulfite to form a pyridinium salt. This intermediate is then susceptible to backside attack by the chloride ion, leading to an SN2 reaction with inversion of stereochemistry.[1][2][9]
Q3: Can I use another base instead of pyridine?
A3: Yes, other tertiary amines like triethylamine (Et₃N) can be used to scavenge HCl.[9] However, the choice of base can influence the reaction mechanism and stereochemical outcome. It's crucial to consult the literature for your specific substrate to determine the optimal base.
Q4: What are the signs of a runaway reaction?
A4: Key indicators of a runaway reaction include:
-
A rapid, uncontrolled increase in temperature that cooling systems cannot manage.
-
A sudden and significant increase in pressure within the reaction vessel.
-
Vigorous and uncontrolled gas evolution (SO₂ and HCl).[5][6]
-
Noticeable changes in the color or viscosity of the reaction mixture.
If you observe any of these signs, enact your laboratory's emergency shutdown procedure immediately.
Q5: How should I properly quench excess thionyl chloride after the reaction?
A5: Excess thionyl chloride must be quenched with extreme caution. A common and effective method is to slowly add the reaction mixture to a vigorously stirred, cold (ice bath) aqueous solution of a weak base, such as sodium bicarbonate.[9][10] This neutralizes the excess thionyl chloride and any remaining acidic byproducts. Always perform this operation in a well-ventilated fume hood, as it will generate large volumes of SO₂ and CO₂ gas.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous and difficult to control. | 1. Addition rate of the reagent is too fast.2. Inadequate cooling of the reaction vessel.3. Concentration of reagents is too high. | 1. Reduce the addition rate of the reagent. Use a syringe pump for precise control.2. Ensure the cooling bath is at the appropriate temperature (e.g., 0 °C or below) and that the flask is adequately submerged.3. Dilute the reaction mixture with a suitable inert solvent (e.g., dichloromethane, toluene).[11] |
| Low yield of the desired alkyl chloride. | 1. Incomplete reaction.2. Degradation of the starting material or product due to excess acid.3. Insufficient amount of thionyl chloride or pyridine. | 1. Monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time.2. Ensure at least a stoichiometric amount of pyridine is used to neutralize all the generated HCl.[12]3. Use a slight excess (1.1-1.5 equivalents) of thionyl chloride and ensure sufficient pyridine is present.[9] |
| Formation of unexpected byproducts. | 1. Reaction temperature is too high, leading to side reactions like elimination.2. Presence of water in the reagents or glassware. | 1. Maintain a low reaction temperature throughout the addition and reaction period.2. Use anhydrous solvents and reagents, and ensure all glassware is thoroughly dried before use. Thionyl chloride reacts violently with water.[5][6] |
| Difficulty in removing pyridinium salts during workup. | 1. Pyridinium hydrochloride has some solubility in organic solvents. | 1. Wash the organic layer thoroughly with cold, dilute aqueous acid (e.g., 1M HCl) to protonate any remaining pyridine and extract it into the aqueous phase. Follow with a wash with saturated aqueous sodium bicarbonate and then brine. |
Experimental Protocols & Methodologies
Core Protocol: Safe Addition of Thionyl Chloride to a Pyridine-Containing Mixture
This protocol outlines the standard procedure for safely adding thionyl chloride to a solution containing an alcohol and pyridine.
1. Preparation and Setup:
- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- The reaction should be conducted in a well-ventilated chemical fume hood.[13][14]
- Equip the reaction flask with a magnetic stirrer, a dropping funnel (or syringe pump for better control), a thermometer, and an inert gas inlet.
- Prepare a cooling bath (e.g., ice-water or dry ice-acetone) and place it under the reaction flask.
2. Reagent Charging:
- Dissolve the alcohol and pyridine in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction flask.
- Cool the solution to the desired temperature (typically 0 °C or lower) with stirring.
3. Controlled Addition of Thionyl Chloride:
- Add the thionyl chloride dropwise to the cooled, stirred solution via the dropping funnel or syringe pump.
- Monitor the internal temperature of the reaction closely. The rate of addition should be controlled to maintain the desired temperature and prevent a significant exotherm.
4. Reaction Monitoring and Completion:
- After the addition is complete, allow the reaction to stir at the controlled temperature until completion, as determined by an appropriate analytical method (e.g., TLC, GC, or LC-MS).
5. Quenching and Workup:
- Carefully and slowly transfer the reaction mixture to a separate flask containing a cold, stirred quenching solution (e.g., saturated aqueous sodium bicarbonate).[9][10]
- Perform an aqueous workup to isolate the product.
Visualization of Experimental Workflow
Caption: Workflow for the safe execution of a pyridine and thionyl chloride reaction.
Mechanistic Insights
The presence of pyridine fundamentally alters the reaction pathway compared to using thionyl chloride alone. This has important implications for the stereochemical outcome of the reaction.
Reaction Mechanism with Pyridine
Caption: The SN2 mechanism for the reaction of an alcohol with thionyl chloride in the presence of pyridine, leading to inversion of stereochemistry.[1][2][9]
References
- Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Reagent Guide. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
- Oreate AI Blog. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry.
- Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?.
- Reddit. (2023, October 8).
- Wikipedia. (n.d.). Thionyl chloride.
- Google Patents. (n.d.). AU615574B2 - Process for chlorination of sucrose using thionyl chloride and a nitrogen base.
- Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
- Benchchem. (2025, December). Technical Support Center: Removal of Excess Thionyl Chloride.
- SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.
- Organic Syntheses. (n.d.). Procedure.
- CAMEO Chemicals - NOAA. (n.d.). THIONYL CHLORIDE.
- JoVE. (2010, March 19). Action of thionyl chloride on carboxylic acids in presence of pyridine.
- Fisher Scientific. (2009, February 4). SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride hydrochloride, 95%.
- Reddit. (2014, June 23). Gas evolution upon addition of pyridine to p-TsCl/ DCM mixture?. r/chemistry.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- National Institutes of Health. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV)
- PubChem. (n.d.). Thionyl Chloride | SOCl2 | CID 24386.
- GOV.UK. (n.d.). Pyridine: incident management.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- University of California, Santa Barbara. (2013, July 22).
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- 6. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
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- 11. reddit.com [reddit.com]
- 12. AU615574B2 - Process for chlorination of sucrose using thionyl chloride and a nitrogen base - Google Patents [patents.google.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. drexel.edu [drexel.edu]
Technical Support Center: Characterization of Impurities in 4-Pyridylpyridinium chloride
Welcome to the technical support guide for the characterization of impurities in technical grade 4-Pyridylpyridinium chloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction
This compound, often in its hydrochloride salt form, is a versatile chemical intermediate used in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] The purity of this reagent is critical, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic components into final products. This guide provides a systematic approach to identifying, characterizing, and quantifying these impurities, ensuring the quality and integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical grade this compound?
A1: Based on its common synthesis route—reacting pyridine with thionyl chloride—the impurity profile can be complex.[2][3] Impurities can be categorized as process-related or degradation products.[4]
-
Process-Related Impurities:
-
Starting Materials: Unreacted pyridine is a primary impurity.[5]
-
Intermediates & By-products: The reaction can produce a variety of chlorinated pyridines (e.g., 4-chloropyridine), isomers, and other related substances.[2][6]
-
Reagents: Residual thionyl chloride and its degradation products may be present.[2]
-
-
Degradation Products: As a quaternary pyridinium salt, it can be susceptible to hydrolysis or other degradation pathways, especially under harsh temperature or pH conditions.[4]
-
Inorganic Impurities: Excess chloride ions from the synthesis and purification steps are common.[7]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol) may be present.[2]
Table 1: Potential Impurities in Technical Grade this compound
| Impurity Class | Specific Examples | Potential Source |
|---|---|---|
| Starting Materials | Pyridine | Incomplete reaction |
| By-products | 4-Chloropyridine, Isomeric Pyridylpyridinium salts | Side reactions during synthesis[2][6] |
| Degradation Products | Pyridine derivatives from ring opening | Storage, exposure to light, temperature, or pH[4] |
| Inorganic Impurities | Excess Chloride | Synthesis (hydrochloride salt)[7] |
| Residual Solvents | Ethanol, Chloroform | Purification and extraction steps[2] |
Q2: Why is the characterization of these impurities so important?
A2: Impurity profiling is a cornerstone of chemical and pharmaceutical development for several reasons:
-
Safety and Toxicology: Impurities may have their own toxicological profiles, and their presence must be controlled within safe limits, as outlined by guidelines such as ICH Q3A.[8][9]
-
Efficacy and Potency: Impurities can interfere with the intended biological activity of a final drug product, potentially reducing its efficacy.[9]
-
Process Control and Optimization: Understanding the impurity profile provides critical feedback for optimizing the manufacturing process to improve yield and purity.[10]
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA require rigorous characterization and control of all impurities above a certain threshold (typically >0.10%).[8][11]
Q3: What are the primary analytical techniques for characterizing these impurities?
A3: A multi-technique, or "orthogonal," approach is essential for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for separating and quantifying organic impurities. Due to the polar nature of the analyte, reversed-phase chromatography with specific mobile phases is often employed.[12][13]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides molecular weight information, which is crucial for identifying unknown impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.[15][16]
-
Gas Chromatography (GC): GC is particularly useful for identifying and quantifying volatile impurities like residual solvents and unreacted pyridine.[5][13]
Analytical Workflow and Troubleshooting Guide
This section is designed to walk you through the experimental process, highlighting key decision points and providing solutions to common problems.
Initial Assessment & Sample Preparation
Q: How should I prepare my technical grade this compound sample for analysis?
A: Proper sample preparation is critical for obtaining reliable and reproducible results. The goal is to dissolve the sample completely in a solvent that is compatible with the analytical technique.
Step-by-Step Sample Preparation Protocol for HPLC:
-
Solvent Selection: Start with the mobile phase you intend to use for the analysis. A common starting point for polar compounds like this is a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a suitable buffer.
-
Concentration: Weigh an appropriate amount of the sample to achieve a concentration of approximately 1 mg/mL. This is typically sufficient for detecting impurities at the 0.1% level.
-
Dissolution: Add the solvent to the weighed sample in a volumetric flask. Use sonication for 5-10 minutes to aid dissolution. Visually inspect for any undissolved particulates.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could damage the HPLC column or system.[17]
Caption: Sample Preparation Workflow for HPLC Analysis.
Troubleshooting: What if my sample doesn't fully dissolve?
-
Cause: The chosen solvent may not be optimal for the sample's solubility. The sample may also contain highly insoluble impurities.
-
Solution:
-
Try adjusting the solvent composition. Increase the proportion of the more polar component (e.g., water).
-
Consider using a different solvent system altogether, but ensure it is miscible with your mobile phase.[18]
-
If insolubility persists, it may indicate a significant inorganic impurity. An analysis like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) could be used to investigate this.[7]
-
Chromatographic Analysis (HPLC/UPLC)
Q: What are the recommended starting HPLC/UPLC conditions for separating impurities?
A: Due to the polar and ionic nature of this compound, a reversed-phase method with careful mobile phase selection is recommended.
Table 2: Recommended Starting HPLC/UPLC Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18 (e.g., Avantor Hichrom C18, 150 x 4.6 mm, 5 µm)[12] | Provides good retention for a wide range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides acidic pH to ensure consistent ionization and good peak shape for the basic pyridine nitrogens. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20-30 minutes | A broad gradient is essential for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min[12] | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |
| Detection (UV) | 254 nm[12] | Pyridine and its derivatives strongly absorb UV light at this wavelength. |
| Injection Vol. | 5-10 µL | A smaller volume minimizes potential for peak distortion. |
Troubleshooting: I'm seeing poor peak shape (tailing or fronting). What should I adjust?
-
Cause of Tailing: Secondary interactions between the basic analyte and acidic silanol groups on the silica-based column are a common cause.[19] Insufficient buffering can also be a factor.
-
Solution:
-
Lower Mobile Phase pH: Ensure the pH is low enough (e.g., with 0.1% TFA, pH ~2) to fully protonate the analyte and suppress silanol activity.
-
Increase Buffer Strength: If using a buffer like phosphate, consider increasing its concentration.[19]
-
Use a High-Purity Column: Modern, end-capped columns have fewer active silanol sites.
-
-
-
Cause of Fronting: This is often a sign of column overload.[19]
-
Solution: Reduce the injection volume or dilute the sample concentration and reinject.
-
Troubleshooting: My retention times are drifting. What are the likely causes?
-
Cause: Fluctuations in mobile phase composition, temperature, or flow rate are the most common culprits.
-
Solution:
-
Check Mobile Phase: Ensure reservoirs are covered to prevent selective evaporation of the organic component. Prepare fresh mobile phase daily.
-
Thermostat the Column: Use a column oven to maintain a stable temperature.
-
System Check: Verify the pump is delivering a consistent flow rate and that there are no leaks in the system.[20]
-
-
Spectroscopic Identification (MS, NMR)
Q: How can I use Mass Spectrometry (MS) to identify an unknown impurity peak from my HPLC?
A: LC-MS is the premier technique for this. By obtaining the mass-to-charge ratio (m/z) of an impurity, you can propose its elemental composition and potential structure.
Caption: Decision Workflow for Impurity Identification using LC-MS.
Troubleshooting: I have a mass, but I can't propose a structure. What are the next steps?
-
Cause: The elemental formula might fit multiple isomers, or it might be an unexpected by-product.
-
Solution:
-
MS/MS Fragmentation: Fragment the impurity ion in the mass spectrometer. The resulting fragmentation pattern is a "fingerprint" that can help distinguish between isomers and piece the structure together.
-
Consider the Synthesis: Think about all possible side reactions. Could there be dimers, trimers, or products from reactions with solvents or reagents?[2]
-
Isolation and NMR: For critical impurities, it may be necessary to isolate the compound using preparative HPLC and perform NMR analysis for definitive structural confirmation.[15]
-
Q: What role does NMR spectroscopy play in structural elucidation?
A: NMR is the gold standard for structure determination. After isolating an impurity, ¹H and ¹³C NMR spectra provide definitive information on the carbon-hydrogen framework, connectivity, and stereochemistry. For pyridinium compounds, the chemical shifts are particularly informative, as the positive charge on the nitrogen atom significantly influences the electronic environment of the ring protons.[21]
Troubleshooting: My NMR spectrum is complex and difficult to interpret. What can I do?
-
Cause: The sample may not be pure enough, or the structure may be complex, leading to overlapping signals.
-
Solution:
-
2D NMR Experiments: Techniques like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations) are invaluable for piecing together complex structures.
-
Improve Purity: Re-purify the isolated fraction if co-eluting impurities are suspected.
-
Consult Databases: Compare the observed spectra to known spectra of related pyridine derivatives in databases like SpectraBase.[22]
-
References
-
Organic Syntheses Procedure. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 2006. Available from: [Link]
-
National Institutes of Health (NIH). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
ResearchGate. HPLC chromatogram of the prepared pyridinium series mixture. Available from: [Link]
-
Restek. HPLC Troubleshooting Guide. Available from: [Link]
-
PubMed. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. 2022. Available from: [Link]
-
MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Available from: [Link]
-
ResearchGate. Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. 2004. Available from: [Link]
-
Taylor & Francis Online. Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). 2024. Available from: [Link]
-
PubMed. Chemical and analytical characterization of related organic impurities in drugs. 2000. Available from: [Link]
-
Lejan Team. Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
Wiley Science Solutions. Pyridine - SpectraBase. Available from: [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Available from: [Link]
-
Scientific Research Publishing. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. 2014. Available from: [Link]
-
ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products.... 2024. Available from: [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]
-
IJSDR. Troubleshooting in HPLC: A Review. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. 2021. Available from: [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]
-
Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]
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- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
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- 8. database.ich.org [database.ich.org]
- 9. jpionline.org [jpionline.org]
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Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Pyridylpyridinium Chloride
For professionals in chemical research and drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of synthesis and discovery. Among these, pyridinium salts represent a critical class of intermediates and active agents. This guide provides an in-depth analysis of 4-Pyridylpyridinium chloride, a key synthetic building block, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the fundamental principles governing its spectral features, present a detailed experimental protocol, and compare its NMR signature with relevant precursors and analogues to provide a comprehensive analytical framework.
The Foundational Principles: Understanding the Pyridinium NMR Spectrum
The defining feature of a pyridinium salt is the quaternization of the pyridine nitrogen atom. This introduces a formal positive charge, which fundamentally alters the electronic landscape of the aromatic ring. This change is the primary determinant of the resulting ¹H and ¹³C NMR spectra.
The positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect, significantly deshielding the entire ring system.[1] This deshielding is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. Consequently, protons and carbon nuclei at these positions experience a reduced electron density and will resonate at a significantly higher chemical shift (downfield) compared to their counterparts in neutral pyridine.[2] This predictable downfield shift is the most crucial diagnostic feature for confirming the formation of a pyridinium salt.
Experimental Methodology: A Self-Validating Protocol
Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol is designed to be a self-validating system for the analysis of this compound.
Sample Preparation
The most common form of this compound is N-(4-Pyridyl)pyridinium chloride hydrochloride, which includes an additional molecule of HCl. It is crucial to select an appropriate deuterated solvent in which the compound is soluble and that does not have signals overlapping with the analyte. Deuterated water (D₂O) or Methanol-d₄ (CD₃OD) are common choices for polar pyridinium salts.
Step-by-Step Protocol:
-
Weigh approximately 5-10 mg of this compound hydrochloride.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogenous solution is essential for acquiring a high-resolution spectrum.
-
If necessary, add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent like DSS, although referencing to the residual solvent peak is often sufficient.
NMR Data Acquisition
The following workflow outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.
Caption: Experimental workflow for NMR analysis.
Typical Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
¹H NMR: 32 scans, relaxation delay (d1) of 1-2 seconds.
-
¹³C NMR: 1024 or more scans, relaxation delay (d1) of 2 seconds. A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.
Spectral Analysis and Interpretation of this compound
The structure of the 4-Pyridylpyridinium cation presents a unique pattern of signals. For clarity, the rings are labeled as A (the pyridinium ring) and B (the pyridyl ring).
Caption: Structure and IUPAC numbering scheme.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each corresponding to a pair of chemically equivalent protons due to the molecule's symmetry.
-
H-2,6 (Ring A): These protons are ortho to the positively charged nitrogen (N⁺). They are the most deshielded protons in the molecule and are expected to appear as a doublet at the lowest field position, typically in the range of δ 9.0-9.5 ppm.
-
H-3,5 (Ring A): These protons are meta to the N⁺. They are less deshielded than the ortho protons and should appear as a doublet upfield from the H-2,6 signal, likely around δ 8.5-8.8 ppm.
-
H-2',6' (Ring B): These protons are ortho to the neutral nitrogen atom and adjacent to the point of attachment to Ring A. They will appear as a doublet, typically in the range of δ 8.7-9.0 ppm.
-
H-3',5' (Ring B): These protons are meta to the neutral nitrogen. They are the most shielded of the aromatic protons and will appear as a doublet at the highest field position, likely around δ 8.0-8.3 ppm.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display five signals for the ten carbon atoms, again due to molecular symmetry.
-
C-4 (Ring A): This is the quaternary carbon bonded to the nitrogen of Ring B. It will be significantly deshielded and may appear weak due to the absence of an attached proton. Expected shift is around δ 150-155 ppm.
-
C-2,6 (Ring A): These carbons, ortho to the N⁺, are highly deshielded. They are expected in the δ 145-150 ppm region.
-
C-3,5 (Ring A): The meta carbons of the pyridinium ring are less affected and should appear around δ 128-132 ppm.
-
C-4' (Ring B): The carbon para to the neutral nitrogen, also attached to the pyridinium ring, will be deshielded. Expected shift is around δ 155-160 ppm.
-
C-2',6' (Ring B): These carbons are ortho to the neutral nitrogen and are expected around δ 142-146 ppm.
-
C-3',5' (Ring B): The meta carbons of the pyridyl ring are the most shielded, expected around δ 122-125 ppm.
Comparative NMR Data Analysis
To truly understand the spectral features of this compound, a comparison with related molecules is invaluable. The data below illustrates the powerful diagnostic shifts that occur upon N-alkylation and substitution.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine [3] | H-2,6 | ~8.60 | C-2,6: ~150 |
| H-3,5 | ~7.30 | C-3,5: ~124 | |
| H-4 | ~7.70 | C-4: ~136 | |
| This compound (Predicted) | H-2,6 (Ring A) | 9.0 - 9.5 | C-2,6 (Ring A): 145 - 150 |
| H-3,5 (Ring A) | 8.5 - 8.8 | C-3,5 (Ring A): 128 - 132 | |
| H-2',6' (Ring B) | 8.7 - 9.0 | C-4 (Ring A): 150 - 155 | |
| H-3',5' (Ring B) | 8.0 - 8.3 | C-4' (Ring B): 155 - 160 | |
| C-2',6' (Ring B): 142 - 146 | |||
| C-3',5' (Ring B): 122 - 125 | |||
| 4-Chloropyridinium chloride [4] | H-2,6 | ~8.79 | C-2,6: ~147 |
| H-3,5 | ~8.19 | C-3,5: ~129 | |
| C-4: ~155 |
Analysis of Comparison:
-
Pyridine vs. This compound: The most striking difference is the dramatic downfield shift of all protons in the pyridinium ring (Ring A) compared to neutral pyridine. For instance, the H-2,6 protons shift from ~8.60 ppm to >9.0 ppm, a clear indicator of quaternization.[1]
-
Ring A vs. Ring B: Within the target molecule, the protons and carbons of the positively charged Ring A are generally more deshielded than their counterparts in the neutral Ring B.
-
Comparison with 4-Chloropyridinium chloride: This analogue helps to understand the electronic effect of the 4-substituent. The 4-pyridyl group in our target compound is electron-withdrawing, leading to a more pronounced deshielding of the H-2,6 protons compared to the effect of the chlorine atom in 4-chloropyridinium chloride.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The key diagnostic feature is the significant downfield chemical shift of the pyridinium ring protons and carbons, a direct consequence of the positive charge on the nitrogen atom. By understanding these first principles and comparing the spectrum to that of its precursor, pyridine, and related substituted analogues, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. This guide provides a robust framework for this analysis, empowering scientists in their research and development endeavors.
References
-
Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. Available at: [Link]
-
Rubio-Ruiz, B., Conejo-García, A., Gallo, M. A., Espinosa, A., & Entrena, A. (2012). ¹H and ¹³C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469. Available at: [Link]
-
Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Molecular Weight Confirmation of 4-Pyridylpyridinium Chloride via Mass Spectrometry
Abstract: This guide provides a comprehensive technical comparison of mass spectrometry techniques for the definitive molecular weight confirmation of 4-Pyridylpyridinium chloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices. We will compare the industry-standard Electrospray Ionization (ESI) with viable alternatives such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Atmospheric Pressure Chemical Ionization (APCI). The guide includes detailed, self-validating experimental protocols, comparative data tables, and logical workflow diagrams to ensure both scientific integrity and practical applicability.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical and materials science research, this compound and its derivatives are crucial building blocks for synthesizing novel ionic liquids, metal-organic frameworks (MOFs), and photoactive compounds.[1] The identity and purity of these precursors are paramount, making the accurate confirmation of molecular weight a non-negotiable step in any synthetic workflow. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and accuracy.[2]
This guide focuses on 1-(4-Pyridyl)pyridinium chloride, a quaternary pyridinium salt. Its inherent positive charge presents specific analytical considerations that dictate the most effective mass spectrometric approach. We will dissect the most common ionization techniques, providing the theoretical grounding and practical insights required to select the optimal method and confidently interpret the resulting data.
The Analyte: 1-(4-Pyridyl)pyridinium Cation
Before delving into the analysis, understanding the analyte is critical. The compound is often supplied as 1-(4-Pyridyl)pyridinium chloride hydrochloride (C₁₀H₉ClN₂ · HCl).[3][4] In solution, this double salt dissociates. For mass spectrometric analysis, we are interested in the mass-to-charge ratio (m/z) of the organic cation, 1-(4-Pyridyl)pyridinium .
-
Chemical Formula of Cation: C₁₀H₉N₂⁺
-
Theoretical Monoisotopic Mass: 157.0766 u
-
Theoretical Average Mass: 157.19 g/mol
The permanently charged nature of the quaternary nitrogen makes this an ideal candidate for "soft" ionization techniques that can transfer the pre-existing ion from the condensed phase to the gas phase with minimal fragmentation.
A Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical decision in the mass spectrometric analysis of a quaternary ammonium salt. The goal is to generate a gas-phase ion that corresponds directly to the intact cation.
Electrospray Ionization (ESI): The Preeminent Technique
ESI is the gold standard for analyzing polar, pre-charged, and non-volatile molecules like pyridinium salts.[5][6][7] Its mechanism involves creating a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.
Why ESI Excels for this compound:
-
Intrinsic Compatibility: The analyte is already an ion in solution, perfectly matching the ESI mechanism. No additional ionization energy is required, making it an exceptionally "soft" technique.
-
High Sensitivity: ESI is renowned for its high ionization efficiency for polar and ionic compounds, enabling analysis even at low concentrations.[5]
-
Minimal Fragmentation: Under standard conditions, ESI transfers the intact [C₁₀H₉N₂]⁺ cation into the mass analyzer, yielding a clean spectrum dominated by the molecular ion peak.[8]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Powerful Solid-State Alternative
MALDI is another soft ionization technique, but it is primarily used for solid-phase samples. The analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the analyte, with the matrix facilitating this energy transfer.[9][10]
Applicability to Pyridinium Salts:
-
Proven Feasibility: MALDI has been successfully used to analyze pyridinium salts and other small molecules, often by employing specific matrices to minimize background interference in the low-mass region.[11][12][13]
-
High Mass Capability: While not essential for this small molecule, MALDI is excellent for analyzing high molecular weight compounds, which could be relevant for polymeric derivatives.
-
Potential for Imaging: MALDI-MS Imaging (MSI) can visualize the spatial distribution of compounds in tissue sections or other solid surfaces, an area where pyridinium-based probes are actively being developed.[11][12]
Challenges:
-
Matrix Interference: Conventional matrices can produce background ions in the low m/z range, potentially obscuring the analyte signal.[10]
-
Sample Preparation: Finding the optimal matrix and crystallization conditions can be more complex than the simple dissolution required for ESI.
Atmospheric Pressure Chemical Ionization (APCI): A Method for Less Polar Analytes
APCI is a gas-phase ionization technique that uses a corona discharge to create reactant ions from a solvent vapor. These reactant ions then transfer a charge to the analyte molecules through chemical reactions.[14][15]
Considerations for this compound:
-
Thermal Desorption: APCI requires the sample to be vaporized by heat before ionization.[14] This step could potentially induce thermal degradation in some sensitive pyridinium salts, although many are thermally stable.
-
Ionization Mechanism: While APCI can analyze polar molecules, it is generally more suited to less polar and more volatile compounds than ESI.[14] For a pre-charged salt, the direct ion-ejection mechanism of ESI is more efficient and direct.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of each ionization technique for the analysis of this compound.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Mechanism | Ion evaporation/ejection from charged droplets | Laser-induced desorption/ionization from a matrix | Gas-phase chemical ionization via corona discharge |
| Sample State | Solution (typically Methanol, Acetonitrile, Water) | Solid (co-crystallized with a matrix) | Solution (must be thermally stable and volatile) |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, pre-charged ions. | Good. Effective, but requires matrix optimization. | Moderate. Less efficient for pre-charged ions; risk of thermal degradation. |
| Fragmentation | Very low (softest ionization) | Low, but can be induced by laser energy. | Generally low, but higher than ESI. |
| Primary Use Case | Routine molecular weight confirmation, LC-MS. | Analysis of solid samples, high MW compounds, MS imaging. | Analysis of moderately polar, thermally stable compounds. |
| Key Advantage | Simplicity, sensitivity, and direct analysis of the native ion. | High salt tolerance, solid-state analysis. | Good for less polar compounds where ESI fails. |
Experimental Protocol: Confirmation by Direct Infusion ESI-MS
This protocol describes a robust and self-validating method for confirming the molecular weight of this compound using direct infusion ESI-MS.
Objective: To obtain a mass spectrum showing a prominent peak corresponding to the mass-to-charge ratio (m/z) of the 1-(4-Pyridyl)pyridinium cation ([C₁₀H₉N₂]⁺).
Materials:
-
This compound hydrochloride sample
-
HPLC-grade methanol
-
1.5 mL microcentrifuge tubes
-
Volumetric flasks and pipettes
-
Syringe and syringe filter (0.22 µm)
-
Mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer)
Methodology:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of the this compound hydrochloride standard.
-
Dissolve the solid in 1.0 mL of HPLC-grade methanol in a clean vial. Vortex briefly to ensure complete dissolution. Rationale: Methanol is an excellent solvent for pyridinium salts and is highly compatible with the ESI process due to its volatility and ability to support a stable spray.
-
-
Working Solution Preparation (10 µg/mL):
-
Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into 990 µL of methanol in a microcentrifuge tube.
-
This final concentration is typically sufficient for direct infusion analysis on modern mass spectrometers.
-
-
Instrumentation and Analysis:
-
Set the mass spectrometer to operate in positive ion mode . Rationale: The analyte is a permanent cation, so only positive mode will yield a signal.
-
Set the mass analyzer to scan a range that includes the expected m/z, for example, m/z 50-300.
-
Infuse the sample directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Rationale: Direct infusion provides a steady stream of analyte, allowing for signal averaging and accurate mass measurement without chromatographic separation.
-
Optimize key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal for the target ion.
-
-
Data Acquisition and Validation:
-
Acquire the mass spectrum for 1-2 minutes to obtain an averaged, high-quality spectrum.
-
The system is self-validating if a prominent peak is observed at the expected m/z value.
-
Data Interpretation and Expected Results
A successful analysis will yield a mass spectrum dominated by the molecular ion peak of the 1-(4-Pyridyl)pyridinium cation.
Expected Observations:
-
Primary Ion: A base peak (the most intense peak) at m/z ≈ 157.08 . This corresponds to the [C₁₀H₉N₂]⁺ cation.
-
Isotopic Peak: A smaller peak at m/z ≈ 158.08 . This is the A+1 isotope peak, resulting from the natural abundance of ¹³C. Its intensity should be approximately 11.0% of the base peak (calculated based on 10 carbon atoms). Observing this peak at the correct relative intensity provides strong confirmation of the elemental composition.
Workflow for Mass Spectrometry Analysis
Caption: Experimental workflow for MW confirmation by ESI-MS.
Logical Comparison of Ionization Techniques
Sources
- 1. 1-(4-Pyridyl)pyridinium chloride hydrochloride [myskinrecipes.com]
- 2. tutorchase.com [tutorchase.com]
- 3. 1-(4-Pyridyl)pyridinium chloride 85 , technical grade 5421-92-1 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 15. youtube.com [youtube.com]
A Comparative Guide to 4-Pyridylpyridinium Chloride and Other Pyridinium Salts in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, pyridinium salts have carved out a significant niche as versatile and highly tunable catalysts. Their applications span a wide array of transformations, from phase-transfer catalysis to the generation of radical intermediates. Among the diverse family of these heterocyclic compounds, 4-Pyridylpyridinium chloride, a type of 4,4'-bipyridinium salt, presents unique structural and electronic properties that distinguish its catalytic behavior. This guide offers an in-depth comparison of this compound with other classes of pyridinium salts, supported by experimental data to inform catalyst selection in your research and development endeavors.
The Pyridinium Salt Family: A Structural Overview
Pyridinium salts are organic compounds characterized by a positively charged pyridinium cation and a corresponding anion. The catalytic activity of these salts is profoundly influenced by the nature of the substituents on the pyridine ring, the counter-ion, and the overall molecular architecture. For the purpose of this comparison, we will categorize pyridinium salts into three main classes:
-
N-Alkylpyridinium Salts: These salts feature an alkyl group attached to the nitrogen atom of the pyridine ring. The length and branching of the alkyl chain can be varied to modulate the salt's solubility and steric hindrance.
-
N-Arylpyridinium Salts: In this class, an aryl group is bonded to the pyridine nitrogen. The electronic properties of the aryl substituent, whether electron-donating or electron-withdrawing, can significantly impact the catalytic performance.
-
This compound (and other 4,4'-Bipyridinium Salts): This salt is distinguished by a second pyridine ring attached at the 4-position, with one of the nitrogen atoms being quaternized. This extended π-system and the presence of a second basic nitrogen atom confer distinct catalytic properties.
Principles of Catalysis with Pyridinium Salts
The catalytic utility of pyridinium salts is rooted in several key mechanistic pathways:
-
Phase-Transfer Catalysis: Pyridinium salts, particularly those with lipophilic alkyl chains, can function as phase-transfer catalysts, facilitating the transport of anionic reagents between immiscible aqueous and organic phases. The efficiency of these catalysts is often related to the lipophilicity of the cation.
-
Lewis Acid Catalysis: The positively charged pyridinium nitrogen can act as a Lewis acid, activating electrophiles and promoting a variety of reactions. The strength of this Lewis acidity can be tuned by the substituents on the pyridine ring.
-
Radical Generation: N-functionalized pyridinium salts are well-established precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through single-electron transfer processes.[1] This reactivity is harnessed in a growing number of synthetic transformations.
-
Brønsted Acid Catalysis: Certain pyridinium-based ionic liquids can act as Brønsted acids, catalyzing reactions such as the Mannich reaction.[2]
Comparative Catalytic Performance: Experimental Insights
A direct, comprehensive comparison of this compound with other pyridinium salts across a wide range of reactions is not extensively documented in a single study. However, by examining data from various studies on specific reaction types, we can construct a comparative analysis of their catalytic potential.
Knoevenagel Condensation
The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, is a valuable tool in organic synthesis. The catalytic activity of various pyridinium-based systems has been explored for this transformation.
While direct data for this compound in this specific reaction is scarce, studies on other pyridinium-based catalysts provide valuable benchmarks. For instance, a novel dihydroxy pyridinium-based ionic liquid, [Py-2OH]OAc, has been shown to be a highly effective promoter for the DABCO-catalyzed Knoevenagel condensation of ninhydrin with active methylene compounds, leading to high yields of the desired products.[3] Another study demonstrated the use of pyridinedicarboxamide-functionalized mesoporous organosilica as a highly active and recyclable heterogeneous basic catalyst for the Knoevenagel condensation between benzaldehyde derivatives and malononitrile, achieving over 90% conversion.[4]
A catalyst-free approach for the Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds has also been reported, highlighting the intrinsic reactivity of the pyridine ring which can activate both the methylene compound and the carbonyl group.[5] This suggests that the bipyridinium structure of this compound, with its enhanced electronic effects, could potentially exhibit significant catalytic activity in this reaction.
Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental transformation where pyridinium salts have been employed as catalysts.
A study on the phospha-Michael addition reaction utilized a 4-N,N-dimethylaminopyridinium saccharinate (DMAP·Hsac) salt as a reusable base catalyst.[6] This highlights the catalytic potential of pyridinium salts bearing electron-donating groups. The strong electron-donating dimethylamino group enhances the basicity of the pyridine nitrogen, facilitating the deprotonation of the nucleophile.
In contrast, this compound, with its electron-withdrawing second pyridinium ring, would be expected to act more as a Lewis acid catalyst, activating the Michael acceptor. While direct comparative data is not available, this difference in electronic character suggests a potentially different and complementary catalytic role for this compound in Michael additions.
Other Catalytic Applications
The versatility of pyridinium salts extends to a multitude of other reactions. For instance, in the synthesis of β-amino carbonyl compounds via the Mannich reaction, it has been observed that 4-nitrobenzyl-substituted pyridinium salts exhibit higher catalytic activity than their benzyl-substituted counterparts.[7] This is attributed to the enhanced Lewis acidity of the pyridinium cation due to the electron-withdrawing nitro group. This finding suggests that this compound, also possessing an electron-withdrawing pyridinium substituent, could be an effective catalyst for this transformation.
Furthermore, the nature of the counter-ion has been shown to significantly influence catalytic performance. In the enantioselective synthesis of 1,4-dihydropyridines, coordinating anions like bromide and chloride led to higher yields and enantioselectivities compared to non-coordinating anions such as hexafluorophosphate and tetrafluoroborate.[8] This underscores the importance of considering the entire salt structure when selecting a catalyst.
Data Summary: A Comparative Overview
To provide a clear comparison, the following table summarizes the key features and potential catalytic advantages of different pyridinium salt classes based on the available literature.
| Catalyst Class | Key Structural Feature | Primary Catalytic Role(s) | Expected Performance Advantages | Supporting Evidence |
| N-Alkylpyridinium Salts | Alkyl chain on the nitrogen atom | Phase-Transfer Catalysis, Ionic Liquids | Tunable solubility and lipophilicity for biphasic reactions. | General principles of phase-transfer catalysis.[9] |
| N-Arylpyridinium Salts | Aryl group on the nitrogen atom | Lewis Acid Catalysis, Radical Precursors | Electronic tuning of catalytic activity via substituents on the aryl ring. | Enhanced activity with electron-withdrawing groups in Mannich reactions.[7] |
| This compound | Second pyridinium ring at the 4-position | Lewis Acid Catalysis, Potential for Bifunctional Catalysis | Enhanced Lewis acidity due to the electron-withdrawing nature of the second pyridinium ring. Potential for cooperative effects involving the second nitrogen atom. | Inferred from the effect of electron-withdrawing groups on other pyridinium catalysts.[7] |
| Functionalized Pyridinium Salts | e.g., -N(CH₃)₂, -OH substituents | Brønsted/Lewis Acidity/Basicity, Organocatalysis | Tailored reactivity based on the specific functional group. | High efficiency of 4-(dimethylamino)pyridine derivatives in acylation and Michael additions.[6] |
Experimental Protocols and Methodologies
To facilitate the application of these catalysts in your research, we provide a generalized experimental protocol for a common catalytic transformation, the Knoevenagel condensation, which can be adapted for different pyridinium salt catalysts.
General Protocol for Pyridinium Salt-Catalyzed Knoevenagel Condensation
Materials:
-
Aldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile, 1 mmol)
-
Pyridinium salt catalyst (1-10 mol%)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Base (if required, e.g., DABCO, triethylamine)
Procedure:
-
To a round-bottom flask, add the aldehyde, active methylene compound, and the pyridinium salt catalyst.
-
Add the solvent and base (if applicable).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired alkene.
Note: The optimal catalyst loading, solvent, temperature, and reaction time will depend on the specific substrates and the chosen pyridinium salt catalyst and should be determined experimentally.
Visualizing the Catalytic Landscape
To better understand the relationships and distinct roles of different pyridinium salts in catalysis, the following diagrams illustrate their structural diversity and a generalized catalytic cycle.
Caption: Structural classes of pyridinium salt catalysts and their primary applications.
Caption: A generalized catalytic cycle for a pyridinium salt-catalyzed reaction.
Conclusion and Future Outlook
The selection of an appropriate pyridinium salt catalyst is a critical decision in the design of efficient and selective organic transformations. While N-alkyl and N-aryl pyridinium salts offer tunability in terms of solubility and electronic properties, this compound presents a unique platform with potentially enhanced Lewis acidity and the prospect of bifunctional catalysis.
The existing literature provides a strong foundation for understanding the structure-activity relationships within the pyridinium salt family. However, there is a clear opportunity for future research to conduct direct, systematic comparative studies of this compound against other pyridinium salts in a variety of catalytic reactions. Such studies, providing quantitative performance data, would be invaluable to the scientific community for making informed decisions in catalyst design and selection.
As the demand for sustainable and efficient chemical synthesis continues to grow, the development of novel and highly active pyridinium salt catalysts, including those based on the 4,4'-bipyridinium scaffold, will undoubtedly remain an active and fruitful area of research.
References
-
Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Catalysis. [Link]
-
Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Advances. [Link]
-
Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). ResearchGate. [Link]
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon. [Link]
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]
-
Pyridinium salt catalysts as reported by Zhang and Rostami. ResearchGate. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Materials (Basel). [Link]
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REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]
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Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. [Link]
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Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. ResearchGate. [Link]
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Active Pyridinium Based Ionic Liquid Anchored Quinuclidine Organocatalyst for Morita-Baylis-Hillman Reaction. ResearchGate. [Link]
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Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules. [Link]
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Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
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Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine: Two Types of Reusable Base Catalysts. Molecules. [Link]
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A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
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Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine and 5,5′-bis(trifluoromethyl)-2,2′-bipyridine. Tetrahedron Letters. [Link]
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Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules. [Link]
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A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]
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The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. New Journal of Chemistry. [Link]
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Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry. [Link]
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A Comparative Guide for Researchers: 4-Pyridylpyridinium Chloride vs. N-Alkylpyridinium Salts in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate catalyst or reagent is paramount to achieving desired outcomes with efficiency and precision. Among the myriad of available options, pyridinium salts have carved out a significant niche due to their versatility, tunability, and diverse applications. This guide provides an in-depth, data-driven comparison of two prominent classes of these salts: 4-Pyridylpyridinium chloride and the broad family of N-alkylpyridinium salts. By examining their synthesis, structural nuances, and performance in key organic transformations, this document aims to equip scientists with the critical insights needed to make informed decisions in their experimental designs.
Introduction: The Pyridinium Scaffold in Organic Synthesis
Pyridinium salts, characterized by a positively charged quaternary nitrogen within a pyridine ring, are valued for their utility as catalysts, reagents, and precursors in a wide array of organic reactions.[1] Their properties can be finely tuned by modifying the substituent on the nitrogen atom, which significantly influences their steric and electronic characteristics, and consequently, their reactivity and catalytic efficacy.[2]
This compound , a symmetrical salt where the nitrogen substituent is another pyridine ring, presents a unique electronic structure. In contrast, N-alkylpyridinium salts encompass a broad category of compounds where the nitrogen is appended with an alkyl group of varying chain length and steric bulk. This fundamental structural difference is the cornerstone of their distinct performance profiles in synthetic applications.
Synthesis and Structural Characteristics
A thorough understanding of the synthesis and structural attributes of these compounds is crucial for their effective application.
Synthesis of this compound Hydrochloride
The preparation of N-(4-Pyridyl)pyridinium chloride hydrochloride is a well-established procedure, typically involving the reaction of pyridine with thionyl chloride.[3] The crude product is often deliquescent and is used immediately or stored under anhydrous conditions.[3]
Experimental Protocol: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride [3]
-
In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place 600 g of thionyl chloride and cool the flask in an ice bath.
-
Slowly add 200 g of dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining the reaction temperature between 8-12°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 3 days.
-
Remove the excess thionyl chloride by distillation under reduced pressure. Heat the residue on a boiling water bath for one hour.
-
Cool the resulting greyish-brown crystalline mass to 0°C and cautiously add 100 ml of ice-cold absolute ethanol to react with any residual thionyl chloride, followed by an additional 400 ml of ice-cold ethanol.
-
Collect the resulting light-brown powder by suction filtration and wash with several portions of ethanol. The typical crude yield is between 40-45%.
-
For purification, the crude product can be recrystallized from a mixture of 2N hydrochloric acid and ethanol.
DOT Diagram: Synthesis of this compound Hydrochloride
Caption: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride.
Synthesis of N-Alkylpyridinium Salts
The synthesis of N-alkylpyridinium salts is generally a straightforward quaternization reaction between pyridine and an appropriate alkyl halide.[4] The choice of the alkyl halide directly determines the nature of the N-substituent, allowing for a high degree of structural diversity.
Experimental Protocol: General Synthesis of N-Alkylpyridinium Bromides [4]
-
In a round-bottom flask, dissolve pyridine (1.0 equivalent) in dry ethanol.
-
Add the desired 1-bromoalkane (1.4 equivalents) to the solution.
-
Reflux the mixture for 40 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product, often an oil, is crystallized from diethyl ether.
-
The resulting solid is collected by filtration, washed with diethyl ether, and dried at room temperature.
The yields for this reaction can vary significantly depending on the length of the alkyl chain, with longer chains (C12-C20) generally affording higher yields than shorter chains (C8-C10).[4]
DOT Diagram: Synthesis of N-Alkylpyridinium Salts
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A Comparative Guide to the Electrochemical Performance of Pyridinium-Based Electrolytes, with a focus on 4-Pyridylpyridinium Chloride
In the dynamic field of electrochemical energy storage and conversion, the electrolyte is a pivotal component that dictates the performance, safety, and lifespan of devices such as batteries and supercapacitors. Among the myriad of electrolyte systems under investigation, ionic liquids (ILs) have emerged as a promising class of materials due to their unique physicochemical properties, including low volatility, high thermal stability, and wide electrochemical windows.[1] This guide provides an in-depth comparison of the electrochemical performance of pyridinium-based ionic liquids, with a specific focus on 4-Pyridylpyridinium chloride, against other commonly employed electrolyte systems.
The Central Role of the Electrolyte in Electrochemical Systems
The electrolyte facilitates ionic charge transport between the positive and negative electrodes of an electrochemical cell. Its intrinsic properties, therefore, directly influence the device's power density, energy density, and cycle life. Key performance metrics for an electrolyte include:
-
Ionic Conductivity (σ): A measure of the electrolyte's ability to conduct ions. Higher ionic conductivity leads to lower internal resistance and improved power performance.
-
Electrochemical Stability Window (ESW): The potential range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is crucial for high-voltage applications.[2]
-
Thermal Stability: The ability to withstand high temperatures without degradation, which is critical for safety and performance in demanding applications.
-
Chemical Stability: Resistance to reaction with electrode materials and other cell components.
The quest for improved electrochemical devices necessitates the exploration of novel electrolytes that can overcome the limitations of conventional organic solvent-based systems, such as flammability and a narrow electrochemical window.
A Comparative Analysis of Ionic Liquid Electrolytes
Ionic liquids are salts that are in a liquid state at or near room temperature. Their properties can be finely tuned by modifying the structure of their constituent cations and anions.[3] This section compares the electrochemical characteristics of pyridinium-based ILs with two other prominent classes: imidazolium and pyrrolidinium-based ILs.
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential performance based on the known characteristics of the pyridinium cation and related structures. Pyridinium-based ILs are recognized for their favorable electrochemical stability and are considered promising for high-voltage applications.[4]
| Electrolyte Class | Cation Structure | Typical Ionic Conductivity (mS/cm) | Typical Electrochemical Window (V) | Key Characteristics |
| Pyridinium-based | Aromatic, six-membered ring with one nitrogen atom | 1 - 12[5] | 4.0 - 6.0[6] | Good thermal and electrochemical stability. |
| Imidazolium-based | Aromatic, five-membered ring with two nitrogen atoms | 1 - 15[7][8] | 3.2 - 5.5[9][10] | High conductivity, but potentially lower cathodic stability.[6] |
| Pyrrolidinium-based | Saturated, five-membered ring with one nitrogen atom | 0.2 - 2.0[11] | 5.0 - 6.0[9] | Excellent electrochemical stability, but often higher viscosity and lower conductivity.[11] |
Note: The data presented are typical ranges and can vary significantly based on the specific anion, alkyl chain length, and temperature.
The aromatic nature of the pyridinium ring contributes to its electrochemical stability. Compared to imidazolium cations, the absence of an acidic proton at the C2 position in the pyridinium ring can enhance its stability against reduction.[4] However, the planarity of the pyridinium ring can lead to stronger π-π stacking interactions, potentially increasing viscosity and slightly lowering ionic conductivity compared to some imidazolium counterparts.[12] Pyrrolidinium-based ILs, with their saturated ring structure, generally exhibit the widest electrochemical windows but often at the cost of lower ionic conductivity due to their typically higher viscosity.[11]
Experimental Protocols for Electrochemical Performance Evaluation
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key experiments used to characterize electrolyte performance.
Synthesis of this compound
The synthesis of pyridinium-based ionic liquids typically involves the quaternization of a pyridine derivative. A general, two-step procedure for a related compound, N-alkylpyridinium halides, is as follows:
-
N-Alkylation of Pyridine:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 4-chloropyridine and pyridine in a suitable solvent such as toluene.
-
Reflux the mixture with stirring for 24-72 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature. The product, this compound, may precipitate or form a viscous liquid.
-
Wash the product repeatedly with a non-polar solvent like ethyl acetate to remove unreacted starting materials.
-
Remove the residual solvent using a rotary evaporator to obtain the purified product.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Measurement of Ionic Conductivity
Ionic conductivity is typically determined using Electrochemical Impedance Spectroscopy (EIS).
-
Cell Assembly:
-
Construct a two-electrode conductivity cell with well-defined geometry (e.g., two parallel platinum electrodes).
-
Calibrate the cell using a standard solution of known conductivity (e.g., aqueous KCl solution) to determine the cell constant.
-
-
Sample Preparation:
-
Ensure the this compound is thoroughly dried under vacuum to remove any residual moisture, which can significantly affect conductivity.
-
Fill the conductivity cell with the electrolyte under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance response of the cell.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (or more simply, using the predetermined cell constant).
-
Determination of the Electrochemical Stability Window (ESW)
The ESW is determined using Cyclic Voltammetry (CV).
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox.
-
Use a glassy carbon or platinum working electrode, a platinum wire or mesh counter electrode, and a stable reference electrode (e.g., Ag/Ag+ or a leak-free Ag/AgCl).
-
-
Electrolyte Preparation:
-
Dissolve a supporting electrolyte (if necessary, though for pure ionic liquids this is not required) in the this compound. Ensure the electrolyte is free of impurities and moisture.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Scan the potential of the working electrode from the open-circuit potential towards negative potentials to determine the cathodic limit, and then towards positive potentials to determine the anodic limit.
-
The scan rate is typically between 10 and 100 mV/s.
-
-
Data Analysis:
-
The ESW is defined as the potential difference between the onset of the anodic and cathodic currents. The onset potentials are typically determined by the intersection of the tangent to the rising current and the baseline current.
-
Performance in a Supercapacitor: Galvanostatic Charge-Discharge
The practical performance of an electrolyte is often evaluated in a full-cell configuration, such as a supercapacitor.
-
Supercapacitor Assembly:
-
Fabricate two identical porous carbon electrodes.
-
Assemble a symmetric supercapacitor in a coin cell or Swagelok-type cell with a separator soaked in the this compound electrolyte.
-
-
Galvanostatic Cycling:
-
Connect the supercapacitor to a battery cycler or potentiostat.
-
Charge and discharge the cell at a constant current between a defined voltage window (within the ESW of the electrolyte).
-
-
Data Analysis:
-
From the charge-discharge curves, calculate the specific capacitance (C), energy density (E), and power density (P) of the supercapacitor.
-
The coulombic efficiency and capacitance retention over multiple cycles provide insights into the long-term stability of the electrolyte in the device.
-
Conclusion and Future Outlook
Pyridinium-based ionic liquids, including this compound, represent a compelling class of electrolytes for advanced electrochemical applications. Their anticipated wide electrochemical stability and good thermal properties make them particularly suitable for high-voltage energy storage devices. While direct, quantitative performance data for this compound remains to be extensively reported, the foundational understanding of pyridinium chemistry suggests a promising avenue for research and development.
Further experimental investigation is crucial to fully elucidate the electrochemical performance of this compound and its derivatives. By systematically characterizing its ionic conductivity, electrochemical stability, and performance in practical devices, the scientific community can unlock the full potential of this and other novel pyridinium-based electrolytes, paving the way for safer, more efficient, and longer-lasting energy storage solutions.
References
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Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules. 2021. Available from: [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. 2011. Available from: [Link]
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Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ChemRxiv. 2011. Available from: [Link]
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Synthesis, electrochemical and electrochromic properties of novel pyridinium salts based on 2,6-di(4-pyridyl)-4-benzylpyridilium. ResearchGate. 2025. Available from: [Link]
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Electrochemical windows of ionic liquids. ResearchGate. 2013. Available from: [Link]
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Electrochemical window. Wikipedia. 2023. Available from: [Link]
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Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Sustainable Chemistry & Engineering. 2017. Available from: [Link]
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Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. The Journal of Physical Chemistry B. 2018. Available from: [Link]
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Comparative Study of Imidazolium- and Pyrrolidinium-Based Ionic Liquids: Thermodynamic Properties. ResearchGate. 2012. Available from: [Link]
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Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation. Chemical Communications. 2018. Available from: [Link]
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Electrochemical Reduction of Pyridinium Ions in Ionic Aluminum Chloride: Alkylpyridinium Halide Ambient Temperature Liquids. Sci-Hub. 1980. Available from: [Link]
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Pyridinium-based protic ionic liquids as electrolytes for RuO2 electrochemical capacitors. ResearchGate. 2025. Available from: [Link]
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Developing Machine Learning Models for Ionic Conductivity of Imidazolium-Based Ionic Liquids. ChemRxiv. 2021. Available from: [Link]
-
SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. Temple University. 2021. Available from: [Link]
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Comparision of the recent values of limiting molar conductivity, , Λ°... ResearchGate. 2022. Available from: [Link]
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"Synthesis and characterizations of pyridinium salts including poly(pyr". University of Nevada, Las Vegas. 2008. Available from: [Link]
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Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation. PubMed. 2018. Available from: [Link]
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Study of the conductivity behavior of pyridinium-based ionic liquids. ResearchGate. 2010. Available from: [Link]
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Measurement of ionic conductivity of poly-(4-vinyl pyridine) and its salt in solid state. ResearchGate. 2025. Available from: [Link]
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Quaternary pyridinium salts: a review. PubMed. 2008. Available from: [Link]
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Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. 2023. Available from: [Link]
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One-pot synthesis of quaternary pyridinium salts of lupane triterpenoids and their antimicrobial properties. New Journal of Chemistry. 2021. Available from: [Link]
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Enhancing Supercapacitor Performance with Zero-Dimensional Tin–Niobium Oxide Heterostructure Composite Spheres: Electrochemical Insights. MDPI. 2024. Available from: [Link]
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Effects of Aqueous Electrolytes in Supercapacitors. ResearchGate. 2019. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Pyridines: Modern Alternatives to 4-Pyridylpyridinium Chloride
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous pharmaceuticals and agrochemicals underscores the critical need for efficient and versatile methods to introduce substituents at specific positions. The synthesis of 4-substituted pyridines, in particular, has been a long-standing challenge, often necessitating multi-step sequences or the use of pre-functionalized starting materials. While classical methods involving reagents like 4-pyridylpyridinium chloride have their place, the modern synthetic chemist now has a powerful arsenal of alternative strategies that offer superior regioselectivity, broader functional group tolerance, and greater overall efficiency.
This guide provides an in-depth, objective comparison of the leading contemporary methods for the synthesis of 4-substituted pyridines. We will move beyond a simple listing of reactions to provide a rationale for experimental design, detailed protocols, and comparative data to empower you to select the optimal synthetic route for your specific target molecule.
A Comparative Overview of Key Synthetic Strategies
The choice of synthetic method is dictated by a multitude of factors, including the nature of the desired substituent, the complexity of the starting materials, and the required scale of the reaction. The following table summarizes the key attributes of the primary alternatives to this compound for accessing 4-substituted pyridines.
| Method | Key Features | General Yield Range | Key Advantages | Key Limitations |
| Minisci-Type C-H Alkylation with a Blocking Group | Radical-based C-H functionalization of pyridine at the C4 position, directed by a removable N-acyl blocking group. | 50-90% | Excellent C4-regioselectivity, broad substrate scope for alkyl groups, operationally simple and scalable.[1][2][3][4] | Requires installation and removal of the blocking group; not suitable for aryl substituents. |
| Direct C-H Metalation and Functionalization | Deprotonation of the C4-proton of pyridine using a strong, non-nucleophilic base, followed by reaction with an electrophile. | 60-95% | Direct functionalization of the parent pyridine, avoids pre-functionalization, can be used for both alkylation and arylation (via subsequent cross-coupling).[5][6][7] | Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions; the strong base can have limited functional group compatibility. |
| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction of a 4-halopyridine with a boronic acid or ester. | 70-95% | Excellent for the synthesis of 4-arylpyridines, wide range of commercially available boronic acids, generally high-yielding and tolerant of many functional groups.[8][9] | Requires a pre-functionalized 4-halopyridine; potential for side reactions related to the phosphine ligands.[8] |
| De Novo Synthesis (e.g., Hantzsch, Bohlmann-Rahtz) | Construction of the pyridine ring from acyclic precursors. | 65-95% (Bohlmann-Rahtz), Variable (Hantzsch) | Allows for the synthesis of highly substituted pyridines that may be difficult to access via functionalization of a pre-formed ring.[10][11][12][13][14][15][16][17][18][19][20] | The substitution pattern of the final product is determined by the choice of starting materials; may require multiple steps and purification of intermediates. |
In-Depth Analysis and Experimental Protocols
Minisci-Type C-H Alkylation: The Power of a Removable Blocking Group
The Minisci reaction, a classic method for the radical functionalization of heteroaromatics, has traditionally suffered from a lack of regioselectivity, often yielding mixtures of C2 and C4 isomers.[2] A significant advancement in this area is the use of a removable N-acyl blocking group, which sterically hinders the C2 and C6 positions, thereby directing the incoming alkyl radical exclusively to the C4 position. A particularly effective and practical blocking group is derived from inexpensive maleic acid.[2][3][4]
Causality in Experimental Design: The choice of a maleate-derived blocking group is strategic. It is readily installed on the pyridine nitrogen, and its steric bulk effectively shields the ortho positions. The resulting pyridinium salt is often a stable, crystalline solid that is easy to handle.[2] The subsequent Minisci reaction is typically performed under acid-free conditions, which enhances the functional group tolerance of the method. The removal of the blocking group is usually straightforward, proceeding under mild basic conditions.
Experimental Protocol: C4-Cyclohexylation of Pyridine via Minisci Reaction [2]
Step 1: Installation of the Maleate Blocking Group
-
To a solution of pyridine (1.0 equiv) in a suitable solvent such as dichloromethane, add maleic anhydride (1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The resulting pyridinium salt can often be isolated by filtration or by removal of the solvent under reduced pressure and is typically used in the next step without further purification.
Step 2: Minisci C4-Alkylation
-
In a round-bottom flask, combine the pyridinium salt from Step 1 (0.5 mmol, 1.0 equiv), cyclohexanecarboxylic acid (1.0 mmol, 2.0 equiv), silver nitrate (AgNO₃, 0.1 mmol, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv).
-
Add a biphasic solvent system of 1,2-dichloroethane (DCE) and water (1:1, 0.1 M).
-
Stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Removal of the Blocking Group
-
Dissolve the crude product from Step 2 in dichloromethane.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) and stir at room temperature for 30 minutes.
-
Wash the reaction mixture with 1 N NaOH, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to afford 4-cyclohexylpyridine.
Workflow for Minisci C4-Alkylation
Caption: Workflow for Minisci C4-Alkylation of Pyridine.
Direct C-H Metalation and Functionalization
A more direct approach to 4-substituted pyridines involves the selective deprotonation of the C4-proton, followed by quenching the resulting organometallic species with an electrophile. While organolithium reagents typically add to the C2-position of pyridine, the use of a bulky, non-nucleophilic sodium base, such as n-butylsodium, has been shown to selectively deprotonate at the C4-position, likely due to a thermodynamic equilibrium favoring the C4-anion.[5][6][7]
Causality in Experimental Design: The choice of n-butylsodium is critical for achieving C4-selectivity. The resulting 4-sodiopyridine can then be used in two main ways: direct reaction with an alkyl halide to form a 4-alkylpyridine, or transmetalation with a zinc salt (e.g., ZnCl₂) to generate a 4-pyridylzinc reagent, which can then participate in palladium-catalyzed Negishi cross-coupling reactions to form 4-aryl- or 4-vinylpyridines.[1][5][6][7][21][22][23][24] This two-pronged approach makes C-H metalation a versatile strategy.
Experimental Protocol: C4-Alkylation of Pyridine via C-H Metalation [6][7]
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of n-butylsodium in a suitable solvent like hexane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) to the n-butylsodium solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of 4-sodiopyridine.
-
Add a solution of the desired alkyl halide (e.g., 1-bromobutane, 1.2 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-alkylpyridine.
Workflow for C-H Metalation and Functionalization
Caption: C-H Metalation of Pyridine and Subsequent Functionalization Pathways.
Suzuki-Miyaura Cross-Coupling: A Robust Method for 4-Arylpyridines
For the synthesis of 4-arylpyridines, the Suzuki-Miyaura cross-coupling reaction is arguably the most widely used and reliable method. This palladium-catalyzed reaction couples a 4-halopyridine (typically 4-bromo- or 4-chloropyridine) with an arylboronic acid or one of its derivatives. The breadth of commercially available boronic acids makes this a highly versatile and modular approach.
Causality in Experimental Design: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is required to activate the boronic acid for transmetalation. The choice of solvent can significantly impact the solubility of the reactants and the overall reaction rate.
Experimental Protocol: Synthesis of 4-Phenylpyridine via Suzuki-Miyaura Coupling [8]
-
To a Schlenk flask, add 4-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain 4-phenylpyridine.
Mechanism of Suzuki-Miyaura Coupling
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
De Novo Synthesis of the Pyridine Ring
In cases where the desired 4-substituted pyridine is heavily functionalized, or when a convergent synthetic strategy is preferred, constructing the pyridine ring from acyclic precursors can be a highly effective approach. Several classical named reactions are available for this purpose, each providing access to different substitution patterns.
-
Hantzsch Pyridine Synthesis: This multi-component reaction typically combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia). The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. The substituent at the 4-position is derived from the aldehyde component.[12][14][16][17][18]
-
Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a cyclodehydration to yield a substituted pyridine.[10][11][13][15][25] Modifications using acid catalysis can make this a one-step process under milder conditions.[10][11]
-
Kröhnke Pyridine Synthesis: This reaction utilizes the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to generate 2,4,6-trisubstituted pyridines.[26][27][28][29][30]
Causality in Experimental Design: The choice among these de novo methods is entirely dependent on the desired substitution pattern of the target pyridine. The Hantzsch synthesis is excellent for producing symmetrically substituted pyridines with a specific group at the 4-position. The Bohlmann-Rahtz and Kröhnke syntheses offer pathways to different, often more complex, substitution patterns.
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
In a round-bottom flask, combine benzaldehyde (10 mmol, 1.0 equiv), ethyl acetoacetate (20 mmol, 2.0 equiv), and ammonium acetate (10 mmol, 1.0 equiv) in ethanol (20 mL).
-
Stir the mixture at reflux for 4 hours. A precipitate of the 1,4-dihydropyridine intermediate will form.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry.
-
To a solution of the 1,4-dihydropyridine in acetic acid, add an oxidizing agent such as sodium nitrite or ceric ammonium nitrate (CAN) and heat to complete the aromatization.
-
After cooling, pour the reaction mixture into water and collect the precipitated pyridine product by filtration.
-
Recrystallize the product from ethanol to obtain the pure 4-phenylpyridine derivative.
De Novo Pyridine Synthesis Strategies
Caption: Comparison of Hantzsch and Bohlmann-Rahtz de novo pyridine syntheses.
Conclusion
The synthesis of 4-substituted pyridines has evolved significantly, moving beyond classical methods to a suite of highly selective and efficient modern techniques. For C4-alkylation, the Minisci reaction with a removable blocking group offers a practical and scalable solution with excellent regiocontrol. Direct C-H metalation provides a more atom-economical route, albeit with more stringent reaction conditions, and offers the flexibility to perform either alkylation or arylation via Negishi coupling. For the specific synthesis of 4-arylpyridines, the Suzuki-Miyaura coupling remains the gold standard due to its reliability and the vast array of available starting materials. Finally, de novo ring synthesis methods provide a powerful alternative for accessing complex, polysubstituted pyridines that would be challenging to prepare through functionalization of a pre-existing ring.
As a senior application scientist, I encourage you to consider the specific demands of your synthetic target when selecting a method. By understanding the underlying principles and experimental nuances of each of these powerful reactions, you can design more efficient and successful synthetic routes to the 4-substituted pyridine-containing molecules that are vital to the advancement of medicine and technology.
References
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- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. 2025.
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Mechanism of the Kröhnke pyridine synthesis.[25]. ResearchGate.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. J. Chem. Soc., Perkin Trans. 1, 2002, 1663–1671.
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- Yield comparison between different methods for C4-alkyl
- Kröhnke Pyridine Synthesis. Organic Chemistry Portal.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Functionalization of Pyridines at the C4 Position via Metal
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- Substituted 2,2′-bipyridines by nickel-c
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.
- Unified ionic and radical C-4 alkylation and arylation of pyridines.
- Practical and Regioselective Synthesis of C4-Alkyl
- Selective C-4 Alkylation of Pyridines. ChemistryViews. 2021.
- Practical and Regioselective Synthesis of C-4-Alkyl
- 4-TERT-BUTYLPYRIDINE synthesis. ChemicalBook.
- Practical and Regioselective Synthesis of C4-Alkyl
- De novo Synthesis of Substituted Pyridines.
- A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine. Benchchem.
- Regioselective and Transition-Metal-Free Addition of tert-Butyl Magnesium Reagents to Pyridine Derivatives: A Convenient Method for the Synthesis of 3-Substituted 4-tert-Butylpyridine Derivatives.
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- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
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- Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. UNCW Institutional Repository.
- N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxyl
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A Comparative Guide to the Reactivity of 4-Pyridylpyridinium Chloride and Its Analogs
For researchers, scientists, and professionals in drug development, a nuanced understanding of reagent reactivity is fundamental to the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth comparative study of the reactivity of 4-pyridylpyridinium chloride, a versatile heterocyclic salt, and its analogs. We will explore the underlying electronic principles governing their reactivity, present comparative kinetic data, and provide robust experimental protocols for their evaluation.
Introduction: The Unique Chemistry of 4-Pyridylpyridinium Salts
This compound, and its parent structure, the N-aryl pyridinium salt, are characterized by a quaternary nitrogen atom that renders the pyridine ring highly electron-deficient. This inherent electrophilicity makes them potent reagents in a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4] The positive charge on the pyridinium nitrogen activates the ring system towards attack by nucleophiles, a property that can be finely tuned by the introduction of substituents on either of the pyridine rings. This guide will focus on how these modifications modulate the reactivity of the parent compound, providing a framework for selecting the appropriate analog for a given synthetic challenge. Such compounds are key intermediates in the synthesis of pharmaceuticals and other complex molecules.[5]
Mechanistic Underpinnings of Reactivity
The reactivity of pyridinium salts in nucleophilic aromatic substitution is governed by the stability of the Meisenheimer complex, a key intermediate formed upon nucleophilic attack. The presence of electron-withdrawing groups (EWGs) on the pyridinium ring enhances its electrophilicity, stabilizing the negatively charged intermediate and thus accelerating the reaction. Conversely, electron-donating groups (EDGs) would be expected to decrease reactivity.
The general mechanism for the SNAr reaction on a substituted pyridinium salt is depicted below. The rate of this reaction is highly dependent on the nature of the substituent (R) and the nucleophile (Nu).
Caption: Workflow for the kinetic analysis of pyridinium salt reactivity.
Step-by-Step Procedure
-
Preparation of Stock Solutions: Accurately prepare stock solutions of each pyridinium salt analog and the nucleophile in anhydrous methanol. The concentrations should be chosen such that the reaction occurs on a timescale that is convenient to measure (typically minutes to hours).
-
Wavelength Selection: Determine the λmax of the product of the reaction. This can be done by allowing a reaction to go to completion and then scanning the UV-Vis spectrum. The kinetic experiment will monitor the increase in absorbance at this wavelength.
-
Kinetic Run: a. Pipette the required volume of the pyridinium salt solution into a quartz cuvette. b. Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate. c. Initiate the reaction by adding the required volume of the nucleophile solution, rapidly mixing with the pipette tip, and starting the data acquisition immediately. d. Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis: a. Plot absorbance versus time. The initial rate of the reaction is proportional to the initial slope of this curve. b. To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the concentration of one reactant while keeping the others constant (the method of initial rates). c. Calculate the rate constant (k) for each analog under identical conditions to allow for a direct comparison of their reactivity.
Conclusion
The reactivity of this compound and its analogs is a finely tunable property governed by the electronic nature of substituents on the pyridinium ring. As demonstrated by kinetic data from model systems, electron-withdrawing groups significantly enhance the rate of nucleophilic aromatic substitution, a principle that can be leveraged in synthetic chemistry. The provided experimental protocol offers a robust method for the quantitative comparison of new analogs, enabling researchers to make informed decisions in the selection of reagents for their specific applications. A thorough understanding of these structure-reactivity relationships is paramount for the efficient and predictable synthesis of complex molecules in both academic and industrial research.
References
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
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Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. ResearchGate. [Link]
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Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. ResearchGate. [Link]
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Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing. [Link]
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Kinetics of nucleophilic attack on co-ordinated organic moieties. Part 17. Addition of pyridines to [Fe(1–5-η-dienyl)(CO)3]+cations (dienyl = C6H7, 2-MeOC6H6, or C7H9). Semantic Scholar. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B (RSC Publishing). [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
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Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. National Institutes of Health. [Link]
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Hammett plot of the investigated pyridine substituents. ResearchGate. [Link]
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Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... ResearchGate. [Link]
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SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Semantic Scholar. [Link]
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Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]
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Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-). PubMed. [Link]
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Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. National Institutes of Health. [Link]
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Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]
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1: Chemical Kinetics - The Method of Initial Rates (Experiment). Chemistry LibreTexts. [Link]
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2.1: Experimental Determination of Kinetics. Chemistry LibreTexts. [Link]
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A Researcher's Guide to the Structural Validation of Synthesized 4-Pyridylpyridinium Chloride Using Spectral Data
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific integrity and experimental reproducibility. This guide provides an in-depth technical comparison of the spectral data used to validate the structure of 4-Pyridylpyridinium chloride, a versatile intermediate in organic and medicinal chemistry.[1][2][3] We will delve into the causality behind the experimental choices for its synthesis and the logic of interpreting its spectral fingerprints.
The Synthetic Pathway: A Deliberate Choice
The synthesis of this compound, often isolated as its hydrochloride salt, is commonly achieved through the reaction of pyridine with thionyl chloride, followed by treatment with ethanol.[1][4][5] This method, a variation of the Koenigs-Greiner method, is favored for its relative simplicity and the availability of the starting materials.[4] An alternative and more general approach to pyridinium salt synthesis is the Zincke reaction, which involves the reaction of a pyridine with an activating agent (like 2,4-dinitrochlorobenzene) and a primary amine.[6][7][8][9][10] However, for the specific synthesis of N-(4-pyridyl)pyridinium chloride, the direct reaction of excess pyridine with thionyl chloride provides a more direct route.
Experimental Protocol: Synthesis of N-(4-Pyridyl)pyridinium Chloride Hydrochloride
This protocol is adapted from established literature procedures.[1][4][5]
Materials:
-
Pyridine (dried over potassium hydroxide)
-
Thionyl chloride
-
Ethanol (absolute, ice-cold)
-
2N Hydrochloric acid
-
Activated charcoal
Equipment:
-
Round-bottom flask with a dropping funnel and stirrer
-
Ice bath
-
Heating mantle
-
Vacuum distillation apparatus
-
Sintered glass funnel
-
Vacuum desiccator with phosphorus pentoxide
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a mechanical stirrer, place 600 g of thionyl chloride and cool the flask in an ice bath.
-
Slowly add 200 g of dried pyridine to the cooled thionyl chloride with continuous stirring, maintaining the reaction temperature between 8-12°C.[1][5]
-
After the addition is complete, allow the mixture to stand at room temperature for 3 days.[1]
-
Distill off the excess thionyl chloride under reduced pressure. Heat the residue on a boiling water bath for one hour.[1]
-
Cool the resulting greyish-brown crystalline mass to 0°C.[1]
-
Cautiously add 250 ml of ice-cold absolute ethanol to the flask to react with any residual thionyl chloride, and then add an additional 400 ml of ice-cold ethanol.[1]
-
Break up the solid mass with a stirring rod and collect the light-brown powder by suction filtration using a sintered glass funnel.[1]
-
Wash the collected solid with five 150-ml portions of ethanol. The crude yield is typically between 40-45%.[1]
-
For purification, dissolve the crude product in a mixture of water and 2N hydrochloric acid.[1]
-
Add activated charcoal and boil the solution for 5 minutes.[1]
-
Filter the hot solution and concentrate the filtrate in a vacuum to a volume of approximately 180 ml.[1]
-
Cool the solution to 0°C to crystallize the product. Collect the pale yellow crystals by filtration, wash with dry ethanol, and dry in a vacuum over phosphorus pentoxide.[1] The melting point of the purified N-(4-pyridyl)pyridinium chloride hydrochloride is reported to be in the range of 166-170 °C (with decomposition).[11]
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The validation of the synthesized this compound structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation.
Molecular Structure of 4-Pyridylpyridinium Cation
Caption: Molecular structure of the 4-Pyridylpyridinium cation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for determining the number and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the protons on both pyridine rings. The electron-withdrawing nature of the pyridinium nitrogen causes a significant downfield shift for the protons on that ring compared to a standard pyridine ring.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2', H-6' (Pyridinium ring) | ~9.3-9.4 | Doublet |
| H-4' (Pyridinium ring) | ~8.8-9.0 | Triplet |
| H-3', H-5' (Pyridinium ring) | ~8.3-8.5 | Triplet |
| H-2, H-6 (Pyridyl ring) | ~8.3 | Doublet |
| H-3, H-5 (Pyridyl ring) | ~7.9 | Doublet |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
The observed splitting patterns (doublets and triplets) arise from the coupling between adjacent protons, confirming their relative positions on the aromatic rings. The integration of the peak areas should correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbons in the positively charged pyridinium ring are expected to be deshielded and appear at a lower field (higher ppm) compared to those in the neutral pyridyl ring.
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Pyridyl ring) | ~150-155 |
| C-2, C-6 (Pyridyl ring) | ~145-150 |
| C-4' (Pyridinium ring) | ~140-145 |
| C-2', C-6' (Pyridinium ring) | ~130-135 |
| C-3, C-5 (Pyridyl ring) | ~125-130 |
| C-3', C-5' (Pyridinium ring) | ~120-125 |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
FT-IR Spectroscopy: Identifying Functional Groups and Bonding
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the FT-IR spectrum will be characterized by the vibrational modes of the aromatic rings.
Key Expected FT-IR Absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretching | 3000-3100 |
| Aromatic C=C and C=N stretching | 1400-1650 |
| C-H in-plane and out-of-plane bending | 1000-1300 and 650-900 |
The presence of a strong positive charge on the pyridinium ring can influence the intensity and exact position of these bands compared to neutral pyridine.[12]
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the mass spectrum should show a prominent peak corresponding to the molecular ion of the 4-Pyridylpyridinium cation (C₁₀H₉N₂⁺).
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z ≈ 157.076
The isotopic pattern of this peak would also be consistent with the presence of ten carbon atoms, nine hydrogen atoms, and two nitrogen atoms. Fragmentation patterns can provide further structural information.
Structural Validation Workflow
Caption: Workflow for the synthesis and structural validation of this compound.
Comparison with Alternatives
While the combination of NMR, FT-IR, and MS provides a robust validation of the structure, other analytical techniques could be employed for further characterization:
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing the percentage of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values calculated from the molecular formula (C₁₀H₉N₂Cl).
-
X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.
-
UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the molecule. The absorption spectrum of 4,4'-bipyridine, a related compound, shows a maximum absorption around 238 nm in acetonitrile. The pyridinium salt would be expected to have a similar but slightly shifted absorption spectrum.
Conclusion
The structural validation of synthesized this compound is a critical step to ensure its identity and purity for subsequent applications in research and development. A comprehensive approach utilizing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a self-validating system for confirming the molecular structure. By understanding the principles behind each technique and the expected spectral data, researchers can confidently verify the successful synthesis of this important chemical intermediate.
References
-
Wikipedia. (2023, December 1). Zincke reaction. Retrieved from [Link]
-
Vázquez, S., et al. (2006). The Solid-Phase Zincke Reaction: Preparation of ω-Hydroxy Pyridinium Salts in the Search for CFTR Activation. The Journal of Organic Chemistry, 71(19), 7133–7139. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2020). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. ACS Omega, 5(32), 20250-20258. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-(4-pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
American Chemical Society. (2024). Formation and reactivity of pyridinium salts via Zincke imine intermediates. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-pyridyl)pyridinium chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Arylated pyridinium salts having reactive groups. Retrieved from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
American Chemical Society Publications. (2008). Synthesis and Characterization of the 4,4′-Bipyridyl Dianion and Radical Monoanion. A Structural Study. Inorganic Chemistry, 47(16), 7234–7240. Retrieved from [Link]
-
PhotochemCAD. (n.d.). 4,4'-Bipyridine. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Bipyridine. Retrieved from [Link]
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National Institutes of Health. (2014). Synthesis of N-arylpyridinium salts bearing a nitrone spin trap as potential mitochondria-targeted antioxidants. Bioorganic & Medicinal Chemistry, 22(10), 2837-2845. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Current approaches to pyridinium salt synthesis from either amines.... Retrieved from [Link]
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Bulletin de l'Academie Polonaise des Sciences. (1961). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Pyridylpyridinium Chloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of chemical reagents. 4-Pyridylpyridinium chloride, a pyridinium salt used in various synthetic applications, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive framework for its proper disposal, grounded in safety, regulatory compliance, and chemical principles, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its disposal protocol is dictated by these properties.
-
Primary Hazards: The primary risks associated with this compound are significant irritation to the skin and eyes, and potential irritation of the respiratory system upon inhalation of its dust.[1][2] The compound is categorized as a Skin Irritant (Category 2), Eye Irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3).[1]
-
Chemical Stability: The compound is generally stable under normal conditions but is hygroscopic (absorbs moisture from the air).[3][4] It is incompatible with strong oxidizing agents.[3][4]
-
Decomposition Products: In the event of a fire or thermal decomposition, it can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4] This potential to generate toxic fumes underscores the importance of avoiding incineration as a disposal method outside of a licensed facility equipped with flue gas scrubbing.[1]
These hazards necessitate a stringent set of control measures to be in place throughout the chemical's lifecycle, especially during waste handling and disposal.
Personal Protective Equipment (PPE) and Safety Measures
A proactive approach to safety is non-negotiable. The following table summarizes the minimum required PPE and essential safety practices when handling this compound waste. The causality is clear: direct contact must be prevented.
| Equipment/Practice | Specification & Rationale | Supporting Sources |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Required to prevent serious eye irritation or damage from dust or splashes.[1][5] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber). Nitrile gloves may offer limited protection and should be changed immediately upon contamination. | Protects against skin irritation. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1][6] |
| Body Protection | A fully-buttoned laboratory coat. Fire/flame resistant and impervious clothing may be required for larger quantities. | Prevents contamination of personal clothing and skin.[1][5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust formation and inhalation. | Prevents respiratory tract irritation.[1][2] If exposure limits are exceeded, a full-face respirator may be necessary.[5] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[3][7] | Prevents accidental ingestion and cross-contamination. |
The Disposal Workflow: A Step-by-Step Decision Process
The disposal of this compound is not a single action but a workflow that ensures safety and compliance at each stage. This process begins the moment the material is designated as waste.
Experimental Protocols for Waste Management
The following protocols provide actionable steps for managing different forms of this compound waste in a research setting.
Protocol 1: Disposal of Unused or Expired Pure Chemical
This protocol applies to the bulk chemical that is no longer needed. The primary objective is secure containment and clear communication of the hazard.
-
Preparation: Work within a chemical fume hood. Ensure all required PPE is worn correctly.
-
Container Selection: If possible, use the original manufacturer's container. If not available, select a new, clean, dry, and chemically compatible container with a tightly sealing lid. High-density polyethylene (HDPE) is a suitable choice.
-
Transfer (if necessary): Carefully transfer the solid waste into the designated disposal container. Avoid creating dust.[1] Use non-sparking tools.[1][2]
-
Labeling: Affix a hazardous waste label to the container. Clearly and legibly write the full chemical name: "this compound" and its CAS number (5421-92-1).[8] Do not use abbreviations.
-
Storage: Tightly close the container and store it in a designated satellite waste accumulation area. This area must be cool, dry, well-ventilated, and separate from incompatible chemicals.[1][2]
-
Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[2][5]
Protocol 2: Management of Contaminated Labware and Small Spills
This protocol covers items incidentally contaminated during routine lab work.
-
Preparation: Conduct all cleanup activities within a fume hood while wearing full PPE.
-
Solid Waste Collection: Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent pads) and place them into a designated, clearly labeled, sealable waste bag or container.
-
Small Spill Cleanup:
-
For a small, dry spill, gently cover the material with an inert absorbent material like vermiculite or sand.[6]
-
Carefully sweep up the absorbed material and place it into the hazardous waste container.[3] Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., water), and collect the cleaning materials and rinsate as hazardous waste.
-
-
Contaminated Glassware:
-
Triple-rinse the glassware with a small amount of an appropriate solvent (water is effective as the compound is soluble).[3]
-
Collect all three rinses in a designated hazardous waste container labeled "Aqueous waste containing this compound."
-
Once decontaminated, the glassware can be washed normally.
-
-
Final Disposal: Seal the waste container/bag, ensure it is properly labeled, and store it in the satellite accumulation area for EHS pickup.[2]
Waste Segregation and Chemical Incompatibility
Proper segregation is a cornerstone of safe waste management. Mixing incompatible chemicals can lead to dangerous reactions. This compound waste must be kept separate from other waste streams.
| Incompatible Material Class | Reason for Segregation | Supporting Sources |
| Strong Oxidizing Agents | Can cause vigorous or explosive reactions. | [3][4] |
| Strong Bases | Can deprotonate the pyridinium ion, liberating pyridine, which has its own distinct hazards (flammability, toxicity).[9][10] | [11] |
| Acids (in mixed waste streams) | While stable in acidic solution, mixing with certain acids could generate unforeseen reactions depending on other contaminants. General best practice is to avoid mixing different waste types. | [6] |
Crucial Directive: Never dispose of this compound down the drain.[1][12] Its impact on aquatic life is not fully characterized, and discharging chemicals into the environment is both unsafe and non-compliant.[1][13]
Regulatory Compliance: The Final Authority
This guide provides a scientifically grounded framework, but it is not a substitute for legal regulations. All waste disposal must be conducted in accordance with local, regional, and national laws.[2][12][14] In a research or industrial setting, your institution's Environmental Health & Safety (EHS) office is the primary authority on disposal procedures.
Always consult your EHS department before initiating a new waste stream. They will provide specific guidance on container types, labeling requirements, and pickup schedules that are compliant with regulations such as those from the Environmental Protection Agency (EPA) in the United States or equivalent bodies in other regions.[15]
By adhering to these procedures, you contribute to a culture of safety, ensuring that the lifecycle of every chemical is managed with the expertise and diligence required of our profession.
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Gas-phase protonation of pyridine. A variable-time neutralization-reionization and Ab initio study of pyridinium radicals. PubMed. [Link]
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Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. PubMed. [Link]
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Pyridinium. Wikipedia. [Link]
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REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]
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A Researcher's Guide to the Safe Handling of 4-Pyridylpyridinium Chloride: Essential PPE and Disposal Protocols
For the diligent researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. This guide provides a detailed operational plan for the safe handling and disposal of 4-Pyridylpyridinium chloride, a compound that, while valuable in chemical synthesis, necessitates careful management.[1] By moving beyond a simple checklist and understanding the rationale behind these safety protocols, we can build a culture of safety that protects both the individual and the integrity of the research.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Exposure can lead to discomfort and potential harm, underscoring the importance of adherence to the safety measures outlined below. The primary routes of exposure are inhalation, skin contact, and eye contact.
Core Protective Measures: Personal Protective Equipment (PPE)
The first line of defense against accidental exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the essential PPE for handling this compound, with detailed explanations to follow.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For procedures with a higher risk of splashing, a face shield should be used in conjunction with safety goggles.[5] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be kept fully buttoned to provide maximum coverage.[5] |
| Hands | Nitrile Gloves | Nitrile gloves are recommended due to their resistance to pyridine-based compounds.[2][6][7] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently. For prolonged or immersive contact, consider double-gloving. |
| Respiratory | Use in a well-ventilated area or fume hood. | A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or in the event of a large spill.[8][9] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound minimizes risk and ensures a controlled environment. The following workflow provides a step-by-step guide for laboratory personnel.
Pre-Operational Protocol: Donning PPE
The proper sequence of putting on PPE is critical to ensure complete protection.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Face Shield/Goggles: Remove eye and face protection from the back of the head.
-
Lab Coat: Remove the lab coat by rolling it down the arms and folding it inward.
-
Respirator: If a respirator was used, remove it last.
-
Disposal: Dispose of all single-use PPE in a designated hazardous waste container. [4]6. Hand Hygiene: Wash hands thoroughly with soap and water. [4]
Waste Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste disposal facility. [2][4][10]* Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be treated as hazardous waste and disposed of accordingly.
-
Packaging: Empty containers should be triple-rinsed with a suitable solvent. [2]The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of as non-hazardous waste, depending on local regulations. [2] By integrating these safety protocols into your daily laboratory operations, you contribute to a safer and more effective research environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
